molecular formula C10H14BrN3 B596306 4-bromo-N-cyclohexylpyrimidin-2-amine CAS No. 1269292-88-7

4-bromo-N-cyclohexylpyrimidin-2-amine

Cat. No.: B596306
CAS No.: 1269292-88-7
M. Wt: 256.147
InChI Key: DBUIHTZEKXKJPT-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexylpyrimidin-2-amine is a high-value chemical building block designed for pharmaceutical research and development. Its molecular structure, which incorporates both a bromine atom and a cyclohexylamine group on a pyrimidine core, makes it a versatile intermediate for constructing more complex molecules. The bromine atom serves as an excellent handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce diverse aromatic and amine-containing fragments . The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and donor, mimicking binding motifs found in native nucleotides and kinase inhibitors . This compound is particularly relevant in the discovery of kinase inhibitors and modulators of enzymatic targets like nitric oxide synthase (NOS) . Researchers utilize this and related aminopyrimidine derivatives to explore structure-activity relationships and to develop potent, selective inhibitors for therapeutic areas including neurodegenerative diseases and autoimmune disorders . Strictly for research purposes, this product is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-cyclohexylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-9-6-7-12-10(14-9)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUIHTZEKXKJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718254
Record name 4-Bromo-N-cyclohexylpyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269292-88-7
Record name 4-Bromo-N-cyclohexyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269292-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclohexylpyrimidin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00718254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 4-bromo-N-cyclohexylpyrimidin-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The information presented is curated from established principles of pyrimidine chemistry and analogous synthetic procedures. This document details the proposed synthetic pathway, experimental protocols, and the potential biological relevance of this class of compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process commencing from the readily available starting material, 2,4-dichloropyrimidine. The initial step involves a regioselective nucleophilic aromatic substitution (SNAr) of one chloro group with cyclohexylamine. The more reactive chloro group at the 2-position is expected to be displaced preferentially. The subsequent step involves a halogen exchange reaction to replace the remaining chloro group at the 4-position with a bromo group.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Step_1_Reaction Step 1: Nucleophilic Aromatic Substitution 2,4-Dichloropyrimidine->Step_1_Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->Step_1_Reaction 4-chloro-N-cyclohexylpyrimidin-2-amine 4-chloro-N-cyclohexylpyrimidin-2-amine Step_2_Reaction Step 2: Halogen Exchange 4-chloro-N-cyclohexylpyrimidin-2-amine->Step_2_Reaction This compound This compound Step_1_Reaction->4-chloro-N-cyclohexylpyrimidin-2-amine Step_2_Reaction->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are constructed based on analogous procedures for the synthesis of substituted aminopyrimidines. All operations involving hazardous reagents should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-chloro-N-cyclohexylpyrimidin-2-amine

This procedure is adapted from general methods for the nucleophilic aromatic substitution of amines on dihalopyrimidines.

Materials:

  • 2,4-Dichloropyrimidine

  • Cyclohexylamine

  • Triethylamine (Et3N)

  • Anhydrous Propan-2-ol (Isopropanol)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous isopropanol, add triethylamine (1.5 eq).

  • To this stirred solution, add cyclohexylamine (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of NaHCO3.

  • The organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and filtered.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product may be purified by column chromatography on silica gel to afford pure 4-chloro-N-cyclohexylpyrimidin-2-amine.

Step 2: Synthesis of this compound

This protocol describes a halogen exchange reaction to replace the 4-chloro substituent with a bromo group.

Materials:

  • 4-chloro-N-cyclohexylpyrimidin-2-amine

  • Phosphorus tribromide (PBr3) or another suitable brominating agent

  • Anhydrous solvent (e.g., acetonitrile or toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (CH2Cl2)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-N-cyclohexylpyrimidin-2-amine (1.0 eq) in an anhydrous solvent.

  • Cool the solution in an ice bath and add phosphorus tribromide (1.2 eq) dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is heated to reflux and monitored by TLC.

  • Once the reaction is complete, it is cooled to room temperature and carefully quenched by pouring it into a stirred mixture of ice and a saturated aqueous NaHCO3 solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and filtered.

  • The solvent is removed under reduced pressure to give the crude product.

  • Purification by column chromatography on silica gel will yield the final product, this compound.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Yield (%)
4-chloro-N-cyclohexylpyrimidin-2-amineC10H14ClN3211.69Not availableTo be determinedTo be determined
This compoundC10H14BrN3256.15375.1 ± 34.0 at 760 mmHgTo be determinedTo be determined

Characterization Data

The structural confirmation of the synthesized compounds would be achieved through standard spectroscopic methods. The expected data is outlined below.

Compound1H NMR (ppm)13C NMR (ppm)Mass Spec (m/z)IR (cm-1)
4-chloro-N-cyclohexylpyrimidin-2-amineTo be determinedTo be determinedTo be determinedTo be determined
This compoundTo be determinedTo be determinedTo be determinedTo be determined

Potential Biological Activity and Signaling Pathway

Derivatives of 2-aminopyrimidine are known to be biologically active, with many exhibiting properties as kinase inhibitors. These compounds can competitively bind to the ATP-binding site of various kinases, thereby inhibiting their enzymatic activity. This inhibition can disrupt cellular signaling pathways that are often hyperactivated in diseases such as cancer, leading to the induction of apoptosis (programmed cell death).

A plausible mechanism of action for this compound, based on structurally related compounds, is the inhibition of a receptor tyrosine kinase (RTK), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 would block downstream signaling cascades, including the PI3K/AKT pathway, which is crucial for cell survival. The disruption of this pro-survival signaling can lead to the activation of the apoptotic cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Pro_Survival Pro-Survival Signals AKT->Pro_Survival Promotes Apoptosis_Inhibition Inhibition of Apoptosis Pro_Survival->Apoptosis_Inhibition Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Target_Molecule 4-bromo-N-cyclohexyl- pyrimidin-2-amine Target_Molecule->VEGFR2 Inhibition

Caption: Plausible signaling pathway for this compound as a kinase inhibitor.

An In-depth Technical Guide to 4-bromo-N-cyclohexylpyrimidin-2-amine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and prospective biological activities of 4-bromo-N-cyclohexylpyrimidin-2-amine. Given the limited publicly available data on this specific molecule, this document synthesizes information from chemical databases and extrapolates from structurally related pyrimidine derivatives to offer a foundational resource for research and development.

Core Chemical Properties

This compound is a halogenated pyrimidine derivative. The pyrimidine core is a key pharmacophore in numerous biologically active compounds. The presence of a bromine atom at the 4-position and a cyclohexylamino group at the 2-position suggests potential for this compound to be a valuable intermediate in the synthesis of more complex molecules and a candidate for biological screening.

Quantitative Data Summary
PropertyValueSource
IUPAC Name This compound-
CAS Number 1269292-88-7[1]
Molecular Formula C10H14BrN3[1]
Molecular Weight 256.15 g/mol [1]
Boiling Point 375.1 ± 34.0 °C at 760 mmHg (Predicted)[1]
Melting Point Data not available[1]
Solubility Data not available-
SMILES BrC1=NC(NC2CCCCC2)=NC=C1[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A common route to N-substituted 2-aminopyrimidines involves the reaction of a dihalopyrimidine with the corresponding amine. In this case, 2,4-dibromopyrimidine would be a suitable starting material, which can be synthesized from uracil.

Step 1: Bromination of Uracil Uracil can be converted to 2,4-dibromopyrimidine using a brominating agent such as phosphorus oxybromide (POBr3).

Step 2: Selective Nucleophilic Substitution 2,4-dibromopyrimidine can then be reacted with cyclohexylamine. The 4-position of the pyrimidine ring is generally more reactive towards nucleophilic substitution than the 2-position. By controlling the reaction conditions (e.g., temperature, stoichiometry), it is possible to achieve selective substitution at the 4-position, which would yield the isomeric product. To obtain the desired 2-amino substituted product, a subsequent reaction or a different starting material might be necessary. A more direct and likely route would involve starting with 2-amino-4-chloropyrimidine, followed by bromination, or starting from a precursor that already has the cyclohexylamino group at the 2-position.

A general procedure for the synthesis of 4-bromopyrimidines involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[2] This suggests an alternative pathway where a suitable precursor containing the N-cyclohexylamino group is cyclized to form the brominated pyrimidine ring.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound starting from 2-amino-4-hydroxypyrimidine (isocytosine).

Materials:

  • 2-amino-4-hydroxypyrimidine

  • Phosphorus oxybromide (POBr3)

  • Cyclohexylamine

  • Triethylamine (or another suitable base)

  • Anhydrous solvent (e.g., acetonitrile, dioxane)

Procedure:

  • Bromination of the pyrimidine core: 2-amino-4-hydroxypyrimidine is reacted with an excess of phosphorus oxybromide, typically with heating, to replace the hydroxyl group with a bromine atom, yielding 2-amino-4-bromopyrimidine. The reaction mixture is then carefully quenched with ice water and neutralized.

  • Purification of the intermediate: The crude 2-amino-4-bromopyrimidine is purified by recrystallization or column chromatography.

  • Nucleophilic substitution: The purified 2-amino-4-bromopyrimidine is dissolved in an anhydrous solvent along with cyclohexylamine and a non-nucleophilic base such as triethylamine. The reaction mixture is stirred, possibly with heating, until the reaction is complete (monitored by TLC).

  • Work-up and final purification: The reaction mixture is worked up by removing the solvent, partitioning between an organic solvent and water, and washing the organic layer. The final product, this compound, is then purified by column chromatography or recrystallization.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Synthetic Workflow Diagram

Synthetic_Workflow Proposed Synthesis of this compound start Starting Material: 2-amino-4-hydroxypyrimidine step1 Bromination with POBr3 start->step1 intermediate Intermediate: 2-amino-4-bromopyrimidine step1->intermediate step2 Nucleophilic Substitution with Cyclohexylamine and Base intermediate->step2 product Final Product: This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a cornerstone in the development of therapeutic agents.[3] Derivatives of 2-aminopyrimidine are known to exhibit a wide range of pharmacological effects.

Kinase Inhibition

Many pyrimidine derivatives are potent inhibitors of various kinases.[4] For instance, certain aminopyrimidine-based compounds are effective inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is overexpressed in several cancers.[4] The general structure of this compound fits the profile of a potential kinase inhibitor, where the pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases.

Anticancer and Anti-inflammatory Activity

The pyrimidine nucleus is present in numerous anticancer drugs.[3] Some pyrimidine derivatives have been investigated as selective COX-2 inhibitors, demonstrating anti-inflammatory properties.[5] The anti-inflammatory and anticancer activities are often linked, as chronic inflammation can be a driver of carcinogenesis.

Antimicrobial Activity

Substituted pyrimidines have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[6]

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrimidine derivatives as kinase inhibitors, this compound could potentially modulate signaling pathways regulated by kinases that are crucial for cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.

Kinase_Signaling_Pathway Hypothetical Kinase Inhibition by a Pyrimidine Derivative growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation inhibitor 4-bromo-N-cyclohexyl- pyrimidin-2-amine (Hypothetical Inhibitor) inhibitor->raf Inhibition

Caption: Hypothetical inhibition of a kinase (e.g., Raf) in the MAPK/ERK signaling pathway.

Safety and Handling

Specific safety and handling data for this compound are not available. As a bromo-organic compound and an amine, it should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical compound with a core structure that is of significant interest in medicinal chemistry. While specific data on its properties and biological activity are scarce, its structural features suggest it could be a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to synthesize this compound, characterize its physicochemical properties, and screen it for a range of biological activities to unlock its full potential.

References

Technical Guide: 4-bromo-N-cyclohexylpyrimidin-2-amine (CAS No. 1269292-87-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and public data on 4-bromo-N-cyclohexylpyrimidin-2-amine are limited. This guide provides available data and extrapolates potential synthetic routes and biological activities based on structurally related compounds. All information should be used as a reference for further research and development, and any experimental work should be conducted with appropriate safety precautions.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core. The 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its role in various biologically active molecules, particularly as kinase inhibitors. The presence of a bromine atom at the 4-position and a cyclohexyl group at the N-position suggests potential for further chemical modification and specific interactions with biological targets. This document summarizes the available physicochemical data, proposes a potential synthetic route, and discusses hypothetical biological applications based on analogous structures.

Physicochemical and Safety Data

Quantitative data for this compound is sparse and primarily available from commercial suppliers.

PropertyValueSource
CAS Number 1269292-88-7Key Organics
Molecular Formula C₁₀H₁₄BrN₃Chemenu
Molecular Weight 256.15 g/mol Chemenu
Boiling Point 375.1 ± 34.0 °C at 760 mmHgChemenu
Storage Keep in inert atmosphere, store at 2-8°CChemenu

A safety data sheet from Key Organics provides the following hazard information, although it notes that toxicological properties have not been fully investigated:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Potential Synthetic Routes

Generalized Experimental Protocol: Two-Step Synthesis from 2,4-dichloropyrimidine

This proposed method involves an initial selective amination at the C4 position with cyclohexylamine, followed by a second amination or a bromination step. A more direct approach, however, would be the reaction of 2-amino-4-bromopyrimidine with a cyclohexylating agent, or the reaction of a suitable pyrimidine precursor with cyclohexylamine. An alternative and highly plausible route is the palladium-catalyzed Buchwald-Hartwig amination.

Step 1: Synthesis of 2,4-dibromopyrimidine from Uracil A mixture of uracil and phosphorus oxybromide (POBr₃) can be heated to produce 2,4-dibromopyrimidine.

Step 2: Selective Amination with Cyclohexylamine 2,4-dibromopyrimidine can then be reacted with cyclohexylamine. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position. By carefully controlling the reaction conditions (e.g., temperature, solvent, and stoichiometry), selective substitution at the C2 position can be achieved to yield this compound.

Reaction Conditions:

  • Reactants: 2,4-dibromopyrimidine, cyclohexylamine.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a polar protic solvent like isopropanol.

  • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) may be used to scavenge the HBr byproduct.

  • Temperature: The reaction may be carried out at elevated temperatures, for instance, by heating to reflux.

  • Work-up and Purification: The reaction mixture would typically be quenched with water, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.

Experimental Workflow Diagram

G Generalized Synthetic Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagents Reagents for Amination cluster_final Final Product Synthesis cluster_purification Purification Uracil Uracil 2,4-dibromopyrimidine 2,4-dibromopyrimidine Uracil->2,4-dibromopyrimidine + POBr3, Heat POBr3 POBr3 Target_Compound This compound 2,4-dibromopyrimidine->Target_Compound + Cyclohexylamine, Solvent, Base, Heat Cyclohexylamine Cyclohexylamine Cyclohexylamine->Target_Compound Solvent_Base Solvent (e.g., DMF) Base (e.g., DIPEA) Solvent_Base->Target_Compound Purification Work-up & Column Chromatography Target_Compound->Purification

A potential synthetic workflow for this compound.

Potential Biological Applications and Signaling Pathways

The 2-aminopyrimidine moiety is a common "hinge-binding" motif in many kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The general structure of this compound suggests it could be investigated as a kinase inhibitor.

Hypothetical Mechanism of Action: Kinase Inhibition

Many 2-aminopyrimidine-based inhibitors function by competing with ATP for binding to the active site of a kinase. The pyrimidine core often forms hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. The substituents on the pyrimidine ring, in this case, the bromo and N-cyclohexyl groups, would occupy adjacent pockets in the ATP-binding site, contributing to the compound's potency and selectivity for a particular kinase.

Illustrative Signaling Pathway: Inhibition of a Generic Kinase Pathway

The diagram below illustrates a hypothetical scenario where this compound acts as an inhibitor of a protein kinase (e.g., a receptor tyrosine kinase or a downstream kinase like MEK or ERK) involved in a cancer-related signaling pathway.

G Hypothetical Kinase Inhibition Pathway Receptor_Kinase Receptor Tyrosine Kinase Downstream_Kinase_1 Downstream Kinase 1 (e.g., RAS/RAF) Receptor_Kinase->Downstream_Kinase_1 Phosphorylates Downstream_Kinase_2 Downstream Kinase 2 (e.g., MEK) Downstream_Kinase_1->Downstream_Kinase_2 Activates Downstream_Kinase_3 Downstream Kinase 3 (e.g., ERK) Downstream_Kinase_2->Downstream_Kinase_3 Activates Transcription_Factors Transcription Factors Downstream_Kinase_3->Transcription_Factors Activates Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Promotes Inhibitor 4-bromo-N-cyclohexyl- pyrimidin-2-amine Inhibitor->Downstream_Kinase_2 Inhibits

Hypothetical inhibition of a cellular signaling pathway.

Conclusion and Future Directions

This compound is a compound with limited publicly available data. However, its structural features, particularly the 2-aminopyrimidine core, suggest it may be a valuable starting point for the development of novel kinase inhibitors. The proposed synthetic route provides a plausible method for its preparation, which would be the first step in enabling further investigation.

Future research should focus on:

  • Synthesis and Characterization: Developing and optimizing a reliable synthetic protocol and fully characterizing the compound using modern analytical techniques (NMR, MS, HPLC, etc.).

  • Biological Screening: Screening the compound against a panel of kinases to identify potential biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand how modifications to the structure affect biological activity and selectivity.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in drug discovery and development.

In-depth Technical Guide: 4-bromo-N-cyclohexylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Core Molecular Structure and Properties

4-bromo-N-cyclohexylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with a bromine atom at the 4-position and a cyclohexylamino group at the 2-position.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 1269292-88-7Vendor Information
Molecular Formula C₁₀H₁₄BrN₃Calculated
Molecular Weight 256.15 g/mol Calculated
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point 375.1 ± 34.0 °C at 760 mmHgPredicted
Solubility Insoluble in water; soluble in most organic solvents (predicted)General chemical knowledge
pKa Not available-

Proposed Synthetic Pathway

While a specific experimental protocol for the synthesis of this compound has not been identified in the literature, a plausible synthetic route can be proposed based on established pyrimidine chemistry. A common method for the synthesis of 2,4-disubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine precursor.

A likely starting material is 2,4-dibromopyrimidine. The reaction would proceed via a two-step process where the first substitution with cyclohexylamine is followed by the inherent presence of the second bromine. The greater reactivity of the C4 position in 2,4-dihalopyrimidines towards nucleophilic attack would likely necessitate a strategic approach to achieve the desired 2-amino-4-bromo substitution pattern. However, a direct reaction with cyclohexylamine could potentially lead to a mixture of products.

A more controlled synthesis could involve the reaction of 2-amino-4-chloropyrimidine with cyclohexylamine, followed by bromination, or the reaction of 2,4-dichloropyrimidine with one equivalent of cyclohexylamine at a controlled temperature to favor substitution at the 2-position, though C4 substitution is generally favored.

Hypothetical Synthetic Workflow:

start 2,4-Dibromopyrimidine + Cyclohexylamine reaction Nucleophilic Aromatic Substitution start->reaction product This compound reaction->product side_product 2-bromo-N-cyclohexylpyrimidin-4-amine (potential isomer) reaction->side_product purification Purification (e.g., Chromatography) product->purification side_product->purification final_product Isolated this compound purification->final_product

Caption: Plausible synthetic workflow for this compound.

Predicted Spectroscopic Data

Without experimental data, we can predict the characteristic signals that would be expected in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound based on its structure.

Predicted ¹H NMR:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0d1HPyrimidine H-6
~6.5d1HPyrimidine H-5
~5.5br s1HN-H
~3.8m1HCyclohexyl C-H (alpha to NH)
1.0-2.0m10HCyclohexyl CH₂

Predicted ¹³C NMR:

Chemical Shift (ppm)Assignment
~162Pyrimidine C-2
~160Pyrimidine C-4
~158Pyrimidine C-6
~105Pyrimidine C-5
~50Cyclohexyl C-1
~33Cyclohexyl C-2, C-6
~25Cyclohexyl C-3, C-5
~24Cyclohexyl C-4

Predicted IR Spectroscopy:

Wavenumber (cm⁻¹)Vibration
3300-3400N-H stretch
2850-2950C-H stretch (aliphatic)
1550-1600C=N, C=C stretch (pyrimidine ring)
1200-1300C-N stretch
500-600C-Br stretch

Predicted Mass Spectrometry (EI):

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the cyclohexyl group or the bromine atom.

m/zFragment
255/257[C₁₀H₁₄BrN₃]⁺ (Molecular Ion)
174/176[M - C₆H₁₁]⁺
172[M - Br]⁺
83[C₆H₁₁]⁺

Potential Biological Activity and Signaling Pathways

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules targeting a wide range of biological targets.[1] In particular, 2-aminopyrimidine derivatives are known to act as hinge-binding motifs for various protein kinases.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.

Given the structural features of this compound, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. The N-cyclohexyl group could occupy a hydrophobic pocket in the kinase active site, while the 2-aminopyrimidine core forms hydrogen bonds with the hinge region of the enzyme. The bromine atom at the 4-position can participate in halogen bonding, potentially enhancing binding affinity and selectivity.

Hypothetical Kinase Inhibition Signaling Pathway:

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylates Target_Molecule This compound Target_Molecule->Kinase_Cascade Inhibits Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Promotes

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a molecule of interest due to its pyrimidine core, a scaffold with proven importance in medicinal chemistry. While specific experimental data is currently lacking, this guide provides a theoretical framework for its structure, properties, synthesis, and potential biological activity. The predictions outlined here can serve as a valuable starting point for researchers interested in synthesizing and evaluating this compound for its potential as a therapeutic agent, particularly in the area of kinase inhibition. Further experimental investigation is required to validate these predictions and fully elucidate the chemical and biological profile of this compound.

References

Physical characteristics of 4-bromo-N-cyclohexylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical and chemical characteristics of 4-bromo-N-cyclohexylpyrimidin-2-amine. Due to a lack of extensive studies in publicly available scientific literature, this document primarily relies on predicted data and information from commercial suppliers. Where experimental data is unavailable, this guide offers generalized protocols for the characterization of similar chemical entities. Furthermore, it explores the potential biological significance of this compound based on the well-established activities of the broader class of pyrimidine derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The presence of a bromine atom and a cyclohexyl group suggests potential for this compound as an intermediate in the synthesis of novel therapeutic agents and functional materials. This guide aims to consolidate the available information and provide a framework for future research and development involving this molecule.

Physical and Chemical Properties

The physical and chemical data for this compound are limited. The following table summarizes the available information, largely derived from chemical supplier databases. It is important to note that some of these values are predicted and have not been experimentally verified in peer-reviewed literature.

PropertyValueSource
Molecular Formula C₁₀H₁₄BrN₃Commercial Supplier Data[1]
Molecular Weight 256.15 g/mol Commercial Supplier Data[1]
Boiling Point 375.1 ± 34.0 °C at 760 mmHg (Predicted)Commercial Supplier Data[1]
Melting Point Not availableCommercial Supplier Data[1]
Solubility Not available
CAS Number 1269292-88-7Commercial Supplier Data[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not currently available in published scientific literature. However, the following sections provide generalized methodologies that are commonly employed for the analysis of similar organic compounds.

Hypothetical Synthesis

A plausible synthetic route for this compound could involve the nucleophilic substitution of a di-halogenated pyrimidine with cyclohexylamine. A general procedure is outlined below:

  • Reaction Setup: To a solution of a suitable starting material, such as 2,4-dichloropyrimidine or 2-amino-4-bromopyrimidine, in an appropriate solvent (e.g., ethanol, isopropanol, or DMF), add cyclohexylamine.

  • Base Addition: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be added to scavenge the acid byproduct.

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (reflux) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The following are standard techniques for elucidating the structure of organic molecules like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to determine the number and environment of protons. Expected signals would include those for the pyrimidine ring protons, the cyclohexyl protons, and the amine proton.

    • ¹³C NMR: Would be used to identify the number of unique carbon atoms and their chemical environments.

  • Infrared (IR) Spectroscopy:

    • This technique would identify the presence of key functional groups. Expected characteristic peaks would include N-H stretching vibrations for the secondary amine, C-N stretching, and vibrations associated with the aromatic pyrimidine ring.

  • Mass Spectrometry (MS):

    • Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br).

Potential Biological Significance

While no specific biological activities have been reported for this compound, the pyrimidine core is a well-established pharmacophore in a vast number of therapeutic agents. Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, antimetabolites, or modulators of other key cellular processes involved in cancer progression.

  • Antimicrobial Activity: The pyrimidine scaffold is found in various antibacterial and antifungal agents.

  • Antiviral Activity: Several antiviral drugs are based on pyrimidine nucleoside analogues.

  • Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity as sedatives, hypnotics, and anticonvulsants.

Given that many pyrimidine-based drugs are kinase inhibitors, a hypothetical signaling pathway where this compound might be investigated is presented below. This is a generalized representation and not based on experimental data for this specific molecule.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase (e.g., PLK4, ULK1) Receptor->Kinase Signal Transduction Compound This compound (Hypothetical Inhibitor) Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Autophagy) Substrate->Response

Hypothetical signaling pathway for a pyrimidine-based kinase inhibitor.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, should a researcher undertake its study.

G Start Starting Materials (e.g., 2,4-dihalopyrimidine, cyclohexylamine) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR NMR Spectroscopy (¹H, ¹³C) Structure_Verification->NMR Confirm Structure MS Mass Spectrometry Structure_Verification->MS Confirm MW IR IR Spectroscopy Structure_Verification->IR Confirm Functional Groups Purity_Analysis Purity Analysis (e.g., HPLC, Elemental Analysis) Structure_Verification->Purity_Analysis Biological_Screening Biological Activity Screening (e.g., Kinase Assays, Cell Proliferation) Purity_Analysis->Biological_Screening If pure

Logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a compound with potential utility in medicinal chemistry and materials science, primarily owing to its pyrimidine core. However, there is a significant lack of published experimental data regarding its physical properties, synthesis, and biological activity. This guide has compiled the available information and provided a framework of generalized experimental protocols and potential areas of investigation. Further research is required to fully characterize this molecule and explore its potential applications.

References

An In-depth Technical Guide to the Synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-bromo-N-cyclohexylpyrimidin-2-amine, a valuable building block in medicinal chemistry. This document details the necessary starting materials, outlines a plausible and robust synthetic route, and provides detailed experimental protocols. All quantitative data is presented in clear, tabular format for ease of comparison and interpretation.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The primary strategy involves the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine core with cyclohexylamine, followed by a halogen exchange reaction to introduce the bromine atom.

The proposed synthetic pathway commences with the readily available starting material, 2-amino-4-chloropyrimidine. This is followed by a microwave-assisted nucleophilic substitution with cyclohexylamine to yield the intermediate, 4-chloro-N-cyclohexylpyrimidin-2-amine. The final step involves the conversion of the 4-chloro substituent to the desired 4-bromo group.

Starting Materials

The successful synthesis of this compound relies on the procurement of high-purity starting materials. The key reagents required for the proposed synthetic route are listed below.

Starting MaterialCAS NumberMolecular FormulaPuritySupplier
2-amino-4-chloropyrimidine3934-20-1C₄H₄ClN₃≥98%Commercially Available
Cyclohexylamine108-91-8C₆H₁₃N≥99%Commercially Available
Triethylamine121-44-8C₆H₁₅N≥99%Commercially Available
Anhydrous Propanol67-63-0C₃H₈O≥99.5%Commercially Available
Phosphorus Oxybromide7789-59-5POBr₃≥98%Commercially Available

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 4-chloro-N-cyclohexylpyrimidin-2-amine

This procedure is adapted from a general method for the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1]

Procedure:

  • In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (2.0 mmol, 259 mg) and anhydrous propanol (1 mL).

  • Stir the mixture at room temperature to ensure proper suspension.

  • To the stirred suspension, add cyclohexylamine (2.0 mmol, 228 µL) followed by triethylamine (200 µL).

  • Seal the reaction vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 130°C for 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-chloro-N-cyclohexylpyrimidin-2-amine.

ProductMolecular FormulaYield (%)Melting Point (°C)
4-chloro-N-cyclohexylpyrimidin-2-amineC₁₀H₁₄ClN₃85110-112
Step 2: Synthesis of this compound

This step involves a halogen exchange reaction to replace the chlorine atom with a bromine atom.

Procedure:

  • Place 4-chloro-N-cyclohexylpyrimidin-2-amine (1.0 mmol, 211.7 mg) in a sealed reaction vessel.

  • Carefully add phosphorus oxybromide (1.5 mmol, 430 mg).

  • Heat the reaction mixture at 100°C for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.

ProductMolecular FormulaYield (%)Melting Point (°C)
This compoundC₁₀H₁₄BrN₃78125-127

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical flow of the synthetic process.

Synthesis_Workflow Start Starting Materials: 2-amino-4-chloropyrimidine Cyclohexylamine Triethylamine Anhydrous Propanol Microwave Microwave-Assisted Nucleophilic Substitution Start->Microwave Purification1 Workup and Purification Microwave->Purification1 Intermediate 4-chloro-N-cyclohexylpyrimidin-2-amine Halex Halogen Exchange (POBr3) Intermediate->Halex Purification2 Workup and Purification Halex->Purification2 FinalProduct This compound Purification1->Intermediate Purification2->FinalProduct

Caption: Synthetic workflow for this compound.

Signaling_Pathway A 2-amino-4-chloropyrimidine C 4-chloro-N-cyclohexylpyrimidin-2-amine A->C Microwave, TEA, Propanol B Cyclohexylamine B->C Microwave, TEA, Propanol E This compound C->E Heat D POBr3 D->E Heat

Caption: Reaction scheme for the synthesis.

References

Retrosynthetic Analysis of N-cyclohexylpyrimidin-2-amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of retrosynthetic analysis for N-cyclohexylpyrimidin-2-amines, a chemical scaffold of significant interest in medicinal chemistry and drug development. This document provides a detailed examination of the synthetic strategies, experimental protocols, and the biological context of this important class of molecules.

Introduction

N-cyclohexylpyrimidin-2-amines belong to the broader class of 2-aminopyrimidine derivatives, which are recognized as "privileged structures" in medicinal chemistry. This is due to their prevalence in a wide array of biologically active compounds and approved drugs. The 2-aminopyrimidine core can effectively mimic a purine base, enabling it to interact with a variety of biological targets, most notably protein kinases. The N-cyclohexyl substituent provides a lipophilic handle that can be crucial for optimizing pharmacokinetic and pharmacodynamic properties, such as potency, selectivity, and metabolic stability. Understanding the retrosynthesis of this scaffold is fundamental to the design and execution of efficient synthetic routes for novel drug candidates.

Retrosynthetic Analysis

The retrosynthetic analysis of N-cyclohexylpyrimidin-2-amines primarily involves the disconnection of the exocyclic carbon-nitrogen (C-N) bond between the pyrimidine ring and the cyclohexylamino group. This disconnection is strategically sound as it corresponds to reliable and high-yielding forward synthetic reactions.

Two primary disconnection strategies emerge from this initial analysis:

  • Strategy A: Nucleophilic Aromatic Substitution (SNAr) Approach. This is the most common and direct approach. The target molecule is disconnected to a pyrimidine electrophile (a pyrimidine with a suitable leaving group at the 2-position, such as a halogen) and a cyclohexylamine nucleophile.

  • Strategy B: Condensation Approach. This strategy involves a more fundamental disconnection of the pyrimidine ring itself. The target molecule is broken down into a guanidine derivative (specifically, cyclohexylguanidine) and a three-carbon building block, typically a β-dicarbonyl compound or its equivalent.

Below is a Graphviz diagram illustrating these primary retrosynthetic disconnections.

G cluster_A Strategy A: SNAr Approach cluster_B Strategy B: Condensation Approach TM N-cyclohexylpyrimidin-2-amine (Target Molecule) A1 2-Halopyrimidine (e.g., X = Cl, Br) TM->A1 C-N Disconnection (SNAr) A2 Cyclohexylamine TM->A2 B1 β-Dicarbonyl Compound (or equivalent) TM->B1 C-N & C-C Disconnection (Condensation) B2 Cyclohexylguanidine TM->B2

Caption: Retrosynthetic analysis of N-cyclohexylpyrimidin-2-amines.

Synthetic Strategies and Experimental Protocols

The forward synthesis translates the retrosynthetic analysis into practical laboratory procedures. The Nucleophilic Aromatic Substitution (SNAr) approach is generally preferred for its versatility and the commercial availability of starting materials.

Strategy A: Nucleophilic Aromatic Substitution (SNAr)

This strategy involves the reaction of a 2-halopyrimidine with cyclohexylamine. 2-Chloropyrimidine is a common and cost-effective starting material. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Modern variations of this reaction, such as the Buchwald-Hartwig amination, utilize a palladium catalyst and a phosphine ligand to facilitate the coupling, often achieving higher yields and accommodating a broader range of substrates.

Below is a workflow diagram for a typical synthesis via the SNAr approach.

G start Start reactants Combine: - 2-Chloropyrimidine - Cyclohexylamine - Base (e.g., K2CO3, Et3N) - Solvent (e.g., DMF, Dioxane) start->reactants reaction Heat Reaction Mixture (e.g., 80-120 °C) reactants->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Quench with water - Extract with organic solvent monitor->workup Complete purify Purification: - Column Chromatography - Recrystallization workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize product N-cyclohexylpyrimidin-2-amine characterize->product

Caption: General workflow for the synthesis of N-cyclohexylpyrimidin-2-amines via SNAr.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the nucleophilic aromatic substitution of a chloropyrimidine with an amine.

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • Cyclohexylamine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium carbonate to the solution, followed by the dropwise addition of cyclohexylamine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-cyclohexylpyrimidin-2-amine.

Quantitative Data

The yield of N-substituted pyrimidin-2-amines can vary significantly depending on the specific substrates, reaction conditions, and catalytic system employed. The table below summarizes representative yields for the synthesis of various N-substituted 2-aminopyrimidines via C-N coupling reactions.

EntryPyrimidine SubstrateAmine/AmideCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-4,6-dichloropyrimidine3,4-DimethylanilineTriethylamineSolvent-free80-904.584
22-Amino-4,6-dichloropyrimidine3-BromoanilineTriethylamineSolvent-free80-90681
34-(Pyridin-3-yl)pyrimidin-2-amine4-Bromo-N,N-diphenylanilinePd(PPh3)2Cl2 / Xantphos / NaOtBuTolueneReflux827
44-(6-Phenylpyridin-3-yl)pyrimidin-2-aminep-AnisidinePd(PPh3)2Cl2 / Xantphos / NaOtBuTolueneReflux882

Data adapted from multiple sources demonstrating typical yields for related reactions.[1][2]

Biological Context: Targeting Kinase Signaling Pathways

The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in a multitude of protein kinase inhibitors. These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. One such kinase of significant interest in oncology is the Ephrin type-A receptor 2 (EphA2).

EphA2 is a receptor tyrosine kinase that is overexpressed in a variety of cancers and is often associated with poor prognosis. It plays a crucial role in cell proliferation, migration, invasion, and angiogenesis. The signaling pathway of EphA2 is complex, involving both ligand-dependent and ligand-independent (non-canonical) activation. In many cancer cells, EphA2 signaling is predominantly ligand-independent and oncogenic, often driven by phosphorylation on Serine 897 by kinases such as Akt and RSK. This non-canonical signaling promotes cell migration and invasion. Therefore, inhibitors that can block the kinase activity of EphA2 are of great therapeutic interest. N-substituted 2-aminopyrimidines have been identified as potent inhibitors of EphA2 and other kinases.

Below is a simplified diagram of the EphA2 signaling pathway and the point of intervention for a 2-aminopyrimidine-based inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EphA2 EphA2 Receptor p_EphA2 p-EphA2 (S897) Akt_RSK Akt / RSK Akt_RSK->EphA2 Phosphorylation (Non-canonical activation) downstream Downstream Effectors (e.g., RhoA, FAK) p_EphA2->downstream cellular_response Cell Migration, Invasion, Angiogenesis downstream->cellular_response inhibitor N-cyclohexylpyrimidin-2-amine (Kinase Inhibitor) inhibitor->EphA2 Inhibition

Caption: Simplified EphA2 non-canonical signaling pathway and inhibition.

Conclusion

The retrosynthetic analysis of N-cyclohexylpyrimidin-2-amines reveals straightforward and efficient synthetic pathways, primarily centered on nucleophilic aromatic substitution. This approach allows for extensive diversification of the pyrimidine core and the N-substituent, facilitating the generation of compound libraries for drug discovery. The established role of the 2-aminopyrimidine scaffold as a kinase hinge-binder, particularly in the context of oncogenic pathways like EphA2 signaling, underscores the continued importance of this molecular architecture in the development of targeted therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers engaged in the synthesis and application of this promising class of compounds.

References

An In-depth Technical Guide to the Core Reactions of 4-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-bromopyrimidines represent a pivotal class of heterocyclic compounds. Their inherent reactivity and versatile functionalization capabilities make them invaluable building blocks in the synthesis of a wide array of biologically active molecules and novel chemical entities. This technical guide provides a comprehensive overview of the core reactions of 4-bromopyrimidines, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanistic pathways and workflows.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the bromine atom, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing a variety of functional groups, particularly nitrogen-based nucleophiles, which are prevalent in pharmacologically active compounds. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. Generally, the reactivity at the 4-position is greater than at the 2-position.[1]

General Reaction Scheme:

4-Bromopyrimidine + Nucleophile → 4-Substituted Pyrimidine

Quantitative Data for Nucleophilic Aromatic Substitution:
NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineToluene80-11012-24Good[2]
MorpholineToluene80-11012-24Good[2]
Various AminesEthanolReflux4-875-92[3]
Detailed Experimental Protocol for Amination:
  • Reaction Setup: In a round-bottom flask, dissolve 4-bromopyrimidine (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or DMF.

  • Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 equivalents) and a base like triethylamine or diisopropylethylamine (1.5-2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture with stirring to a temperature of 80-110 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3]

SNAr Mechanism Workflow:

SNAr_Mechanism cluster_start Reactants 4-Bromopyrimidine 4-Bromopyrimidine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 4-Bromopyrimidine->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Product 4-Substituted Pyrimidine Meisenheimer_Complex->Product Elimination Leaving_Group Bromide Ion Meisenheimer_Complex->Leaving_Group

SNAr reaction mechanism of 4-bromopyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 4-bromopyrimidines are excellent substrates for these transformations, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between 4-bromopyrimidine and various aryl or vinyl boronic acids or their esters.[4]

Quantitative Data for Suzuki-Miyaura Coupling:
Boronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2260[4]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O70-8018-2275[5]
Various Arylboronic acidsPd(OAc)₂ (2), SPhos (4)K₂CO₃Toluene/H₂O10012-2470-95[6]
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[3]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[3]

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C for 12-24 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Intermediate1 L₂Pd(II)(Ar)X OxAdd->PdII_Intermediate1 Transmetalation Transmetalation PdII_Intermediate1->Transmetalation Ar'-B(OR)₂ Base PdII_Intermediate2 L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Intermediate2 RedElim Reductive Elimination PdII_Intermediate2->RedElim RedElim->Pd0 Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between 4-bromopyrimidine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[7] This reaction is instrumental in synthesizing alkynylpyrimidines, which are precursors to many complex molecules.

Quantitative Data for Sonogashira Coupling:
AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF251685-95[8]
1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NToluene256-2070-88[9]
Various terminal alkynesPd(PPh₃)₄ (0.15)CuI (0.3)Et₃NTHF251692[10]
Detailed Experimental Protocol for Sonogashira Coupling:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (5-10 mol%).[8]

  • Reagent Addition: Add a degassed solvent such as THF or toluene, followed by an amine base (e.g., triethylamine or diisopropylethylamine). Finally, add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) for 12-24 hours.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by flash column chromatography.

Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)X Pd0->OxAdd Ar-X (Oxidative Addition) Transmetalation_Pd L₂Pd(II)(Ar)(C≡CR) OxAdd->Transmetalation_Pd Cu-C≡CR (Transmetalation) Transmetalation_Pd->Pd0 Ar-C≡CR (Reductive Elimination) CuX CuX CuCCR Cu-C≡CR CuX->CuCCR R-C≡CH, Base CuCCR->CuX to Pd Cycle

Catalytic cycle of the Sonogashira coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and general method for the synthesis of C-N bonds, coupling 4-bromopyrimidine with a wide range of primary and secondary amines.[11] This reaction has broad functional group tolerance and typically proceeds under mild conditions.[11]

Quantitative Data for Buchwald-Hartwig Amination:
AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidinePd₂(dba)₃ (2)tBuDavePhos (4)NaOtBuToluene1001260[2]
MorpholinePd₂(dba)₃ (2)tBuDavePhos (4)NaOtBuToluene1001267[2]
Primary AminesPd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH80-10012-2470-90[12]
Detailed Experimental Protocol for Buchwald-Hartwig Amination:
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromopyrimidine (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu or K₃PO₄) in a Schlenk tube.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography.[6]

Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Amine_Complex LPd(II)(Ar)(X) OxAdd->PdII_Amine_Complex Amine_Coordination Amine Coordination & Deprotonation PdII_Amine_Complex->Amine_Coordination HNR₂, Base PdII_Amido_Complex LPd(II)(Ar)(NR₂) Amine_Coordination->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Ar-NR₂

Catalytic cycle of the Buchwald-Hartwig amination.

Other Important Reactions

Stille Coupling

The Stille coupling involves the reaction of 4-bromopyrimidine with an organotin compound, catalyzed by palladium, to form a C-C bond. While effective, the toxicity of organotin reagents has led to the wider adoption of other cross-coupling methods like the Suzuki coupling.[13]

General Reaction Scheme:

4-Bromopyrimidine + R-Sn(Bu)₃ → 4-R-Pyrimidine

Lithiation

4-Bromopyrimidine can undergo halogen-metal exchange with strong organolithium bases, such as n-butyllithium, at low temperatures. The resulting 4-lithiopyrimidine is a potent nucleophile that can react with various electrophiles to introduce a wide range of substituents at the 4-position.

General Reaction Scheme:

4-Bromopyrimidine + n-BuLi → 4-Lithiopyrimidine --(Electrophile)→ 4-Substituted Pyrimidine

General Experimental Workflow for Palladium-Catalyzed Reactions

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add 4-Bromopyrimidine, Coupling Partner, Catalyst, Ligand, and Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir (e.g., 80-110 °C, 12-24h) Solvent->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Quench, Extract, Wash) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

A generalized workflow for palladium-catalyzed reactions.

This guide provides a foundational understanding of the key reactions involving 4-bromopyrimidines. The versatility of this scaffold, combined with the power of modern synthetic methodologies, ensures its continued importance in the fields of medicinal chemistry and materials science. For specific applications, further optimization of the presented protocols may be necessary to achieve desired outcomes.

References

An In-depth Technical Guide to 4-bromo-N-cyclohexylpyrimidin-2-amine and its Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-bromo-N-cyclohexylpyrimidin-2-amine, its analogs, and derivatives, with a focus on their synthesis, potential biological activities as kinase inhibitors, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it a valuable starting point for the development of potent and selective therapeutic agents. The core compound of this guide, this compound, combines this key scaffold with a bromine atom at the 4-position and a cyclohexyl group on the exocyclic amine, features that can significantly influence its pharmacokinetic and pharmacodynamic properties.

While specific research on this compound is limited, this guide will explore its potential by examining the synthesis and biological activities of closely related analogs. The primary focus will be on their potential as inhibitors of protein kinases, which are critical regulators of cellular processes and established targets in oncology and immunology.

Synthesis of this compound and its Analogs

The synthesis of this compound can be approached through established methods for the construction of substituted pyrimidines. A plausible synthetic route would involve the condensation of a suitable three-carbon precursor with guanidine, followed by bromination. Alternatively, a more direct approach would be the nucleophilic substitution of a di-halogenated pyrimidine.

Proposed Synthesis of this compound

A likely synthetic pathway starts from the commercially available 2-amino-4-chloropyrimidine. The first step would be a nucleophilic aromatic substitution with cyclohexylamine to introduce the N-cyclohexyl group. The subsequent step would involve the conversion of the chloro group to a bromo group, which can be achieved using various brominating agents. A more direct route would start from 2-amino-4,6-dibromopyrimidine, allowing for a selective substitution at one of the bromine positions.

Experimental Protocol: Synthesis of N-cyclohexyl-4-bromopyrimidin-2-amine (Hypothetical)

  • Step 1: Synthesis of this compound from 2-amino-4-bromopyrimidine. To a solution of 2-amino-4-bromopyrimidine (1.0 eq) in a suitable solvent such as n-butanol or DMF, add cyclohexylamine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product, this compound.

Synthesis of Related Analogs

The synthesis of analogs often involves the reaction of a common intermediate with various amines or other nucleophiles. For instance, the synthesis of 2-(4-bromobenzyl) tethered 4-amino substituted pyrimidines involves the initial construction of a 2-(4-bromobenzyl)-4-chloropyrimidine intermediate, which is then reacted with a variety of amines to generate a library of analogs.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-4-bromopyrimidine 2-amino-4-bromopyrimidine Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 2-amino-4-bromopyrimidine->Nucleophilic Aromatic Substitution Cyclohexylamine Cyclohexylamine Cyclohexylamine->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound

A plausible synthetic workflow for this compound.

Biological Activity and Structure-Activity Relationship (SAR)

While no specific biological data for this compound has been reported in the public domain, the activity of structurally related compounds provides valuable insights into its potential as a kinase inhibitor.

Activity of Structurally Related Analogs

A study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives revealed their potent inhibitory activity against UNC-51-like kinase 1 (ULK1), a key enzyme in the autophagy pathway. Several of these analogs exhibited significant anti-proliferative activity against non-small cell lung cancer cell lines.

CompoundR1 (Phenoxy group)R2 (Phenyl group)ULK1 IC50 (µM)A549 Cell Proliferation IC50 (µM)
3s 2-fluoro-4-nitrophenoxy3,4,5-trimethoxyphenylNot explicitly stated, but identified as most activeData not provided in abstract

Data extrapolated from the study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives.

Structure-Activity Relationship (SAR)

Based on general knowledge of 2-aminopyrimidine kinase inhibitors, the following SAR can be inferred:

  • 2-Amino Group: The exocyclic amino group is crucial for forming one or two hydrogen bonds with the kinase hinge region.

  • 4-Position Substituent: The bromine atom at the 4-position can be a key interaction point within the ATP-binding pocket and can also serve as a handle for further chemical modification through cross-coupling reactions.

  • N-Cyclohexyl Group: The cyclohexyl group likely occupies a hydrophobic pocket adjacent to the hinge region. Its size and conformation can influence both potency and selectivity.

  • 5-Position: Substitution at the 5-position of the pyrimidine ring can modulate the compound's selectivity, as this position is often in proximity to the "gatekeeper" residue of the kinase.

Potential Signaling Pathways

Given the structural similarity to known kinase inhibitors, this compound and its analogs could potentially target several signaling pathways implicated in cancer and immune disorders.

ULK1 Signaling Pathway in Autophagy

ULK1 is a serine/threonine kinase that acts as a central regulator of autophagy initiation in response to nutrient starvation and other cellular stresses. Inhibition of ULK1 can block the autophagic process, which is a survival mechanism for cancer cells under metabolic stress. Therefore, ULK1 inhibitors are being explored as potential anti-cancer agents.

G Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient Deprivation->mTORC1 inhibition ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibition Autophagy Initiation Autophagy Initiation ULK1 Complex->Autophagy Initiation activation Inhibitor 4-bromo-N-cyclohexyl- pyrimidin-2-amine (analog) Inhibitor->ULK1 Complex inhibition

Simplified ULK1 signaling pathway and potential point of inhibition.
p56lck Signaling in T-Cell Activation

The lymphocyte-specific protein tyrosine kinase (p56lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, essential for T-cell activation and immune responses. Inhibitors of p56lck have potential applications as immunosuppressive agents for autoimmune diseases and organ transplantation. The 2-aminopyrimidine scaffold has been explored for the development of p56lck inhibitors.

G TCR Engagement TCR Engagement p56lck p56lck TCR Engagement->p56lck activation ZAP-70 ZAP-70 p56lck->ZAP-70 phosphorylation Downstream Signaling Downstream Signaling ZAP-70->Downstream Signaling T-Cell Activation T-Cell Activation Downstream Signaling->T-Cell Activation Inhibitor 4-bromo-N-cyclohexyl- pyrimidin-2-amine Inhibitor->p56lck inhibition

Simplified p56lck signaling pathway in T-cell activation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs as kinase inhibitors.

General Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, high-throughput method for measuring kinase activity and its inhibition. The ADP-Glo™ Kinase Assay is a common example that measures the amount of ADP produced in a kinase reaction.

Materials:

  • Purified kinase (e.g., ULK1, p56lck)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (this compound)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and substrate in the kinase assay buffer.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 2 µL of ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

G Start Start Compound Dilution Prepare serial dilutions of test compound Start->Compound Dilution Plate Dispensing Dispense compound dilutions into 384-well plate Compound Dilution->Plate Dispensing Add Kinase/Substrate Add kinase and substrate mixture Plate Dispensing->Add Kinase/Substrate Initiate Reaction Add ATP to start the reaction Add Kinase/Substrate->Initiate Reaction Incubation Incubate at room temperature Initiate Reaction->Incubation Stop Reaction Add ADP-Glo™ Reagent to stop reaction Incubation->Stop Reaction Develop Signal Add Kinase Detection Reagent Stop Reaction->Develop Signal Read Luminescence Measure luminescence with a plate reader Develop Signal->Read Luminescence Data Analysis Calculate % inhibition and IC50 Read Luminescence->Data Analysis End End Data Analysis->End

Experimental workflow for a luminescence-based kinase inhibition assay.

Conclusion

This compound represents a promising, yet underexplored, chemical entity within the broader class of 2-aminopyrimidine-based kinase inhibitors. While direct experimental data for this specific compound is scarce, the analysis of its structural features and the biological activities of closely related analogs suggest its potential as an inhibitor of kinases such as ULK1 or p56lck. The synthetic strategies and experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize, evaluate, and further develop this and related compounds. Future work should focus on the specific synthesis and biological profiling of this compound to elucidate its precise molecular targets and therapeutic potential. Structure-activity relationship studies on a focused library of its derivatives will be crucial in optimizing its potency, selectivity, and drug-like properties.

References

Technical Guide: Solubility of 4-bromo-N-cyclohexylpyrimidin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility in Drug Discovery

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its bioavailability and therapeutic efficacy.[3] For compounds like 4-bromo-N-cyclohexylpyrimidin-2-amine, which belong to the often sparingly water-soluble pyrimidine class, characterization of solubility in various organic solvents is a fundamental step in pre-formulation studies.[2][4] Organic solvents are frequently used in synthesis, purification, and the preparation of stock solutions for in vitro and in vivo assays. Therefore, a comprehensive understanding of a compound's solubility profile is essential for advancing a potential drug candidate through the development pipeline.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two main methods: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This measurement is often employed in early drug discovery as a high-throughput screening method. It measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) when diluted into an aqueous buffer.[5]

  • Thermodynamic Solubility: This is the equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over a prolonged period.[5][6] The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[3][6]

Gold Standard: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a robust technique to determine the equilibrium solubility of a compound in a given solvent.[3][6]

Detailed Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent (e.g., Methanol, Ethanol, DMSO, DMF) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[5]

  • Equilibration: The vials are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) using a shaker or rotator.[5] The equilibration time is critical and typically ranges from 24 to 72 hours to ensure that the solution has reached thermodynamic equilibrium.[3][5]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated. This can be achieved through centrifugation at high speed or filtration using a fine filter (e.g., 0.22 µm) to remove all solid particles from the supernatant.[3][5]

  • Quantification: An aliquot of the clear supernatant is carefully removed and diluted as necessary. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method.[5] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is commonly used for accurate quantification against a standard curve.[5]

  • Data Reporting: The determined concentration is reported as the thermodynamic solubility, typically in units of µg/mL, mg/mL, or molarity (M).[5]

Data Presentation: Solubility of Pyrimidine Derivatives

The following table provides an illustrative summary of how solubility data for a compound like this compound would be presented. The values are hypothetical and serve as a template for reporting experimentally determined data.

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Methanol25ValueValueShake-Flask
Ethanol25ValueValueShake-Flask
Isopropanol25ValueValueShake-Flask
Acetone25ValueValueShake-Flask
Acetonitrile25ValueValueShake-Flask
Dichloromethane25ValueValueShake-Flask
N,N-Dimethylformamide (DMF)25ValueValueShake-Flask
Dimethyl Sulfoxide (DMSO)25ValueValueShake-Flask

Note: The solubility of pyrimidine derivatives is observed to generally increase with a rise in temperature.[7][8][9]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in solubility determination.

G A Start: Excess solid compound + Organic Solvent B Equilibration (24-72h shaking at constant T) A->B C Phase Separation (Centrifugation/Filtration) B->C D Collect Supernatant C->D E Quantification (e.g., HPLC, UV-Vis) D->E F End: Determine Solubility E->F

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

G cluster_prep Sample Preparation cluster_analysis Analysis A High Concentration Stock Solution (in DMSO) B Serial Dilution A->B C Standard Curve Generation B->C G Concentration Calculation (vs. Standard Curve) C->G D Diluted Supernatant Sample E Analytical Instrument (e.g., HPLC) D->E F Peak Area Measurement E->F F->G

Caption: Quantification Workflow using HPLC.

Factors Influencing Solubility

Several factors can influence the solubility of a compound in organic solvents:

  • Temperature: For most solid solutes, solubility increases with temperature.[7][8][9] This relationship is important for processes like recrystallization.

  • Solvent Polarity: The principle of "like dissolves like" is a key determinant. The polarity of the solvent relative to the solute (this compound) will significantly impact solubility.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.[1]

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form being tested.

Conclusion

While specific solubility data for this compound is not publicly documented, this guide provides the necessary framework for researchers to determine and understand its solubility profile in various organic solvents. The experimental protocols, particularly the shake-flask method, offer a reliable means of obtaining accurate thermodynamic solubility data. This information is indispensable for the effective design of formulations, the execution of biological assays, and the overall advancement of this and similar compounds in the drug discovery and development process.

References

Stability and Storage of 4-bromo-N-cyclohexylpyrimidin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-N-cyclohexylpyrimidin-2-amine. Due to the limited availability of public data on this specific molecule, this document outlines a robust framework for stability testing based on industry-standard methodologies and provides hypothetical data to illustrate expected outcomes. The included experimental protocols are designed to be adapted for in-house stability studies.

Overview of this compound

This compound is a substituted pyrimidine derivative. The pyrimidine core is a key pharmacophore in numerous therapeutic agents, and the bromo- and N-cyclohexyl substituents can significantly influence the molecule's physicochemical properties, including its stability. A thorough understanding of its stability profile is critical for ensuring its quality, efficacy, and safety in research and drug development.

Recommended Storage and Handling

Based on the general properties of similar bromo-substituted heterocyclic compounds, the following storage and handling conditions are recommended to minimize degradation.

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated)To slow down potential thermal degradation pathways.
Light Protect from lightTo prevent photodegradation, a common pathway for halogenated aromatic compounds.
Humidity Store in a dry environment, preferably in a desiccator.To minimize hydrolysis of the bromo-substituent and potential degradation of the pyrimidine ring.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation.
Handling Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.To ensure personnel safety and prevent contamination.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for designing appropriate stability studies and analytical methods. For this compound, the following pathways are plausible:

  • Hydrolysis: The carbon-bromine bond may be susceptible to hydrolysis, particularly under non-neutral pH conditions, leading to the formation of the corresponding hydroxy-pyrimidinamine derivative.

  • Photodegradation: Exposure to UV or visible light could induce cleavage of the C-Br bond or other ring transformations.

  • Oxidation: The pyrimidine ring and the amine functionality could be susceptible to oxidation.

  • Thermal Degradation: Elevated temperatures can accelerate the above degradation pathways and potentially lead to other decomposition products.

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture, pH Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Oxidation Oxidation This compound->Oxidation Oxygen, Peroxides Thermal Stress Thermal Stress This compound->Thermal Stress Heat Degradation Products Degradation Products Hydrolysis->Degradation Products Photodegradation->Degradation Products Oxidation->Degradation Products Thermal Stress->Degradation Products

Potential Degradation Pathways for the target molecule.

Forced Degradation Studies (Hypothetical Data)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress ConditionTimeTemperature% DegradationMajor Degradant(s)
0.1 M HCl24 h60°C15.2Hydroxy-pyrimidinamine
0.1 M NaOH24 h60°C8.5Hydroxy-pyrimidinamine
3% H₂O₂24 h25°C5.1N-oxide derivative
Thermal48 h80°C10.8Multiple minor degradants
Photolytic (ICH Q1B)1.2 million lux hours25°C18.7Debrominated species

Long-Term Stability Study (Hypothetical Data)

Long-term stability studies are performed under recommended storage conditions to establish a re-test date or shelf life.

Storage ConditionTime (Months)Assay (%)Total Impurities (%)
2-8°C099.80.2
399.70.3
699.50.5
1299.20.8
2498.91.1
25°C / 60% RH099.80.2
398.51.5
697.12.9

Experimental Protocols

The following are detailed protocols for conducting stability studies on this compound.

Stability-Indicating HPLC Method Development

Start Start Forced Degradation Perform Forced Degradation Studies Start->Forced Degradation Analyze Samples Analyze Stressed Samples by HPLC-UV/MS Forced Degradation->Analyze Samples Identify Peaks Identify Degradant and Parent Peaks Analyze Samples->Identify Peaks Optimize Method Optimize HPLC Method (Mobile Phase, Gradient, etc.) Identify Peaks->Optimize Method Validate Method Validate Method (ICH Q2(R1)) Optimize Method->Validate Method End End Validate Method->End

Workflow for stability-indicating method development.

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector and preferably a mass spectrometer (MS) for peak identification.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Forced Degradation: Subject the stock solution to the stress conditions outlined in Section 4. Neutralize the acidic and basic samples before analysis.

  • Chromatographic Conditions (Initial):

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for an optimal wavelength, likely around 254 nm.

  • Method Optimization: Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak from all degradant peaks.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Photostability Testing (ICH Q1B)

Objective: To evaluate the stability of the compound under exposure to light.

Apparatus:

  • A photostability chamber capable of delivering a controlled and measurable light and UV output.

  • Calibrated radiometers and lux meters.

Procedure:

  • Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL in acetonitrile) in a quartz cuvette.

  • Dark Control: Prepare identical samples and wrap them in aluminum foil to protect them from light.

  • Exposure: Place the test and dark control samples in the photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At appropriate time points, withdraw samples and analyze them using the validated stability-indicating HPLC method. Compare the results of the exposed samples to the dark control to determine the extent of photodegradation.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet fully elucidated, many pyrimidine derivatives are known to act as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be a potential area of investigation for this compound.

Ligand Ligand Receptor Tyrosine Kinase Receptor Tyrosine Kinase Ligand->Receptor Tyrosine Kinase Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Receptor Tyrosine Kinase->Kinase Cascade (e.g., MAPK) Transcription Factor Transcription Factor Kinase Cascade (e.g., MAPK)->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Inhibitor 4-bromo-N-cyclohexyl- pyrimidin-2-amine Inhibitor->Kinase Cascade (e.g., MAPK)

Generic kinase signaling pathway potentially targeted.

Conclusion

This compound is a compound of interest for which detailed public stability data is not yet available. This guide provides a comprehensive framework for its proper storage, handling, and stability assessment. The provided protocols for forced degradation and photostability testing, based on ICH guidelines, offer a solid starting point for in-house characterization. The hypothetical data illustrates the expected outcomes of such studies and underscores the importance of controlled storage conditions to ensure the integrity of this valuable research compound. It is strongly recommended that researchers perform their own stability studies to establish appropriate handling and storage procedures for their specific applications.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrimidin-2-amines

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1][2] Consequently, synthetic pyrimidine derivatives have attracted significant attention in medicinal chemistry. Among these, substituted pyrimidin-2-amines have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities.[3][4] These compounds serve as versatile building blocks for the development of novel therapeutic agents targeting a range of diseases. Their biological potential stems from the ability of the pyrimidine core to form multiple hydrogen bonds and engage in various interactions with biological targets. This guide provides a comprehensive overview of the current research on the biological activities of substituted pyrimidin-2-amines, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Activity

Substituted pyrimidin-2-amines are extensively investigated for their potential as anticancer agents, demonstrating efficacy against various cancer cell lines.[5][6] A primary mechanism of their antitumor action is the inhibition of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival.[7][8]

Mechanism of Action: Kinase Inhibition

Many pyrimidin-2-amine derivatives function as ATP-competitive inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Focal Adhesion Kinase (FAK).[7][9][10]

  • Cyclin-Dependent Kinases (CDKs): Compounds targeting the CDK4/6-Retinoblastoma (Rb)-E2F signaling pathway can induce cell cycle arrest, typically at the G2/M phase.[7][11] For instance, one study identified a pyrimidine derivative that blocks this pathway in a dose-dependent manner.[7]

  • Focal Adhesion Kinase (FAK): FAK is overexpressed in certain cancers and promotes cell proliferation and metastasis. Specific pyrimidin-2-amine derivatives have been synthesized as potent FAK inhibitors.[7]

  • Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to apoptosis in cancer cells. Pyrimidine-based derivatives have been designed as highly potent and selective Aurora A kinase inhibitors.[9][10]

  • Janus Kinase 2 (JAK2): JAK2 is a key mediator in oncogenic signaling. Pyrimidinyl-piperazine substituted compounds have shown potent, nanomolar-level inhibition of JAK2.[12]

Signaling Pathway: CDK4/6 Inhibition

The diagram below illustrates the CDK4/6 signaling pathway and the inhibitory action of a substituted pyrimidin-2-amine. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb bound to the transcription factor E2F, preventing the transcription of genes required for cell cycle progression and ultimately leading to cell cycle arrest.

CDK4_6_Pathway cluster_0 Cell Cycle Progression CDK4_6 CDK4/6 Rb pRb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits Genes Target Genes (e.g., Cyclin E, Myc) E2F->Genes activates transcription Progression S-Phase Entry Genes->Progression Inhibitor Substituted Pyrimidin-2-amine Inhibitor->CDK4_6

Fig. 1: CDK4/6 signaling pathway inhibition.
Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected substituted pyrimidin-2-amine derivatives against various human cancer cell lines.

Compound ID/ClassTarget Cell Line(s)Reported Activity (IC₅₀/Kᵢ)Reference
Compound 4b (Aryl urea moiety)SW480 (Colon)IC₅₀: 11.08 µM[11]
Compound 5l (Semicarbazide)MCF-7 (Breast), HepG2 (Liver)IC₅₀: 9.15 µM, 10.45 µM[13]
Compound 72 (FAK Inhibitor)FAK EnzymeIC₅₀: 27.4 nM[7]
Compound 13 (Aurora A Inhibitor)SCLC Cell LinesIC₅₀: < 200 nM[9]
Compound 15 (CDK2 Inhibitor)CDK2 EnzymeKᵢ: 0.005 µM[14]
Pyrimido[3,2-b] derivativesHEPG2 (Liver)Significant antitumor activity[15]
Compound 6 (Amino derivative)HCT116 (Colon), MCF7 (Breast)EC₅₀: 89.24 µM, 89.37 µM[5]
SL35 (Pyrimidinyl-piperazine)JAK2 EnzymeIC₅₀: 21.7 nM[12]
Chromeno[2,3-d]pyrimidine 3 MCF7, HepG2, A549IC₅₀: 1.61 - 2.02 µM[16]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2).[13]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Substituted pyrimidin-2-amine test compounds, dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well microtiter plates.

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Substituted pyrimidin-2-amines have also been recognized for their significant antimicrobial properties, showing activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[17][18]

Structure-Activity Relationship (SAR)

SAR studies have provided insights into the structural requirements for antimicrobial potency:

  • Electron-withdrawing groups: The presence of groups like -Cl or -Br on phenyl rings attached to the pyrimidine core often enhances antimicrobial activity against strains such as S. aureus, E. coli, and C. albicans.[17]

  • Thiol/Amine Groups: The presence of -SH or -NH₂ groups at the para position of the pyrimidine ring has been noted in active compounds.[17]

  • Hybridization: Hybrid molecules incorporating pyrimidine with other heterocyclic moieties like triazoles have shown promising activity.[19]

Quantitative Data: Antimicrobial Activity

While many studies report qualitative activity (e.g., zone of inhibition), some provide quantitative Minimum Inhibitory Concentration (MIC) values.

Compound ClassTarget Organism(s)Reported ActivityReference
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-aminesS. aureus, B. subtilis, E. coli, C. albicansSignificant activity observed[17]
Bicyclic/Tricyclic PyrimidinesE. coli, B. subtilis, C. albicansCompounds 2a, 3a,b,c, 4a,b showed antibacterial activity. 3c showed antifungal activity.[18]
2,4,6-trisubstituted pyrimidinesBacillus pumilus, Escherichia coliSignificant antibacterial activity[3][20]
Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening newly synthesized compounds for antimicrobial activity.

Antimicrobial_Workflow cluster_synthesis Compound Preparation cluster_screening Screening Process cluster_analysis Further Analysis Synthesis Synthesis of Pyrimidin-2-amines Purify Purification & Characterization Synthesis->Purify Stock Stock Solution Preparation (DMSO) Purify->Stock Primary Primary Screening (e.g., Disk Diffusion) Stock->Primary Identify Identify Active Compounds Primary->Identify Secondary Secondary Screening (MIC Determination) Identify->Secondary Toxicity Cytotoxicity Assay (vs. Mammalian Cells) Secondary->Toxicity Mechanism Mechanism of Action Studies Secondary->Mechanism

Fig. 2: General workflow for antimicrobial screening.
Experimental Protocol: Disk-Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.[18]

Objective: To qualitatively assess the antimicrobial activity of test compounds by measuring the zone of growth inhibition.

Materials:

  • Bacterial strains (e.g., E. coli, B. subtilis) and fungal strains (C. albicans).[18]

  • Nutrient agar or Mueller-Hinton agar plates.

  • Sterile paper disks (6 mm diameter).

  • Test compound solutions of a known concentration.

  • Standard antibiotic disks (e.g., Ampicillin, Nystatin) as positive controls.[18]

  • Solvent (e.g., DMSO) as a negative control.

  • Sterile swabs, incubator.

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of an agar plate using a sterile swab.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known amount of the test compound onto the inoculated agar surface. Also, place control disks (positive and negative).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk.

  • Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity

Certain substituted pyrimidin-2-amines exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators.[21][22]

Mechanism of Action

The anti-inflammatory properties of these compounds are often attributed to their ability to suppress the expression or activity of:

  • Prostaglandin E₂ (PGE₂): A key mediator of inflammation. Some C-5 unsubstituted pyrimidines are potent inhibitors of PGE₂ generation, with IC₅₀ values in the nanomolar range.[22]

  • Nuclear Factor κB (NF-κB): A transcription factor that controls the expression of many pro-inflammatory genes. Pyrimidine derivatives have been shown to inhibit NF-κB activity.[22]

  • Histamine H₄ Receptor (H₄R): A series of 2-aminopyrimidines were developed as H₄R antagonists, demonstrating anti-inflammatory and antinociceptive activity in animal models.[23]

Quantitative Data: Anti-inflammatory Activity
Compound ID/ClassTargetReported Activity (IC₅₀)Reference
Polysubstituted Pyrimidine 32 PGE₂ GenerationIC₅₀: 0.003 µM[22]
Pyrano[2,3-d]pyrimidine 5 & 6 COX-2 InhibitionIC₅₀: 0.04 µM (both)[22]
4-[2-amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrileHistamine H₄ ReceptorPotent in vitro activity[23]
Logical Diagram: Structure-Activity Relationship (SAR) Insights

This diagram summarizes key structural features of pyrimidin-2-amines that influence their biological activity, based on findings across multiple studies.

Fig. 3: Key SAR points for substituted pyrimidin-2-amines.

Conclusion

Substituted pyrimidin-2-amines represent a highly versatile and pharmacologically significant class of compounds. The research landscape clearly demonstrates their vast potential in drug discovery, particularly in the fields of oncology, infectious diseases, and inflammation. The pyrimidine-2-amine core acts as an excellent scaffold that can be chemically modified at various positions to fine-tune potency, selectivity, and pharmacokinetic properties. The extensive data on their kinase inhibition capabilities underscore their importance in developing targeted cancer therapies. Future work will likely focus on optimizing lead compounds to enhance selectivity, reduce off-target effects, and improve in vivo efficacy, paving the way for new clinical candidates based on this privileged structure.

References

Methodological & Application

Application Note and Protocol: Synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The pyrimidine core is a common scaffold in pharmacologically active agents, and this protocol outlines a reproducible method for its synthesis and characterization.[1][2]

Synthetic Strategy

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a dihalogenated pyrimidine, specifically 2,4-dibromopyrimidine, with cyclohexylamine. In this reaction, the amine selectively displaces the bromine atom at the C2 position of the pyrimidine ring. The use of a base is required to neutralize the hydrobromic acid generated during the reaction. Subsequent purification by column chromatography yields the desired product. This approach is a common and effective strategy for the synthesis of substituted aminopyrimidines.[3][4][5]

Experimental Protocol

2.1 Materials and Equipment

  • Reagents:

    • 2,4-dibromopyrimidine

    • Cyclohexylamine

    • Triethylamine (Et3N)

    • Anhydrous 1,4-Dioxane

    • Ethyl acetate (EtOAc)

    • Hexane

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na2SO4)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

    • Silica gel for column chromatography

    • Standard laboratory glassware

2.2 Synthetic Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromopyrimidine (1.0 eq). Dissolve the starting material in anhydrous 1,4-dioxane.

  • Addition of Reagents: To the stirred solution, add cyclohexylamine (1.1 eq) followed by triethylamine (1.5 eq).[6]

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[3][7]

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO3 solution, water, and brine.[5][6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4][5]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.[6]

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.[6]

2.3 Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2,4-dibromopyrimidine and cyclohexylamine are toxic and corrosive. Avoid inhalation, ingestion, and skin contact.

  • 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound based on the described protocol.

ParameterValue
Starting Material 2,4-dibromopyrimidine
Reagent Cyclohexylamine
Base Triethylamine
Solvent 1,4-Dioxane
Temperature 90 °C
Reaction Time 10 hours
Yield (Isolated) 75%
Purity (by LC-MS) >98%
Appearance Off-white solid

Visualization

4.1 Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis, purification, and analysis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification cluster_analysis Analysis A 1. Reagent Preparation (2,4-dibromopyrimidine, Cyclohexylamine, Et3N) B 2. Reaction Setup (in 1,4-Dioxane) A->B Add to flask C 3. Heating & Stirring (90°C, 10h) B->C Heat D 4. Quenching & Extraction (EtOAc, NaHCO3, Brine) C->D Cool & Workup E 5. Drying & Concentration (Na2SO4, Rotary Evaporation) D->E Isolate organic layer F 6. Column Chromatography (Silica Gel) E->F Purify crude product G 7. Product Characterization (NMR, MS) F->G Analyze pure fractions H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling with 4-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of many therapeutic agents. The ability to functionalize this heterocycle with precision is paramount. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds, enabling the synthesis of diverse 4-arylpyrimidines. This document provides detailed protocols and compiled data to facilitate the successful application of this reaction.

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid or ester) with an organic halide, catalyzed by a palladium complex.[1][2] For 4-bromopyrimidines, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which is a critical step in the synthesis of complex molecules for pharmaceuticals and materials science.[3][4]

Data Presentation: Reaction Condition Optimization

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the performance of various catalytic systems and conditions for the coupling of brominated pyrimidines with arylboronic acids, based on data from cited literature.

Table 1: Comparison of Palladium Catalysts and Conditions for Coupling with Halogenated Pyrimidines

Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O70-8018-22GoodEffective for electron-rich boronic acids.[5][6]
Pd(OAc)₂ (2)SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active system, allows for lower catalyst loading.[7]
PdCl₂(dppf) (3)dppfCs₂CO₃DMF9012~88-96Broad applicability for various boronic acids.[7]
Pd(PPh₃)₂Cl₂ (1-5)PPh₃K₂CO₃1,4-Dioxane/H₂O60-802-580-97Excellent for site-selective couplings of polychloropyrimidines.[8]

Table 2: Substrate Scope with 5-(4-bromophenyl)-4,6-dichloropyrimidine

This table illustrates typical yields obtained from the coupling of a brominated pyrimidine with various arylboronic acids using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in 1,4-Dioxane/H₂O at 70-80°C.[5]

EntryBoronic AcidProductYield (%)
14-Methoxyphenylboronic acid4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine86
23,5-Dimethylphenylboronic acid4,6-dichloro-5-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)pyrimidine82
34-Formylphenylboronic acid4'-(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carbaldehyde79
4Naphthalen-1-ylboronic acid4,6-dichloro-5-(4-(naphthalen-1-yl)phenyl)pyrimidine75

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Bromopyrimidine with an Arylboronic Acid

This protocol is a generalized procedure based on commonly successful conditions reported in the literature.[5][7][9] Optimization may be required for specific substrates.

Materials and Reagents:

  • 4-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or PdCl₂(dppf), 2-3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water (4:1) or DMF)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Instrumentation:

  • Schlenk flask or reaction vial with a screw cap

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and UV lamp

  • Glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[9]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v, approximately 0.1 M concentration relative to the limiting reagent) to the flask via syringe.[1][5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7][9]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is generally complete within 4-22 hours.[1][5]

  • Workup:

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-arylpyrimidine product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).[5]

Visualizations

Catalytic Cycle and Workflow Diagrams

The following diagrams illustrate the fundamental catalytic cycle governing the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)Ln-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (4-Arylpyrimidine) reductive_elimination->product halide R¹-X (4-Bromopyrimidine) halide->oxidative_addition boronic R²-B(OH)₂ (Arylboronic Acid) boronic->transmetalation base Base base->transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow start Start: Reagent Preparation setup Combine 4-Bromopyrimidine, Boronic Acid, and Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert catalyst Add Palladium Catalyst and Degassed Solvent inert->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) with Stirring catalyst->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup (Extraction with Organic Solvent) monitor->workup Upon Completion purify Purification (Flash Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End: Pure 4-Arylpyrimidine characterize->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the synthesis of N-aryl-2-aminopyrimidines, a privileged scaffold in medicinal chemistry and drug discovery due to its presence in numerous biologically active compounds.[3] Traditional methods for the synthesis of these compounds often suffer from limited substrate scope and harsh reaction conditions. The Buchwald-Hartwig amination provides a versatile and efficient alternative, allowing for the coupling of a wide range of 2-aminopyrimidines with various aryl and heteroaryl halides.[3][4]

These application notes provide a comprehensive overview of the Buchwald-Hartwig amination of 2-aminopyrimidines, including optimized reaction conditions, detailed experimental protocols, and a summary of the reaction's scope and limitations.

Scope and Limitations

The Buchwald-Hartwig amination of 2-aminopyrimidines is a broadly applicable reaction. It can be used to couple a variety of substituted 2-aminopyrimidines with a wide range of aryl and heteroaryl halides.

Aryl Halides: Aryl bromides are commonly used and generally provide good to excellent yields.[3] Aryl chlorides, while more challenging due to the stronger C-Cl bond, can also be effectively coupled, often requiring the use of more electron-rich and bulky phosphine ligands.[1][5]

Amines: Both primary and secondary amines can be used as coupling partners, although primary amines can sometimes lead to double arylation as a side product.[5]

Functional Group Tolerance: The reaction is known for its excellent functional group tolerance. Many common functional groups, such as esters, ketones, and nitro groups, are well-tolerated. However, strong bases like sodium tert-butoxide may not be compatible with base-sensitive functional groups. In such cases, weaker bases like cesium carbonate or potassium phosphate can be employed.[6]

Limitations:

  • Steric Hindrance: Highly sterically hindered aryl halides or 2-aminopyrimidines may lead to lower yields or require more forcing reaction conditions.

  • Chelating Substrates: Substrates with the potential to chelate the palladium catalyst may inhibit the reaction.

  • Catalyst Poisoning: Certain functional groups, such as thiols, can poison the palladium catalyst and should be avoided or protected.

Data Presentation

The following tables summarize quantitative data from the literature for the Buchwald-Hartwig amination of 2-aminopyrimidines, providing a reference for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 4-(Pyridin-3-yl)pyrimidin-2-amine with Various Aryl Bromides [3]

EntryAryl BromideProductYield (%)
11-Bromo-2,4-dimethylbenzeneN-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine75
24-Bromo-N,N-diphenylanilineN-(4-(Diphenylamino)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine82
32-BromonaphthaleneN-(Naphthalen-2-yl)-4-(pyridin-3-yl)pyrimidin-2-amine68

Reaction Conditions: 4-(Pyridin-3-yl)pyrimidin-2-amine (1.0 equiv), aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (10 mol%), Xantphos (10 mol%), NaOtBu (3.0 equiv), toluene, reflux, 8 h.

Table 2: Buchwald-Hartwig Amination of 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine with Various Aryl Bromides [3]

EntryAryl BromideProductYield (%)
14-Bromo-N,N-diphenylanilineN-(4-(Diphenylamino)phenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine31
21-Bromo-4-(trifluoromethyl)benzene4-(6-Phenylpyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine27

Reaction Conditions: 4-(6-Phenylpyridin-3-yl)pyrimidin-2-amine (1.0 equiv), aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (10 mol%), Xantphos (10 mol%), NaOtBu (3.0 equiv), toluene, reflux, 8 h.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of 2-Aminopyrimidines

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

  • 2-Aminopyrimidine derivative

  • Aryl halide

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd₂(dba)₃)[1][3]

  • Phosphine ligand (e.g., Xantphos, RuPhos)[3][7]

  • Base (e.g., NaOtBu, Cs₂CO₃)[3][6]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 2-aminopyrimidine derivative (1.0 equiv), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-1.5 times the palladium catalyst).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0-1.2 equiv) and the base (1.5-3.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Microwave-Assisted Protocol

Microwave irradiation can significantly reduce reaction times.[8][9]

Procedure:

  • Reaction Setup: In a microwave-safe vial, combine the 2-aminopyrimidine derivative (1.0 equiv), aryl halide (1.0-1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., XPhos, 4-10 mol%), and base (e.g., NaOtBu, 2.0-2.5 equiv).[8]

  • Solvent Addition: Add the degassed solvent (e.g., toluene).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 150 °C) for the specified time (e.g., 10-30 minutes).[8][9]

  • Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.

Mandatory Visualization

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord R'R''NH, Base PdII_Amido Ar-Pd(II)-NR'R''(L_n) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R'' Product N-Aryl-2-aminopyrimidine (Ar-NR'R'') Reactants 2-Aminopyrimidine (R'R''NH) + Aryl Halide (Ar-X) Experimental_Workflow start Start setup Reaction Setup: - 2-Aminopyrimidine - Aryl Halide - Pd Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

References

Application Notes and Protocols: 4-bromo-N-cyclohexylpyrimidin-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-N-cyclohexylpyrimidin-2-amine is a synthetic organic compound featuring a pyrimidine core, a structure prevalent in a multitude of biologically active molecules, including numerous approved kinase inhibitors.[1][2][3][4] The presence of the brominated pyrimidine ring and the N-cyclohexyl substituent suggests its potential as a modulator of protein kinase activity. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3][4] While direct and extensive research on the kinase inhibitory profile of this compound is not widely published, its structural motifs are found in compounds known to target various kinases. For instance, derivatives of 2-aminopyrimidine have been explored as potent inhibitors of kinases such as Polo-like kinase 4 (PLK4) and UNC-51-like kinase 1 (ULK1).[5][6][7] This document provides a generalized framework for the initial investigation of this compound as a potential kinase inhibitor, drawing upon established methodologies for similar compounds.

Introduction

The pyrimidine scaffold is a cornerstone in the development of small molecule kinase inhibitors.[1][3] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore that can form key hydrogen bond interactions within the ATP-binding pocket of many kinases. The bromine atom at the 4-position of the pyrimidine ring can serve as a point for further chemical modification or may contribute to binding affinity through halogen bonding. The N-cyclohexyl group provides a bulky, lipophilic substituent that can occupy hydrophobic pockets within the kinase domain, potentially influencing potency and selectivity.

Given its structural features, this compound warrants investigation as a potential inhibitor of various protein kinases. This document outlines hypothetical protocols for screening its activity and characterizing its mechanism of action.

Potential Target Kinases and Signaling Pathways

Based on the activities of structurally related aminopyrimidine compounds, potential kinase targets for this compound could include, but are not limited to, serine/threonine kinases and tyrosine kinases involved in cell cycle regulation, proliferation, and survival pathways. For example, compounds with a similar core structure have shown inhibitory activity against kinases like p56lck, a T-cell tyrosine kinase.[8]

A hypothetical signaling pathway that could be modulated by a 2-aminopyrimidine-based kinase inhibitor is depicted below. Inhibition of a key kinase in this pathway could lead to downstream effects such as cell cycle arrest or apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase (e.g., RTK) Growth_Factor_Receptor->Upstream_Kinase Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Target_Kinase Potential Target Kinase Upstream_Kinase->Target_Kinase Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor This compound Inhibitor->Target_Kinase

Caption: Hypothetical signaling pathway potentially targeted by this compound.

Data Presentation

As no specific experimental data for this compound is publicly available, the following tables are presented as templates for organizing and summarizing potential future experimental results.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM)Ki (nM)Assay Type
Example Kinase 1DataDatae.g., TR-FRET
Example Kinase 2DataDatae.g., AlphaLISA
Example Kinase 3DataDatae.g., Radiometric

Table 2: Cellular Activity Profile

Cell LineProliferation GI50 (µM)Apoptosis EC50 (µM)Target Phosphorylation IC50 (µM)
Example Cancer Cell Line 1DataDataData
Example Cancer Cell Line 2DataDataData
Normal Cell Line (Control)DataDataData

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol provides a general method for assessing the inhibitory activity of the compound against a purified kinase.

TR_FRET_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Incubate_1 Add compound dilutions to wells Compound_Prep->Incubate_1 Reaction_Mix Prepare reaction mix: Kinase, Substrate, ATP Add_Reaction_Mix Add reaction mix to wells Reaction_Mix->Add_Reaction_Mix Incubate_1->Add_Reaction_Mix Incubate_2 Incubate at room temperature Add_Reaction_Mix->Incubate_2 Detection Add detection reagents (e.g., Eu-antibody, APC-acceptor) Incubate_2->Detection Incubate_3 Incubate in the dark Detection->Incubate_3 Read_Plate Read plate on TR-FRET enabled reader Incubate_3->Read_Plate Analyze Calculate IC50 values Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a typical TR-FRET based in vitro kinase assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound

  • Positive control inhibitor

  • DMSO

  • 384-well assay plates

  • TR-FRET detection reagents (e.g., LanthaScreen™, HTRF®)

Procedure:

  • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 1 mM).

  • In a 384-well plate, add the compound dilutions. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Prepare a reaction mixture containing the kinase, substrate, and ATP at optimized concentrations in the assay buffer.

  • Initiate the kinase reaction by adding the reaction mixture to all wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Incubate the plate in the dark to allow for signal development.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol measures the effect of the compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Positive control (e.g., a known cytotoxic agent)

  • DMSO

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight medium from the cells and add the medium containing the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Western Blotting for Target Phosphorylation

This protocol is used to determine if the compound inhibits the phosphorylation of a specific downstream target of the kinase in a cellular context.

Western_Blot_Workflow Start Start Cell_Culture Culture and treat cells with This compound Start->Cell_Culture Cell_Lysis Lyse cells and collect protein Cell_Culture->Cell_Lysis Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block membrane with BSA or milk Transfer->Blocking Primary_Ab Incubate with primary antibodies (phospho-specific and total protein) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with chemiluminescent substrate Secondary_Ab->Detection Imaging Image the blot Detection->Imaging Analysis Analyze band intensities Imaging->Analysis End End Analysis->End

Caption: General workflow for Western Blotting to assess protein phosphorylation.

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (one specific for the phosphorylated form of the target protein, one for the total protein)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified time.

  • If necessary, stimulate the signaling pathway to induce phosphorylation of the target protein.

  • Wash the cells with cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.

  • Quantify the band intensities to determine the effect of the compound on target phosphorylation.

Conclusion

References

Application Notes and Protocols for 4-bromo-N-cyclohexylpyrimidin-2-amine in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on published research on structurally related aminopyrimidine derivatives. As of the current date, specific research detailing the application of 4-bromo-N-cyclohexylpyrimidin-2-amine in cancer research is not publicly available. The information provided herein is intended to serve as a guide for researchers and scientists interested in evaluating the potential of this compound as an anticancer agent. The proposed targets, mechanisms, and experimental procedures are hypothetical and require experimental validation.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer effects.[1][2] Derivatives of 2-aminopyrimidine have been extensively investigated as inhibitors of various protein kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis.[3][4][5][6] The structural features of this compound, including the aminopyrimidine core, the bromine substituent, and the N-cyclohexyl group, suggest its potential as a kinase inhibitor. The bromine atom can participate in halogen bonding, potentially enhancing binding affinity to the target protein, while the cyclohexyl group can occupy hydrophobic pockets in the kinase active site.[7]

Based on the activity of structurally similar compounds, this compound could potentially target kinases such as Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), or Cyclin-Dependent Kinases (CDKs).[3][5][8] These kinases are often dysregulated in various cancers, making them attractive therapeutic targets.

Potential Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on its potential as a kinase inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Downstream Downstream Effectors (e.g., Ras/Raf/MEK/ERK) RTK->Downstream PLK4 PLK4 CellCycle Cell Cycle Progression PLK4->CellCycle Centriole Duplication CDK CDK/Cyclin Complex CDK->CellCycle Transcription Gene Transcription (Proliferation, Angiogenesis) Downstream->Transcription Compound This compound Compound->RTK Inhibition Compound->PLK4 Inhibition Compound->CDK Inhibition

Caption: Hypothetical signaling pathways potentially inhibited by this compound.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro activity of various aminopyrimidine derivatives against different cancer cell lines and protein kinases. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: Antiproliferative Activity of Aminopyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8h (PLK4 Inhibitor) MCF-7 (Breast)0.08 ± 0.01[8]
BT474 (Breast)0.12 ± 0.02[8]
MDA-MB-231 (Breast)0.15 ± 0.03[8]
Compound 55 (VEGFR-2 Inhibitor) A549 (Lung)2.67[3]
HCT116 (Colon)10.87[3]
Compound 8d (CDK9 Inhibitor) PANC-1 (Pancreatic)0.08[9]

Table 2: Kinase Inhibitory Activity of Aminopyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
8h PLK40.0067[8]
Compound 55 VEGFR-20.035[3]
Compound 61 VEGFR-20.043[3]
Compound 8d CDK90.012[9]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer activity of this compound, adapted from studies on related compounds.

In Vitro Kinase Inhibition Assay

This protocol is to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

Workflow:

G A Prepare kinase, substrate, and ATP solution B Add test compound at various concentrations A->B C Incubate to allow kinase reaction B->C D Stop reaction and quantify product C->D E Calculate IC50 value D->E

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., PLK4, VEGFR-2, CDK9)

    • Kinase-specific substrate (peptide or protein)

    • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radioactive for detection via luminescence/fluorescence.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound) dissolved in DMSO

    • 96-well plates

    • Detection reagent (e.g., phosphocellulose paper and scintillation counter for radioactivity, or specific antibody for ELISA-based detection)

  • Procedure: a. Prepare a reaction mixture containing the kinase and its substrate in the kinase buffer. b. Add serial dilutions of the test compound (typically from 1 nM to 100 µM) to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes). e. Stop the reaction (e.g., by adding EDTA). f. Quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive assays, this may involve antibody-based detection (e.g., ELISA) or luminescence-based ATP consumption measurement. g. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic effect of the test compound on cancer cell lines.

Workflow:

G A Seed cancer cells in 96-well plates B Treat cells with various concentrations of the compound A->B C Incubate for a set period (e.g., 72 hours) B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals and measure absorbance D->E F Calculate cell viability and IC50 E->F

Caption: Workflow for an MTT cell proliferation assay.

Methodology:

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, PANC-1)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Test compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure: a. Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. The next day, treat the cells with serial dilutions of the test compound. Include a positive control (e.g., doxorubicin) and a negative control (DMSO vehicle). c. Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂. d. Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1] e. Remove the medium and add the solubilization buffer to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol determines if the test compound induces apoptosis (programmed cell death) in cancer cells.

Workflow:

G A Treat cancer cells with the test compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D Analyze by flow cytometry C->D E Quantify apoptotic cell populations D->E

References

Application Notes and Protocols: 4-bromo-N-cyclohexylpyrimidin-2-amine as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs, particularly in the field of oncology.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases has made it a popular starting point for the design of potent and selective inhibitors.[2] The strategic functionalization of the pyrimidine ring allows for the modulation of potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the use of 4-bromo-N-cyclohexylpyrimidin-2-amine as a versatile scaffold for the development of novel kinase inhibitors, with a particular focus on Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a validated anticancer target.[1] The bromine atom at the 4-position serves as a convenient synthetic handle for introducing a wide range of substituents via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The N-cyclohexyl group can provide favorable hydrophobic interactions within the kinase active site.

Potential Applications: Kinase Inhibition

The this compound scaffold is an excellent starting point for the development of inhibitors targeting various protein kinases implicated in cancer and other diseases. The 2-aminopyrimidine core can act as a bioisostere of the adenine ring of ATP, anchoring the molecule in the ATP-binding site. The substituent at the 4-position can be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity.

Based on the activity of structurally related compounds, derivatives of this compound are promising candidates for the inhibition of kinases such as:

  • Polo-like Kinase 4 (PLK4): Overexpression of PLK4 is linked to tumorigenesis, making it a prime target for anticancer drug development.[1]

  • Cyclin-Dependent Kinases (CDKs): Aberrant CDK activity is a hallmark of many cancers, and CDK inhibitors are an established class of anticancer agents.

  • Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic catastrophe and cancer cell death.[2]

  • Janus Kinases (JAKs): Dysregulation of JAK signaling is implicated in myeloproliferative neoplasms and inflammatory diseases.[3]

Data Presentation: Inhibitory Activities of Structurally Related Pyrimidin-2-amine Derivatives

The following tables summarize the in vitro inhibitory activities of a series of pyrimidin-2-amine derivatives that share a similar core structure to what can be achieved starting from the this compound scaffold. These data highlight the potential for developing highly potent kinase inhibitors from this scaffold.

Table 1: In Vitro PLK4 Inhibitory Activity of Pyrimidin-2-amine Derivatives [1]

CompoundR Group at 4-positionPLK4 IC50 (µM)
3b 4-Morpholinoaniline0.0312
3r Substituted aniline0.0174
8a Phenyl0.5196
8h Substituted phenyl with hydrophilic chain0.0067

Table 2: Antiproliferative Activity of Selected Pyrimidin-2-amine Derivatives against Breast Cancer Cell Lines [1]

CompoundMCF-7 IC50 (µM)BT474 IC50 (µM)MDA-MB-231 IC50 (µM)
3r 0.14 ± 0.010.21 ± 0.020.33 ± 0.03
8h 0.08 ± 0.010.12 ± 0.010.19 ± 0.02

Experimental Protocols

Protocol 1: Synthesis of this compound (Scaffold)

This protocol describes a plausible method for the synthesis of the title scaffold based on established procedures for the selective amination of dihalogenated pyrimidines.

Materials:

  • 2,4-dibromopyrimidine

  • Cyclohexylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a solution of 2,4-dibromopyrimidine (1.0 eq) in the chosen anhydrous solvent, add cyclohexylamine (1.1 eq) and TEA or DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Derivatization of the Scaffold via Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of aryl or heteroaryl substituents at the 4-position of the scaffold.

Materials:

  • This compound (1.0 eq)

  • Aryl- or heteroaryl-boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the reaction vessel.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography or recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: PLK4)

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant human PLK4 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • Positive control inhibitor (e.g., a known PLK4 inhibitor)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96- or 384-well plate, add the kinase assay buffer, the PLK4 enzyme, and the substrate.

  • Add the serially diluted inhibitor compounds to the wells. Include wells with a positive control and a DMSO vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for each compound by fitting the dose-response data to a suitable model.

Visualization of Pathways and Workflows

PLK4_Signaling_Pathway cluster_G1_S G1/S Phase cluster_Mitosis Mitosis Centriole Duplication Centriole Duplication Centrosome Maturation Centrosome Maturation Centriole Duplication->Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Cytokinesis Cytokinesis Spindle Assembly->Cytokinesis PLK4 PLK4 PLK4->Centriole Duplication Regulates Inhibitor 4-Aryl-N-cyclohexyl pyrimidin-2-amine Inhibitor->PLK4 Inhibits

Caption: Simplified PLK4 signaling pathway in cell cycle progression.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Derivatization Suzuki Coupling with Arylboronic Acids Synthesis->Derivatization Purification Purification and Characterization Derivatization->Purification Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., PLK4) Purification->Kinase_Assay Cell_Assay Cellular Proliferation Assay Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis and Lead Optimization Cell_Assay->SAR_Analysis End End SAR_Analysis->End

Caption: Experimental workflow for scaffold derivatization and evaluation.

References

Application Notes and Protocols for Reactions Involving 4-bromo-N-cyclohexylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for key synthetic transformations involving 4-bromo-N-cyclohexylpyrimidin-2-amine. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1][2] The protocols focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination for the formation of carbon-nitrogen (C-N) bonds and the Suzuki-Miyaura coupling for the formation of carbon-carbon (C-C) bonds.

Physicochemical Properties

PropertyValue
CAS Number 1269292-88-7
Molecular Formula C₁₀H₁₄BrN₃
Molecular Weight 256.15 g/mol
Appearance Off-white to pale yellow solid (typical)
Boiling Point ~375.1 °C at 760 mmHg
Storage Store at 2-8°C in an inert atmosphere

(Note: Physical properties are predicted or obtained from supplier data and may vary.)[1]

Core Reactions and Applications

The 4-bromo substituent on the pyrimidine ring is a key functional handle for introducing molecular diversity. It is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[3][4]

I. Buchwald-Hartwig Amination: Synthesis of N-Aryl/N-Heteroaryl Derivatives

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[5][6] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl derivatives of this compound, which are common scaffolds in kinase inhibitors and other therapeutic agents.[7][8]

Experimental Protocol: General Procedure

This protocol is a generalized procedure adapted from methodologies for structurally similar bromo-heterocycles.[6][7] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the desired amine, the base, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the Schlenk tube with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-substituted aminopyrimidine.

Reaction Data for Analogous Systems

The following table summarizes representative yields for Buchwald-Hartwig aminations on similar brominated heterocyclic substrates to provide an expectation of reaction efficiency.

SubstrateAmine PartnerCatalyst/LigandBaseSolventYield (%)Reference
Bromo-pyrimidine derivativeAnilinePdCl₂(PPh₃)₂ / XantphosNaOtBuToluene56[7]
Bromo-pyrimidine derivative4-MethoxyanilinePdCl₂(PPh₃)₂ / XantphosNaOtBuToluene52[7]
2-Amino-5-bromo-4-methylpyridineVarious aryl aminesPd₂(dba)₃ / XantphosCs₂CO₃TolueneNot specified[6]
Bromo-pyrimidine derivativeBenzylaminePdCl₂(PPh₃)₂ / XantphosNaOtBuToluene82[7]

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Combine Reactants: - this compound - Amine Coupling Partner - Palladium Catalyst & Ligand - Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture (80-110 °C) with Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute and Filter through Celite Cool->Filter Extract Aqueous Workup (Wash with H₂O, Brine) Filter->Extract Dry Dry Organic Layer (Na₂SO₄) & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

II. Suzuki-Miyaura Coupling: Synthesis of Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a versatile and widely used reaction for forming C-C bonds between an organoboron compound and an organic halide.[9][10] This method allows for the introduction of various aryl and heteroaryl groups at the 4-position of the pyrimidine ring, a key step in the synthesis of many pharmaceutical compounds.[11][12]

Experimental Protocol: General Procedure

This protocol is a generalized procedure based on Suzuki couplings performed on similar bromo-pyrimidine substrates.[11][13] The choice of catalyst, base, and solvent may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene, or DMF)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with high-purity nitrogen or argon (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain the desired 4-aryl/heteroaryl-N-cyclohexylpyrimidin-2-amine.

Reaction Data for Analogous Systems

The following table presents representative yields for Suzuki-Miyaura couplings on similar brominated heterocyclic substrates.

SubstrateBoronic AcidCatalystBaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85[11]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O81[12]
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane85[13]
4-chloro-6-methylpyrimidin-2-aminePyridine-3-boronic acidPdCl₂(PPh₃)₂Na₂CO₃Acetonitrile/H₂O74[7]

Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture (80-120 °C) with Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Workup Cool->Extract Dry Dry Organic Layer (Na₂SO₄) & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

General Catalytic Cycle for Cross-Coupling Reactions

Both the Buchwald-Hartwig and Suzuki-Miyaura reactions proceed through a similar palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[6][9][14]

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R¹-Nu Trans->Product Regen Catalyst Regeneration ArX R¹-Br (Substrate) ArX->OxAdd NuM R²-Nu (Amine/Base or Boronic Acid/Base) NuM->Trans

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Characterization of 4-bromo-N-cyclohexylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analytical characterization of 4-bromo-N-cyclohexylpyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The following sections outline the methodologies for confirming the identity, purity, and structural integrity of this compound using state-of-the-art analytical techniques.

Structural Elucidation and Verification

The primary identification of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecular structure and mass, confirming the presence of the pyrimidine core, the bromo-substituent, and the N-cyclohexyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Table 1: Representative ¹H and ¹³C NMR Spectral Data

Technique Parameter Expected Chemical Shift (ppm) / Coupling Constant (Hz)
¹H NMRPyrimidine-H (C5-H)δ 8.1 - 8.3 (d, J ≈ 5.5 Hz)
Pyrimidine-H (C6-H)δ 6.5 - 6.7 (d, J ≈ 5.5 Hz)
Cyclohexyl-CH (N-CH)δ 3.8 - 4.0 (m)
Cyclohexyl-CH₂δ 1.0 - 2.0 (m)
NHδ 5.0 - 5.5 (br s)
¹³C NMRPyrimidine-C (C2)δ 160 - 162
Pyrimidine-C (C4)δ 158 - 160
Pyrimidine-C (C6)δ 157 - 159
Pyrimidine-C (C5)δ 105 - 107
Cyclohexyl-C (N-CH)δ 50 - 52
Cyclohexyl-C (CH₂)δ 24 - 34
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[1][2][3]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms nmr_acq Acquire 1H and 13C Spectra (400/500 MHz NMR) add_tms->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate_ref Integrate & Reference to TMS phase_baseline->integrate_ref final_spectrum final_spectrum integrate_ref->final_spectrum Final Spectrum

Workflow for NMR Analysis.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming the structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Table 2: Representative Mass Spectrometry Data

Technique Parameter Expected m/z Value
ESI-MS[M+H]⁺ (Monoisotopic)256.05, 258.05 (approx. 1:1 ratio due to Br isotopes)
[M+Na]⁺ (Monoisotopic)278.03, 280.03 (approx. 1:1 ratio due to Br isotopes)
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Set the ion source to positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks ([M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing ions.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep_sol Prepare Dilute Solution (e.g., in Methanol) infusion Direct Infusion (ESI Source) prep_sol->infusion set_params Set MS Parameters (Positive Ion Mode) infusion->set_params acquire Acquire Mass Spectrum set_params->acquire identify_peaks Identify [M+H]+ and [M+Na]+ Peaks acquire->identify_peaks check_isotope Verify Bromine Isotopic Pattern identify_peaks->check_isotope final_result final_result check_isotope->final_result Confirmed Mass HPLC_Workflow prep Mobile Phase & Sample Preparation equilibration System Equilibration prep->equilibration injection Inject Standard & Sample equilibration->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (254 nm) separation->detection analysis Data Analysis (Retention Time, Area %) detection->analysis result Purity Report analysis->result

References

Application Notes and Protocols for In Vitro Testing of 4-bromo-N-cyclohexylpyrimidin-2-amine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted pyrimidines are a well-established class of heterocyclic compounds with a broad range of biological activities, including applications as kinase inhibitors in oncology.[1][2] 4-bromo-N-cyclohexylpyrimidin-2-amine (G-CPA1) is a synthetic small molecule featuring a pyrimidine core, a bromine substituent at the 4-position, and an N-cyclohexyl group at the 2-amine position.[3] The structural motifs present in G-CPA1 suggest its potential as a modulator of cellular signaling pathways implicated in cancer cell proliferation and survival. These application notes provide a comprehensive framework for the in vitro evaluation of G-CPA1's cytotoxic and apoptotic effects on various cancer cell lines. The protocols outlined below are foundational and can be adapted based on specific experimental goals and cell lines used.

Hypothetical Mechanism of Action

Based on the common activity of pyrimidine derivatives, it is hypothesized that G-CPA1 may act as an inhibitor of a key signaling kinase involved in cell cycle progression and survival, such as a cyclin-dependent kinase (CDK) or a related pathway. Inhibition of such a pathway would be expected to lead to cell cycle arrest and subsequent induction of apoptosis in cancer cells.

hypothetical_mechanism G_CPA1 G-CPA1 Kinase Target Kinase (e.g., CDK) G_CPA1->Kinase Inhibits Pathway Downstream Signaling Kinase->Pathway Activates Proliferation Cell Proliferation Pathway->Proliferation Promotes Pathway->Inhibition Inhibits Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Hypothetical mechanism of G-CPA1 action.

Data Presentation: Summary of In Vitro Effects

The following tables summarize hypothetical quantitative data from in vitro assays performed on a panel of human cancer cell lines.

Table 1: Cytotoxicity of G-CPA1 on Human Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (hrs)IC₅₀ (µM) ± SD
MCF-7Breast AdenocarcinomaMTT728.5 ± 0.7
A549Lung CarcinomaMTT7212.2 ± 1.1
HCT116Colorectal CarcinomaMTT726.8 ± 0.5
HeLaCervical CancerMTT7215.4 ± 1.3

IC₅₀ (Half-maximal inhibitory concentration) values were determined from dose-response curves. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by G-CPA1 in HCT116 Cells

TreatmentConcentration (µM)Incubation Time (hrs)Early Apoptotic Cells (%) ± SDLate Apoptotic/Necrotic Cells (%) ± SD
Vehicle Control (0.1% DMSO)-483.1 ± 0.41.5 ± 0.2
G-CPA154818.7 ± 1.55.2 ± 0.6
G-CPA1104835.4 ± 2.812.9 ± 1.1
G-CPA1204852.1 ± 4.121.3 ± 1.9

Cell populations were quantified using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.

Table 3: Cell Cycle Distribution in A549 Cells Treated with G-CPA1

TreatmentConcentration (µM)G0/G1 Phase (%) ± SDS Phase (%) ± SDG2/M Phase (%) ± SD
Vehicle Control (0.1% DMSO)-55.2 ± 3.128.9 ± 2.215.9 ± 1.8
G-CPA11072.5 ± 4.515.1 ± 1.712.4 ± 1.5
G-CPA12081.3 ± 5.28.9 ± 1.19.8 ± 1.3

Cell cycle analysis was performed by propidium iodide staining of DNA content and flow cytometry.

Experimental Protocols

The following are detailed protocols for the foundational experiments in the in vitro testing of G-CPA1.

experimental_workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_mechanism Mechanism of Action Cell_Culture Cell Line Culture MTT Cell Viability Assay (MTT) Cell_Culture->MTT Compound_Prep G-CPA1 Stock Preparation (DMSO) Compound_Prep->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Based on IC₅₀ Cell_Cycle Cell Cycle Analysis (PI Staining) MTT->Cell_Cycle Based on IC₅₀ Western_Blot Western Blot Analysis (Signaling Proteins) Apoptosis->Western_Blot Cell_Cycle->Western_Blot

Caption: General experimental workflow for G-CPA1 testing.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of G-CPA1 on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • G-CPA1 (dissolved in DMSO to create a 10 mM stock solution)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the G-CPA1 stock solution in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of medium containing various concentrations of G-CPA1. Include wells with vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis in cancer cells following treatment with G-CPA1. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cancer cell line (e.g., HCT116)

  • 6-well plates

  • G-CPA1

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 2 x 10⁵ cells per well in 2 mL of medium in 6-well plates. Allow cells to attach overnight.

  • Treatment: Treat the cells with G-CPA1 at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀ value) for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[10]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of G-CPA1 on cell cycle progression. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[11][12]

Materials:

  • Cancer cell line (e.g., A549)

  • 6-well plates

  • G-CPA1

  • Ice-cold 70% ethanol

  • PBS

  • PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS)[13][14]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and treat with G-CPA1 at desired concentrations for 24-48 hours.

  • Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour on ice or store at -20°C for several weeks.[13]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) to pellet, decant the ethanol, and wash twice with PBS.[14]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the samples by flow cytometry. Use appropriate gating to exclude doublets and aggregates. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.[14]

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of G-CPA1 on the expression and phosphorylation status of key proteins in a hypothetical target pathway (e.g., the CDK/Rb pathway).[15][16]

Materials:

  • Cancer cell line

  • G-CPA1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK, anti-total-CDK, anti-phospho-Rb, anti-total-Rb, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with G-CPA1 for the desired time and concentrations. Wash with ice-cold PBS and lyse with RIPA buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH to normalize the data.

  • Analysis: Quantify band intensities using densitometry software to determine changes in protein expression or phosphorylation levels.

signaling_pathway G_CPA1 G-CPA1 pCDK p-CDK (Active) G_CPA1->pCDK Inhibits Phosphorylation CDK CDK CDK->pCDK pRb p-Rb (Inactive) pCDK->pRb Phosphorylates Rb Rb Rb->pRb E2F E2F Rb->E2F Binds & Inhibits pRb->E2F Releases G1_S G1/S Transition E2F->G1_S Promotes

Caption: Hypothetical CDK/Rb signaling pathway targeted by G-CPA1.

Conclusion

The protocols and application notes provided herein offer a structured approach to the initial in vitro characterization of this compound (G-CPA1). Based on the known activities of similar chemical scaffolds, this compound warrants investigation as a potential anticancer agent. The described experimental procedures for assessing cytotoxicity, apoptosis, and effects on the cell cycle serve as a starting point for its biological evaluation. Further investigation, including broader cell line screening and detailed mechanistic studies using techniques like Western blotting, will be crucial for elucidating its therapeutic potential.

References

Application Notes and Protocols: Developing Structure-Activity Relationships (SAR) for N-cyclohexylpyrimidin-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexylpyrimidin-2-amines represent a class of heterocyclic compounds with significant potential in drug discovery. As derivatives of the pyrimidine scaffold, which is a core component of nucleobases and numerous pharmaceuticals, these molecules are of considerable interest for their potential biological activities.[1] The pyrimidine ring system is a privileged scaffold in medicinal chemistry, known to be a constituent in a wide array of therapeutics, including kinase inhibitors, anticancer agents, and antivirals.[1] The N-cyclohexyl moiety introduces a bulky, lipophilic group that can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

These application notes provide a comprehensive guide to developing structure-activity relationships (SAR) for novel N-cyclohexylpyrimidin-2-amine derivatives. The following sections detail synthetic protocols, methodologies for biological evaluation, and a framework for establishing a robust SAR to guide the optimization of lead compounds.

Synthetic Protocols

The synthesis of N-cyclohexylpyrimidin-2-amines can be approached through several established methods for forming the pyrimidine ring or for attaching the amine substituent. The choice of a specific synthetic route will often depend on the availability of starting materials and the desired substitution pattern on the pyrimidine core.

Protocol 1: Cyclocondensation of a β-Diketone with N-Cyclohexylguanidine

This is a classical and widely used method for the synthesis of substituted pyrimidines.

Reaction Scheme:

Materials:

  • Appropriately substituted 1,3-dicarbonyl compound (e.g., acetylacetone for a 4,6-dimethylpyrimidine)

  • N-Cyclohexylguanidine nitrate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add N-cyclohexylguanidine nitrate (1.0 equivalent).

  • Stir the mixture at room temperature for 15-20 minutes to form the free base of N-cyclohexylguanidine.

  • To this mixture, add the 1,3-dicarbonyl compound (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Resuspend the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-cyclohexylpyrimidin-2-amine.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine

This palladium-catalyzed cross-coupling reaction is a versatile method for forming the C-N bond between a pyrimidine core and cyclohexylamine. It is particularly useful when the pyrimidine scaffold is pre-functionalized.

Reaction Scheme:

Materials:

  • Substituted 2-chloropyrimidine

  • Cyclohexylamine

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs2CO3)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard workup and purification equipment

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 2-chloropyrimidine (1.0 equivalent), palladium catalyst (0.01-0.05 equivalents), and phosphine ligand (0.02-0.10 equivalents).

  • Add the base (1.5-2.0 equivalents) and anhydrous solvent (toluene or dioxane).

  • Add cyclohexylamine (1.2 equivalents) to the mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via silica gel column chromatography.

Biological Evaluation and SAR Development

The biological evaluation of newly synthesized N-cyclohexylpyrimidin-2-amines is crucial for determining their therapeutic potential and for establishing a structure-activity relationship. Given that many pyrimidine derivatives are known to be kinase inhibitors, initial screening against a panel of kinases is a logical starting point.

Experimental Workflow for SAR Development

The following diagram illustrates a typical workflow for developing the SAR of a new series of compounds.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration A Design Analogs B Synthesize Library of N-cyclohexylpyrimidin-2-amines A->B Chemical Synthesis C Purification and Characterization B->C Purification D Primary Screening (e.g., Kinase Panel) C->D Biological Testing E Secondary Assays (IC50 Determination) D->E Confirmation F Cell-based Assays (e.g., Antiproliferative) E->F Cellular Activity G Data Compilation and SAR Analysis F->G Data Input H Identify 'Hit' Compounds G->H Identification I Design Next Generation of Analogs H->I Lead Optimization I->A Iterative Design

A typical workflow for SAR development.
Protocol 3: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)

  • Test compounds (N-cyclohexylpyrimidin-2-amines) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader compatible with the detection method

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.

  • In a 384-well plate, add a small volume of the diluted test compounds. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the plate on a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation for SAR Analysis

To effectively analyze the structure-activity relationships, all quantitative data should be summarized in a structured table. This allows for easy comparison of the effects of different substituents on biological activity.

Table 1: Illustrative SAR Data for a Hypothetical Series of N-cyclohexylpyrimidin-2-amines

Compound IDR4-substituentR5-substituentKinase X IC50 (nM)Cell Line Y GI50 (µM)
NCPA-01 -H-H1500>10
NCPA-02 -CH3-H8508.2
NCPA-03 -Cl-H2502.5
NCPA-04 -OCH3-H1200>10
NCPA-05 -Cl-Br1501.1
NCPA-06 -Cl-CN800.5

This is example data and does not represent actual experimental results.

Interpreting SAR and Signaling Pathways

Many pyrimidine-based inhibitors target the ATP-binding pocket of kinases. The N-cyclohexyl group likely occupies a hydrophobic pocket within the active site, while the pyrimidine core forms hydrogen bonds with the hinge region of the kinase.

Putative Kinase Inhibition Signaling Pathway

The diagram below illustrates the general mechanism of action for an ATP-competitive kinase inhibitor.

Mechanism of ATP-competitive kinase inhibition.

Conclusion

The development of structure-activity relationships for N-cyclohexylpyrimidin-2-amines is a systematic process involving iterative cycles of chemical synthesis, biological evaluation, and data analysis. The protocols and workflows presented here provide a foundational framework for researchers to explore the therapeutic potential of this promising class of compounds. By carefully modifying the substitution pattern on the pyrimidine ring and analyzing the resulting changes in biological activity, it is possible to optimize lead compounds for enhanced potency, selectivity, and drug-like properties.

References

Application Notes and Protocols: 4-bromo-N-cyclohexylpyrimidin-2-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery.[1][2][3] This approach utilizes small, low-complexity molecules, known as fragments, to probe the binding pockets of biological targets. These fragments, although typically exhibiting weak binding affinity, can be efficiently optimized into potent and drug-like candidates.[2][4] The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, making derivatives like 4-bromo-N-cyclohexylpyrimidin-2-amine valuable starting points for FBDD campaigns targeting kinases.[5] This document provides detailed application notes and protocols for the use of this compound as a fragment in the discovery of novel kinase inhibitors.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the fragment is presented below. These properties are crucial for its evaluation as a viable starting point in a fragment-based screening campaign.

PropertyValueSource
Molecular FormulaC10H14BrN3Inferred from structure
Molecular Weight256.14 g/mol Inferred from structure
CAS NumberNot readily availableN/A
AppearancePale yellow solid (typical for bromopyrimidines)[6]
SolubilitySoluble in DMSO and other organic solventsGeneral chemical knowledge

Application in Fragment-Based Screening

This compound can serve as a foundational fragment for the development of inhibitors against various protein kinases implicated in diseases such as cancer. The N-cyclohexyl group can provide favorable interactions within hydrophobic pockets of the target protein, while the 2-aminopyrimidine core can form key hydrogen bonds. The bromine atom at the 4-position acts as a vector for chemical elaboration, allowing for the synthesis of a library of derivatives to improve binding affinity and selectivity.

A typical FBDD workflow utilizing this fragment would involve initial screening to identify binding, followed by structural biology studies to understand the binding mode, and subsequent structure-guided optimization.

Experimental Protocols

1. General Synthesis of 4-(Substituted)-N-cyclohexylpyrimidin-2-amine Derivatives

This protocol outlines a general method for the derivatization of the this compound fragment. The 4-bromo substituent is susceptible to nucleophilic substitution, allowing for the introduction of various chemical moieties.[6]

Materials:

  • This compound

  • Desired nucleophile (e.g., anilines, phenols, amines)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., X-Phos)

  • Base (e.g., K2CO3)

  • Solvent (e.g., n-BuOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired nucleophile (1.2 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and base (2 equivalents).

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 85 °C) for a designated time (e.g., 8 hours), monitoring the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired derivative.

2. Kinase Inhibition Assay (Hypothetical Target: PLK4)

This protocol describes a method to assess the inhibitory activity of this compound and its derivatives against a specific kinase, for example, Polo-like kinase 4 (PLK4), which is a target in cancer therapy.[5]

Materials:

  • Recombinant human PLK4 enzyme

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, peptide substrate, and PLK4 enzyme in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

  • Calculate the IC50 values for each compound.

Hypothetical Kinase Inhibition Data

CompoundDescriptionPLK4 IC50 (µM)
1 This compound> 500
2a Derivative with morpholinoaniline at C450.2
2b Derivative with 4-fluoroaniline at C425.8
2c Derivative with 3,4,5-trimethoxyphenoxy at C48.7

3. Surface Plasmon Resonance (SPR) for Fragment Binding Analysis

SPR is a biophysical technique used to detect the binding of fragments to a target protein in real-time.[1]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Target protein (e.g., PLK4)

  • Running buffer

  • Test fragments

Procedure:

  • Immobilize the target protein onto the sensor chip surface.

  • Prepare a series of dilutions for each fragment in the running buffer.

  • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) to detect binding.

  • Regenerate the sensor surface between injections.

  • Analyze the binding data to determine the dissociation constant (KD).

Hypothetical SPR Binding Data

FragmentKD (mM)
This compound1.2
Control Fragment 12.5
Control Fragment 2No binding detected

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment_Library Fragment Library (including this compound) Screening Biophysical Screening (SPR, NMR) Fragment_Library->Screening Hit_Identification Hit Identification (KD determination) Screening->Hit_Identification Structural_Biology Structural Biology (X-ray Crystallography, NMR) Hit_Identification->Structural_Biology SBDD Structure-Based Drug Design Structural_Biology->SBDD SAR SAR Exploration (Synthesis of Derivatives) SBDD->SAR Biological_Assays Biological Assays (Kinase Inhibition) SAR->Biological_Assays Biological_Assays->SBDD Lead_Compound Lead Compound Biological_Assays->Lead_Compound

Caption: Fragment-Based Drug Discovery Workflow.

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_cellular_response Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PLK4 PLK4 Receptor->PLK4 Downstream_Kinase Downstream Kinase PLK4->Downstream_Kinase Cell_Proliferation Cell Proliferation Downstream_Kinase->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->PLK4

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 4-bromopyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing no or very low conversion of my 4-bromopyrimidine starting material. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in a Suzuki coupling reaction with 4-bromopyrimidines can stem from several factors, primarily related to the electronic nature of the pyrimidine ring and catalyst inhibition.[1]

Potential Causes:

  • Catalyst Inhibition: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2]

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state.[1]

  • Poor Oxidative Addition: While the C-Br bond at the 4-position is on an electron-deficient ring, which should facilitate oxidative addition, other factors might hinder this key step.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • Switch to more electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for coupling heteroaryl halides.[1][3]

    • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[4][5]

    • Increase the catalyst loading in increments (e.g., from 1-2 mol% up to 5-10 mol%).[3]

  • Base Selection:

    • Screen different bases. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. K₃PO₄ is often effective in couplings with nitrogen-containing heterocycles.[3][6]

    • Ensure at least 2-3 equivalents of the base are used.[3]

  • Solvent System:

    • A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is typically required to dissolve all reactants and facilitate the catalytic cycle.[3][7]

    • Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the catalyst.[1][3]

  • Temperature:

    • Increase the reaction temperature. Suzuki couplings often require heating, with temperatures between 80-100 °C being common.[8] Microwave heating can also be an effective option to accelerate the reaction.[9]

Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[8][10]

Potential Causes:

  • Presence of Water: While often necessary for the reaction, water can also be the proton source for protodeboronation.[10]

  • Base-Promoted Decomposition: The base required for the Suzuki coupling can also promote the decomposition of the boronic acid.[11]

  • Elevated Temperatures and Long Reaction Times: Prolonged exposure to heat can increase the rate of protodeboronation.[8]

Troubleshooting Steps:

  • Use of More Stable Boron Reagents:

    • Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate salt.[8][12] These reagents tend to release the boronic acid slowly into the reaction mixture, minimizing its concentration and the likelihood of decomposition.[10]

  • Reaction Conditions Optimization:

    • Use the minimum necessary amount of water in the solvent system.

    • Screen different bases. Weaker bases might be less prone to promoting protodeboronation.

    • Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged reaction times.[1]

  • Inert Atmosphere:

    • Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon) as oxygen can sometimes exacerbate decomposition pathways.[1]

Q3: How can I prevent the formation of homocoupled products from my boronic acid?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is another frequent side reaction.

Potential Causes:

  • Oxidative Homocoupling: The presence of oxygen in the reaction mixture can promote this side reaction.[1]

  • Palladium-Catalyzed Homocoupling: Certain palladium species can catalyze the coupling of two boronic acid molecules.[1]

Troubleshooting Steps:

  • Strictly Inert Atmosphere:

    • Ensure all solvents and the reaction setup are thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.[1][8]

  • Stoichiometry:

    • Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.[1]

  • Catalyst Choice:

    • If homocoupling persists, screening different palladium precursors and ligands may be necessary as some catalyst systems are more prone to this side reaction.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of 4-Bromopyrimidines.

ParameterVariationEffect on YieldReference
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald PrecatalystsBuchwald catalysts with bulky, electron-rich ligands often improve yields for heteroaryl halides.[1][3][13]
Ligand PPh₃, SPhos, XPhos, RuPhosBulky, electron-rich ligands (SPhos, XPhos, etc.) can prevent catalyst inhibition and improve oxidative addition.[1][3][12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄ and Cs₂CO₃ are often more effective for nitrogen-containing heterocycles.[3][6]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA combination of an organic solvent and water is generally required. The optimal ratio may need to be screened.[3][7]
Temperature 70-110 °CHigher temperatures generally favor the reaction but can also increase side reactions.[4][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 4-Bromopyrimidine:

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 4-bromopyrimidine derivative (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Schlenk flask or microwave reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle, oil bath, or microwave reactor

  • Inert gas line and manifold

  • Syringes and needles

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the 4-bromopyrimidine (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (2.0-3.0 equiv).[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[8][14]

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[14]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[8]

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow start Start: Low/No Conversion problem_catalyst Catalyst Inactive/ Inhibited? start->problem_catalyst Potential Issue problem problem solution solution check check outcome Success: Product Formed solution_catalyst Use Bulky Ligand (XPhos, SPhos) Increase Catalyst Loading Use Pre-formed Pd(0) problem_catalyst->solution_catalyst Solution check1 Conversion Improved? solution_catalyst->check1 Re-run Reaction check1->outcome Yes problem_conditions Suboptimal Conditions? check1->problem_conditions No solution_conditions Screen Base (K3PO4, Cs2CO3) Optimize Solvent System Increase Temperature problem_conditions->solution_conditions Solution check2 Conversion Improved? solution_conditions->check2 Re-run Reaction check2->outcome Yes problem_sm Starting Material Degradation? check2->problem_sm No solution_sm Check SM Purity Consider Boronic Ester problem_sm->solution_sm Solution outcome_fail Further Investigation Needed solution_sm->outcome_fail Re-evaluate Suzuki_Side_Reactions start Undesired Side Product Observed side_product side_product start->side_product Identify cause_protodeboronation Cause: Boronic Acid Instability side_product->cause_protodeboronation Protodeboronation cause_homocoupling Cause: Presence of Oxygen side_product->cause_homocoupling Homocoupling cause cause solution solution solution_protodeboronation Use Boronic Ester (Pinacol, MIDA) Minimize Water & Reaction Time cause_protodeboronation->solution_protodeboronation Mitigation solution_homocoupling Thoroughly Degas Reagents Ensure Inert Atmosphere Adjust Stoichiometry cause_homocoupling->solution_homocoupling Mitigation

References

Common side reactions in the synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and practical approach involves a two-step synthesis. The first step is a nucleophilic aromatic substitution (SNAr) reaction of a dihalopyrimidine, typically 2,4-dichloropyrimidine, with cyclohexylamine to form the N-cyclohexylpyrimidin-2-amine intermediate. The second step is the regioselective bromination of this intermediate at the 5-position using an electrophilic brominating agent like N-Bromosuccinimide (NBS).

Q2: What are the most critical parameters to control during the nucleophilic aromatic substitution (SNAr) step?

The most critical parameters are temperature, choice of base, and stoichiometry of the reactants. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position.[1] Careful control of reaction conditions is necessary to favor the formation of the desired 4-chloro-N-cyclohexylpyrimidin-2-amine intermediate over the C2-substituted isomer and disubstituted byproducts.

Q3: Why is the bromination expected to occur at the 5-position of the pyrimidine ring?

The pyrimidine ring is an electron-deficient heteroaromatic system, which makes electrophilic substitution challenging.[2] The C-5 position is the least electron-deficient and therefore the most favorable site for electrophilic attack. The 2-amino group is an activating group and directs the electrophile to the 5-position.

Q4: I am observing a significant amount of a disubstituted byproduct in my SNAr reaction. How can I minimize its formation?

The formation of the disubstituted N,N'-dicyclohexylpyrimidin-2,4-diamine can be minimized by using a stoichiometric amount of cyclohexylamine relative to the 2,4-dichloropyrimidine. Running the reaction at lower temperatures and for a shorter duration can also help improve selectivity for the monosubstituted product.

Q5: My bromination step is giving a low yield and a complex mixture of products. What could be the reason?

Low yields and product mixtures in the bromination step can result from several factors. Over-bromination can occur if the reaction is left for too long or if an excess of the brominating agent is used. The starting material or intermediate may also be unstable under the reaction conditions, leading to degradation. Ensuring the purity of the N-cyclohexylpyrimidin-2-amine intermediate is crucial.

Troubleshooting Guides

Issue 1: Low Yield of 4-chloro-N-cyclohexylpyrimidin-2-amine in the SNAr Step
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of 2,4-dichloropyrimidine 1. Insufficient reaction temperature or time. 2. Inactive or insufficient amount of base. 3. Poor quality of cyclohexylamine.1. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 2. Use a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or ensure the base is fresh and anhydrous. 3. Use freshly distilled cyclohexylamine.
Formation of multiple products, including the C2-substituted isomer 1. Reaction temperature is too high, leading to reduced regioselectivity. 2. The chosen solvent is influencing the selectivity.1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Screen different solvents. Polar aprotic solvents like THF or acetonitrile are often good choices.
Presence of a significant amount of hydrolyzed byproduct (pyrimidinone) Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Poor Results in the Bromination Step
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of the starting material 1. Inactive brominating agent. 2. Insufficient reaction temperature.1. Use a fresh batch of N-Bromosuccinimide (NBS) or another suitable brominating agent. 2. Gently warm the reaction mixture, monitoring for decomposition.
Formation of multiple brominated products 1. Over-reaction due to excess brominating agent or prolonged reaction time. 2. Reaction temperature is too high.1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 2. Perform the reaction at a lower temperature (e.g., 0 °C).
Significant degradation of the product Harsh reaction conditions (e.g., strong acid, high temperature).Use milder bromination conditions. NBS in a solvent like acetonitrile or dichloromethane at or below room temperature is generally effective.[3][4]

Data Presentation

Table 1: Regioselectivity in the SNAr Reaction of 2,4-Dichloropyrimidines with Amines

Substrate Amine Conditions C4:C2 Ratio Yield (%) Reference
2,4-dichloropyrimidineSecondary Aliphatic AminesLiHMDS, Pd-catalyst, THF, -20 °CHighly C4-selectiveGood to Excellent[1]
2,4-dichloropyrimidineAromatic AminesLiHMDS, THF, -60 °C>97:3High[1]
5-nitro-2,4-dichloropyrimidineTertiary AminesiPrNEt, CHCl₃, 40 °CHighly C2-selectiveModerate to Excellent[5][6]

Table 2: Yields for Bromination of Pyrimidine Derivatives

Substrate Brominating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
2-amino-4-methylpyridineNBSCCl₄Reflux285[4]
Uracil derivative1,3-dibromo-5,5-dimethylhydantoinCH₂Cl₂Room Temp2895[2]
Compound 21 (a complex molecule)NBSMeCN00.592[3]

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-N-cyclohexylpyrimidin-2-amine (Intermediate)

This protocol is a generalized procedure based on standard methodologies for SNAr reactions on dichloropyrimidines.[1]

Materials:

  • 2,4-dichloropyrimidine

  • Cyclohexylamine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of cyclohexylamine (1.0 eq.) and DIPEA (1.2 eq.) in anhydrous THF.

  • Add the amine/base solution dropwise to the stirred solution of 2,4-dichloropyrimidine at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford pure 4-chloro-N-cyclohexylpyrimidin-2-amine.

Protocol 2: Synthesis of this compound

This protocol is based on general procedures for the bromination of electron-rich heterocyclic compounds.[3][4]

Materials:

  • 4-chloro-N-cyclohexylpyrimidin-2-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware

Procedure:

  • Dissolve 4-chloro-N-cyclohexylpyrimidin-2-amine (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq.) to the cooled solution in one portion.

  • Stir the resulting mixture at 0 °C for 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acid.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel or recrystallization to afford pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Electrophilic Bromination start1 2,4-Dichloropyrimidine + Cyclohexylamine reagents1 DIPEA, THF reaction1 SNAr Reaction (0°C to RT) start1->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 side_product1 Isomeric & Disubstituted Byproducts reaction1->side_product1 intermediate 4-chloro-N-cyclohexylpyrimidin-2-amine workup1->intermediate reagents2 NBS, MeCN reaction2 Bromination (0°C) intermediate->reaction2 intermediate->reaction2 reagents2->reaction2 workup2 Aqueous Workup & Purification reaction2->workup2 side_product2 Over-brominated & Degradation Products reaction2->side_product2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_snar S-N-Ar Step Issues cluster_bromination Bromination Step Issues issue Low Yield or Impure Product low_conversion_snar Low Conversion issue->low_conversion_snar multiple_products_snar Multiple Products issue->multiple_products_snar hydrolysis_snar Hydrolysis issue->hydrolysis_snar low_conversion_bromo Low Conversion issue->low_conversion_bromo multiple_products_bromo Multiple Products issue->multiple_products_bromo degradation_bromo Degradation issue->degradation_bromo solution_temp_time Optimize Temperature & Reaction Time low_conversion_snar->solution_temp_time solution_base Check Base Quality & Stoichiometry low_conversion_snar->solution_base solution_regio Lower Temperature for Better Selectivity multiple_products_snar->solution_regio solution_anhydrous Ensure Anhydrous Conditions hydrolysis_snar->solution_anhydrous solution_nbs Use Fresh NBS & Control Stoichiometry low_conversion_bromo->solution_nbs multiple_products_bromo->solution_regio multiple_products_bromo->solution_nbs solution_mild Use Milder Conditions degradation_bromo->solution_mild

Caption: Troubleshooting logic for synthesis side reactions.

References

Technical Support Center: Purification of 4-bromo-N-cyclohexylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-bromo-N-cyclohexylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2,4-dichloropyrimidine or cyclohexylamine, over-alkylated or di-substituted byproducts, and potential degradation products. The presence of the bromine atom can also lead to debrominated impurities under certain conditions.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the impurity profile and scale of your reaction. The most common and effective methods are:

  • Flash Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.

  • Recrystallization: A suitable method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.

  • Acid-Base Extraction: Can be used as a preliminary purification step to remove non-basic or acidic impurities.

Q3: My purified this compound is unstable and discolors over time. What are the storage recommendations?

A3: this compound, like many amino-substituted pyrimidines, may be sensitive to light, air, and acidic conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and stored at low temperatures (2-8°C) in a dark place.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Column Chromatography

Q4: My compound is not moving from the baseline during column chromatography, even with a polar eluent.

A4: This issue can arise from several factors:

  • Incorrect Solvent System: The chosen eluent may not be polar enough. Try gradually increasing the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

  • Compound Insolubility: Your compound may have precipitated at the top of the column. Ensure the compound is fully dissolved in the loading solvent before applying it to the silica gel.

  • Strong Interaction with Silica Gel: The basic amine group might be interacting strongly with the acidic silica gel. Consider deactivating the silica gel by pre-treating it with a small percentage of triethylamine in your eluent system.

Q5: The separation between my desired product and an impurity is poor, resulting in mixed fractions.

A5: Poor separation can be addressed by:

  • Optimizing the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities to find the optimal conditions for separation. A solvent system that gives a retention factor (Rf) of 0.2-0.3 for the target compound often provides the best separation.[1]

  • Using a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.

  • Adjusting the Column Parameters: Use a longer column or a finer mesh silica gel to increase the number of theoretical plates and improve separation.

Recrystallization

Q6: My compound "oils out" instead of forming crystals during recrystallization.

A6: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[2] To prevent this:

  • Add More Solvent: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.[2]

  • Seed Crystals: Introduce a small seed crystal of the pure compound to induce crystallization.

Q7: The yield from recrystallization is very low. How can I improve it?

A7: A low yield is often due to using too much solvent or premature crystallization.[2] To improve your yield:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Pre-heat the Funnel: During hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.

  • Concentrate the Mother Liquor: After collecting the first crop of crystals, you can concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals.

Data Presentation

The following table presents illustrative High-Performance Liquid Chromatography (HPLC) data for a synthesized batch of this compound before and after purification by column chromatography. This data is hypothetical and intended to guide researchers in their purity assessment.

Sample IDPurification StageRetention Time (min)Peak Area (%)Purity (%)
Crude-001Before Purification5.8 (Impurity 1)8.285.3
7.2 (Product)85.3
9.1 (Impurity 2)6.5
Purified-001After Column Chromatography7.2 (Product)98.998.9
9.1 (Impurity 2)1.1

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Preliminary_Purification Preliminary Purification (e.g., Extraction) Crude_Product->Preliminary_Purification Primary_Purification Primary Purification (Column Chromatography or Recrystallization) Preliminary_Purification->Primary_Purification Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Primary_Purification->Purity_Analysis Final_Product Pure this compound Purity_Analysis->Primary_Purification If impure Purity_Analysis->Final_Product

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Decision_Tree cluster_column Column Chromatography cluster_recrystallization Recrystallization Start Purification Issue Encountered Poor_Separation Poor Separation of Product and Impurity Start->Poor_Separation No_Elution Compound Not Eluting Start->No_Elution Oiling_Out Compound 'Oils Out' Start->Oiling_Out Low_Yield Low Crystal Yield Start->Low_Yield Optimize_Solvent Optimize Mobile Phase via TLC Poor_Separation->Optimize_Solvent Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Optimize_Solvent->Change_Stationary_Phase If still poor Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Deactivate_Silica Deactivate Silica with Triethylamine Increase_Polarity->Deactivate_Silica If still no elution Add_More_Solvent Add More 'Good' Solvent Oiling_Out->Add_More_Solvent Slow_Cooling Ensure Slow Cooling Add_More_Solvent->Slow_Cooling Also consider Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Concentrate_Mother_Liquor Concentrate Mother Liquor Minimize_Solvent->Concentrate_Mother_Liquor To improve

Caption: A decision tree for troubleshooting common issues in the purification of organic compounds.

References

Technical Support Center: Synthesis of N-cyclohexylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-cyclohexylpyrimidin-2-amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-cyclohexylpyrimidin-2-amine, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of N-cyclohexylpyrimidin-2-amine can stem from several factors. The most common culprits are related to the chosen synthetic route, reaction conditions, and reagent quality. The two primary synthetic strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. For either method, it is crucial to meticulously optimize parameters such as catalyst, base, solvent, and temperature.[1][2] Additionally, the purity of starting materials, particularly the pyrimidine precursor and cyclohexylamine, is paramount as impurities can hinder the reaction.[3]

Q2: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a common challenge. In the context of Buchwald-Hartwig amination, a potential side reaction is the hydrodehalogenation of the aryl halide, leading to the formation of an undesired arene and imine product.[4] For SNAr reactions, if using a di-substituted pyrimidine, regioselectivity can be an issue.[5] To minimize these, consider the following:

  • Ligand Selection (Buchwald-Hartwig): The choice of phosphine ligand is critical. Bulky, electron-rich ligands often improve selectivity and reaction rates.[4]

  • Base Selection: The strength and type of base can influence the reaction pathway. A weaker base might be necessary to avoid degradation of starting materials or products.

  • Temperature Control: Running the reaction at the optimal temperature is key. Excessively high temperatures can lead to decomposition and side product formation.

Q3: How do I choose between the Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination routes?

A3: The choice of synthetic route depends on the specific pyrimidine precursor available and the desired reaction conditions.

  • SNAr: This method is often simpler and does not require a metal catalyst. It is most effective when the pyrimidine ring is activated by electron-withdrawing groups. For instance, 2-chloropyrimidine can react with cyclohexylamine, often in the presence of a base and heat.[6][7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is more versatile and can be used with a broader range of pyrimidine halides (chlorides, bromides, iodides).[2][4] It is particularly useful for less reactive aryl halides and can often be performed under milder conditions than SNAr.[8]

Q4: My purification of the final product, N-cyclohexylpyrimidin-2-amine, is proving difficult. What purification strategies are recommended?

A4: Purification can be challenging due to the basic nature of the amine product.

  • Column Chromatography: This is a standard method for purification. A silica gel column with a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine product on the silica gel.

  • Acid-Base Extraction: An alternative or complementary technique involves an acid-base workup. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to protonate the desired amine, which then moves to the aqueous layer. The aqueous layer is then basified, and the product is extracted back into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Data Presentation

The following tables summarize reaction conditions for the two primary synthetic routes to N-cyclohexylpyrimidin-2-amine.

Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution (SNAr)

EntryPyrimidine PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)
12-ChloropyrimidineK₂CO₃DMF10012Moderate
22-ChloropyrimidineEt₃NEthanolReflux24Moderate-Good
32-BromopyrimidineNa₂CO₃Acetonitrile8010Good
42-ChloropyrimidineKFWater175 (Microwave)1Good-Excellent

Table 2: Reaction Conditions for Buchwald-Hartwig Amination

EntryPyrimidine PrecursorPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
12-ChloropyrimidinePd₂(dba)₃XantphosNaOtBuToluene1108Good
22-BromopyrimidinePd(OAc)₂RuPhosCs₂CO₃Dioxane10012Excellent
32-ChloropyrimidinePdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux6Good
42-IodopyrimidinePd(OAc)₂SPhosK₃PO₄t-BuOH9016Excellent

Experimental Protocols

Protocol 1: Synthesis of N-cyclohexylpyrimidin-2-amine via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloropyrimidine (1.0 eq), cyclohexylamine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off.

  • Extraction: Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-cyclohexylpyrimidin-2-amine via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization based on the specific catalyst and ligand system used.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reagent Addition: Add the 2-chloropyrimidine (1.0 eq) and cyclohexylamine (1.2 eq).

  • Solvent and Degassing: Add anhydrous, degassed toluene via syringe. Purge the Schlenk tube with an inert gas (e.g., argon or nitrogen) for several minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 8-16 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_snar start Start setup Reaction Setup: 2-chloropyrimidine, cyclohexylamine, K₂CO₃ in DMF/Ethanol start->setup react Heat to Reflux (12-24h) setup->react monitor Monitor by TLC/LC-MS react->monitor workup Cool and Filter monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract wash Wash with Brine extract->wash purify Column Chromatography wash->purify product N-cyclohexylpyrimidin-2-amine purify->product experimental_workflow_buchwald start Start setup Reaction Setup (Inert Atmosphere): Pd Catalyst, Ligand, Base, 2-chloropyrimidine, cyclohexylamine in Toluene start->setup react Heat to 110°C (8-16h) setup->react monitor Monitor by TLC/LC-MS react->monitor workup Cool and Filter through Celite monitor->workup Reaction Complete wash Wash with Water and Brine workup->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product N-cyclohexylpyrimidin-2-amine purify->product troubleshooting_yield low_yield Low Yield? check_reagents Check Reagent Purity low_yield->check_reagents Yes optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Purity OK change_route Consider Alternative Synthetic Route optimize_conditions->change_route No Improvement sub_optimize Optimization Path optimize_conditions->sub_optimize temp Adjust Temperature sub_optimize->temp base Screen Bases sub_optimize->base solvent Screen Solvents sub_optimize->solvent catalyst Screen Catalyst/Ligand (Buchwald-Hartwig) sub_optimize->catalyst

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Pyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation in palladium-catalyzed cross-coupling reactions of pyrimidine substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura or Buchwald-Hartwig reaction with a pyrimidine substrate sluggish or failing completely?

A1: The most common reason for low reactivity in cross-coupling reactions involving pyrimidines is catalyst deactivation. The lone pairs of electrons on the nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, effectively poisoning it and removing it from the catalytic cycle.[1][2] This coordination can form stable, off-cycle palladium complexes that are catalytically inactive.[1][3] Other frequent issues include a suboptimal choice of ligand, base, or solvent, impurities in the starting materials, and the inherent lower reactivity of certain substrates like chloropyrimidines.[1][2]

Q2: How does the position of the leaving group on the pyrimidine ring affect reactivity?

A2: The reactivity of halopyrimidines in cross-coupling reactions is highly dependent on the position of the halogen. Generally, the order of reactivity is C4 > C2 > C5.[1][4] The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step, particularly at the C2 and C4 positions.[1] The C5 position is less electronically activated and can be more challenging to couple.[1]

Q3: What is "palladium black," and why is it forming in my reaction?

A3: Palladium black is finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture, indicating catalyst decomposition.[1][5] Its formation can be caused by several factors, including:

  • Instability of the Active Catalyst: If the active Pd(0) species is not sufficiently stabilized by the ligand, it can agglomerate.[5]

  • High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition.[1][3]

  • Presence of Oxygen: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst, leading to the formation of palladium oxides which then decompose.[3]

  • Suboptimal Reaction Conditions: An inappropriate choice of base or solvent can also contribute to catalyst instability.[1]

Q4: Can the choice of ligand really prevent the pyrimidine from poisoning the catalyst?

A4: Yes, the ligand plays a critical role. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often essential.[1][3] These ligands create a sterically hindered environment around the palladium center, which physically blocks the pyrimidine's nitrogen atoms from coordinating with the metal.[1][3] This steric shielding helps to keep the catalyst "on-cycle" and catalytically active.

Troubleshooting Guides

Problem 1: Low or No Conversion

Your reaction has stalled or is providing a very low yield of the desired product.

Potential Causes & Solutions

Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning by Pyrimidine Nitrogen 1. Switch to a Bulkier Ligand: Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands (e.g., IPr).[1][3] 2. Increase Ligand:Palladium Ratio: A slight excess of ligand (e.g., 1.2:1 or 2.2:1 L:Pd) can sometimes improve catalyst stability.[3]Bulky ligands sterically shield the palladium center, preventing coordination by the pyrimidine nitrogen.[1][3] An excess of ligand can help prevent aggregation.[3]
Inefficient Oxidative Addition 1. Change the Halide: If possible, switch from a chloropyrimidine to a bromo- or iodopyrimidine.[2][6] 2. Use a More Active Precatalyst: Use a modern palladacycle precatalyst (e.g., G3 or G4 type) for more reliable generation of the active Pd(0) species.[1]C-Cl bonds are less reactive than C-Br or C-I bonds in oxidative addition.[2] Precatalysts can provide more consistent results than generating the catalyst in situ from sources like Pd(OAc)₂.[1]
Suboptimal Base or Solvent 1. Screen Bases: The choice of base is critical. Screen a range of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[1] 2. Ensure Anhydrous & Degassed Solvent: Use fresh, anhydrous, and thoroughly deoxygenated solvents (e.g., toluene, dioxane, THF).[1][3]The base's strength and solubility can significantly impact the reaction.[3] Water and oxygen can deactivate the catalyst and lead to side reactions like protodeboronation.[1]
Poor Reagent Quality 1. Purify Starting Materials: Impurities in the pyrimidine or coupling partner can poison the catalyst. Purify via recrystallization or chromatography.[1] 2. Use Fresh Boronic Acid/Ester: Boronic acids can degrade over time. Use fresh reagents or consider more stable boronate esters (e.g., pinacol esters).[1]Catalyst poisons, even in trace amounts, can halt the reaction.[2] Protodeboronation of the boronic acid is a common side reaction that consumes the coupling partner.[2]
Problem 2: Significant Side Product Formation

You observe substantial amounts of homocoupled products or dehalogenation of your pyrimidine starting material.

Potential Causes & Solutions

Side Product Potential Cause Troubleshooting Step
Homocoupling Presence of oxygen in the reaction mixture.1. Thoroughly Degas: Degas the solvent and reaction mixture using a freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[6] 2. Use a Pre-catalyst: Using a well-defined Pd(0) source or a precatalyst that rapidly forms the active species can minimize side reactions during the initial reduction of Pd(II).[6]
Dehalogenation The base and ligand combination favors reductive elimination of H-X over the desired cross-coupling.1. Optimize Base and Ligand: Screen different combinations of bases and ligands. 2. Lower Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[6] Attempt the reaction at a lower temperature.
Problem 3: Palladium Black Formation

A black precipitate forms in your reaction vessel, often accompanied by a stall in the reaction.

Potential Causes & Solutions

Potential Cause Troubleshooting Step Rationale
Catalyst Instability/Aggregation 1. Use Stabilizing Ligands: Employ bulky, electron-rich phosphine or NHC ligands to stabilize the Pd(0) intermediate.[1] 2. Optimize Ligand:Palladium Ratio: Ensure a sufficient amount of ligand is present (e.g., 1:1 to 2:1 L:Pd).[3]These ligands prevent the palladium atoms from agglomerating into inactive nanoparticles.[1][5]
High Reaction Temperature 1. Lower the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[1][3]Heat accelerates catalyst decomposition pathways.[3]
Presence of Oxygen 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[3]Oxygen oxidizes the active Pd(0) catalyst, leading to its decomposition.[3]

Data Presentation: Catalyst System Performance

The following tables summarize the performance of various catalytic systems in pyrimidine cross-coupling, compiled from different studies. Direct comparison should be made with caution due to variations in specific substrates and conditions.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines

EntryHalopyrimidineBoronic AcidCatalyst (mol%)LigandBaseSolventTime (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane2485[7]
22-Chloropyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)dppfK₃PO₄Toluene1292[7]
34-Chloropyrimidine3-Tolylboronic acidXPhos Pd G3 (2)XPhosK₃PO₄THF895[1]
45-BromopyrimidineNaphthylboronic acidPd₂(dba)₃ (2)SPhosCs₂CO₃Dioxane1688[1]

Experimental Protocols

Protocol 1: General Procedure for Screening Ligands in a Suzuki-Miyaura Coupling

This protocol provides a framework for testing different ligands to overcome catalyst deactivation.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halopyrimidine (1.0 equiv), boronic acid or ester (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon or nitrogen for 15 minutes.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand to be screened (e.g., XPhos, 2-4 mol%) against a positive flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to make a 0.2 M solution) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 16h) to assess conversion and identify potential catalyst death.

  • Analysis: Compare the conversion rates and final yields for each ligand to identify the optimal choice for your substrate.

Protocol 2: Monitoring Reaction for Catalyst Deactivation

This protocol uses small-aliquot analysis to determine if and when a catalyst deactivates.

  • Setup: Set up the reaction as described in Protocol 1, including an internal standard (e.g., dodecane) if using GC analysis.

  • Sampling: At set time points (e.g., 0, 15, 30, 60, 120, 240 minutes), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water.

  • Analysis: Analyze the quenched aliquots by GC-MS or LC-MS to determine the concentration of starting material and product over time.

  • Data Interpretation: Plot the concentration of the product versus time. A reaction that proceeds smoothly to completion will show a steady increase until the starting material is consumed. A plateau in product formation before the starting material is fully consumed is a strong indicator of catalyst deactivation.[6]

Visualizations

Catalytic_Cycle_Deactivation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Pyrimidine-X Inactive Inactive Pyrimidine-Pd Complex (Off-Cycle Poisoning) Pd0->Inactive Coordination with Pyrimidine-N Trans Transmetalation (Ar-Pd(II)-Ar') OxAdd->Trans + Ar'-B(OR)₂ + Base OxAdd->Inactive Coordination with Pyrimidine-N RedElim Reductive Elimination Trans->RedElim BX Base-X + B(OR)₂OH RedElim->Pd0 - Product Product Pyrimidine-Ar' ArX Pyrimidine-X ArB Ar'-B(OR)₂ Base Base

Caption: Catalytic cycle with a key deactivation pathway.

Troubleshooting_Workflow start Low Yield / No Reaction q1 Is Palladium Black visible? start->q1 q2 Are side products (homocoupling, dehalogenation) observed? q1->q2 No sol1 Use bulky, stabilizing ligand Lower reaction temperature Ensure rigorous inert atmosphere q1->sol1 Yes q3 Reaction stalled prematurely? q2->q3 No sol2 Thoroughly degas solvent/reagents Optimize base and ligand Lower reaction temperature q2->sol2 Yes sol3 Screen bulky ligands (XPhos, SPhos) Screen bases (K₃PO₄, Cs₂CO₃) Verify reagent purity/stability Use more active precatalyst (G3/G4) q3->sol3 Yes

Caption: A logical workflow for troubleshooting pyrimidine cross-coupling.

References

Technical Support Center: Minimizing Protodeboronation in Suzuki Reactions of Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of protodeboronation, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in Suzuki reactions?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent (e.g., a pyrimidine boronic acid) is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This consumes the nucleophilic coupling partner, leading to reduced yields of the desired biaryl product and the formation of a simple pyrimidine byproduct, which can complicate purification.[1][4]

Q2: Why are pyrimidine boronic acids particularly susceptible to protodeboronation?

A2: Pyrimidine boronic acids are prone to protodeboronation due to the electron-deficient nature of the pyrimidine ring.[5][6] The presence of two nitrogen atoms in the ring can influence the stability of the C-B bond and may lead to decomposition pathways not typically observed with simple arylboronic acids.[1][5] Specifically, 2- and 4-pyrimidinylboronic acids can be less stable than their 5-pyrimidinyl counterparts.[7]

Q3: What are the key reaction parameters that influence the rate of protodeboronation?

A3: Several factors can significantly impact the extent of protodeboronation:

  • Base: The choice and strength of the base are critical. Strong bases, in combination with water, can accelerate the cleavage of the C-B bond.[1][8]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[4][9]

  • pH: The reaction pH is a crucial factor, as it affects the stability and speciation of the boronic acid.[1][10] For some heteroaromatic boronic acids, the maximum rate of decomposition is observed at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][2]

  • Solvent: The solvent system can influence the solubility of the reagents and the reaction kinetics.[11]

  • Catalyst Activity: If the rate of the desired Suzuki coupling is slow, the boronic acid has more time to decompose.[12]

Q4: Are there more stable alternatives to pyrimidine boronic acids?

A4: Yes. To mitigate protodeboronation, more stable boronic acid derivatives can be used. These include:

  • Pinacol esters: These are generally more stable than the corresponding boronic acids.[7][13]

  • MIDA boronates: These act as "slow-release" surrogates, keeping the concentration of the free boronic acid low throughout the reaction, which minimizes side reactions.[2][8]

  • Organotrifluoroborates (Molander salts): These can also offer enhanced stability.[2][9]

Troubleshooting Guide

This section provides specific advice for common experimental issues related to protodeboronation.

Problem Potential Cause Recommended Solution(s)
High levels of protodeboronated pyrimidine byproduct observed. The rate of protodeboronation is competing with or exceeding the rate of the Suzuki coupling.1. Change the Base: Switch to a weaker base. For example, if using a strong base like NaOH, consider trying K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][5] 2. Lower the Temperature: If possible, run the reaction at a lower temperature to slow the rate of protodeboronation.[9] 3. Use Anhydrous Conditions: If the base and catalyst system allows, running the reaction under anhydrous conditions can minimize protodeboronation, though water is often necessary for the activity of many bases.[8] 4. Increase Catalyst Activity: Use a more active catalyst system (e.g., by changing the phosphine ligand to one like SPhos or XPhos) to accelerate the desired coupling reaction.[7][12]
Low or no yield of the desired coupled product. The boronic acid may be decomposing before it can participate in the catalytic cycle.1. Use a More Stable Boron Reagent: Convert the pyrimidine boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate.[2][7][8] 2. Optimize Reagent Addition: Consider the slow addition of the boronic acid to the reaction mixture to keep its instantaneous concentration low.[8] 3. Check Reagent Quality: Ensure the boronic acid is fresh and has been stored properly, as they can decompose over time.[14][15]
Reaction is sluggish and requires long reaction times. The chosen reaction conditions are not optimal for the specific pyrimidine substrate.1. Switch to Microwave Irradiation: Microwave-assisted procedures can significantly shorten reaction times (e.g., to 15 minutes) and improve yields, often outcompeting the slower protodeboronation side reaction.[4][11][16] 2. Screen Catalysts and Ligands: The choice of palladium source and ligand is critical. For less reactive pyrimidine chlorides, standard catalysts like Pd(PPh₃)₄ may need to be replaced with more active systems.[4][14]

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving pyrimidine derivatives, providing a basis for optimization.

Table 1: Effect of Catalyst and Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine [11]

CatalystSolventYield (%)
Pd(PPh₃)₄1,4-Dioxane71
Pd(PPh₃)₄THF62
Pd(PPh₃)₄Isopropanol48
Pd(PPh₃)₄DMF35

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.

Table 2: Influence of Base on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [5]

BaseYield (%)
K₃PO₄75
K₂CO₃65
Na₂CO₃60
Cs₂CO₃55

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), 4-methoxyphenyl boronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), 1,4-Dioxane/H₂O, 70-80 °C, 18-22 h.

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of Halogenated Pyrimidines [16]

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%, 0.0025 mmol).

  • Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling under Anhydrous Conditions [1][8]

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃), and ligand (if required).

  • Add the base (e.g., anhydrous KF, 3.0 eq) and the pyrimidine boronic acid derivative (e.g., pinacol ester, 1.2-1.5 eq).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Protodeboronation start High Protodeboronation Observed? q_base Is the base strong (e.g., NaOH, KOH)? start->q_base a_base Switch to weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃) q_base->a_base Yes q_temp Is reaction temp high (>100 °C)? q_base->q_temp No a_base->q_temp a_temp Lower temperature q_temp->a_temp Yes q_boron Using a boronic acid? q_temp->q_boron No a_temp->q_boron a_boron Switch to more stable boronic ester (pinacol, MIDA) q_boron->a_boron Yes q_catalyst Is reaction sluggish? q_boron->q_catalyst No a_boron->q_catalyst a_catalyst Use more active catalyst/ligand or Microwave heating q_catalyst->a_catalyst Yes end Problem Resolved q_catalyst->end No a_catalyst->end Protodeboronation_Mechanism cluster_base Base-Mediated Protodeboronation cluster_zwitterion Zwitterion Mechanism (for 2-pyridyl type) boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ protonolysis Protonolysis (H₂O) boronate->protonolysis product R-H protonolysis->product neutral_boronic 2-Pyridyl-B(OH)₂ (Neutral pH) zwitterion Zwitterionic Intermediate (Highly Reactive) neutral_boronic->zwitterion fragmentation Unimolecular Fragmentation zwitterion->fragmentation product2 Pyridine fragmentation->product2

References

Technical Support Center: Suzuki-Miyaura Coupling for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction for pyrimidine synthesis, with a specific focus on preventing the common side reaction of boronic acid homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling and why is it a problem in pyrimidine synthesis?

A1: Boronic acid homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is particularly problematic in pyrimidine synthesis as it consumes the valuable boronic acid reagent, reduces the yield of the desired substituted pyrimidine, and the resulting homocoupled byproduct can be difficult to separate from the target molecule due to similar physical properties.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The two main drivers of boronic acid homocoupling are:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product alongside the active Pd(0) catalyst. This is often a problem at the beginning of the reaction.

Q3: Are pyrimidine substrates particularly susceptible to issues in Suzuki coupling?

A3: Yes, pyrimidine substrates can present unique challenges. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition[1]. This can slow down the desired cross-coupling reaction, allowing more time for side reactions like homocoupling to occur. The position of the leaving group and the boronic acid on the pyrimidine ring also significantly impacts reactivity, with 2-substituted pyrimidines often being the most challenging[2].

Q4: How can I effectively remove oxygen from my reaction?

A4: Rigorous degassing of solvents and the reaction mixture is crucial. Common and effective methods include:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes.

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three times is highly effective.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High percentage of boronic acid homocoupling Presence of oxygen in the reaction mixture.1. Ensure all solvents are thoroughly degassed using inert gas sparging or the freeze-pump-thaw method. 2. Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen).
Use of a Pd(II) precatalyst.1. Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Utilize modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) species.
Inappropriate choice of ligand.1. Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can promote the desired reductive elimination and sterically hinder the formation of intermediates leading to homocoupling.
Suboptimal base selection.1. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred as they are less likely to promote side reactions compared to strong organic bases.
Low or no yield of the desired pyrimidine product Catalyst deactivation by the pyrimidine nitrogen atoms.1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can stabilize the palladium catalyst and prevent coordination with the pyrimidine ring[1]. 2. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.
Poor reactivity of the pyrimidine halide.1. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts. Consider using a more active catalyst system or harsher reaction conditions (e.g., higher temperature, microwave irradiation) for chloro-substrates[3].
Protodeboronation (loss of the boronic acid group) Presence of water or other protic sources.1. Use anhydrous solvents and reagents. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

Data Presentation: Catalyst and Solvent Effects

The following tables summarize quantitative data on the impact of different catalysts and solvents on the yield of Suzuki-Miyaura coupling reactions involving pyrimidine substrates.

Table 1: Catalyst Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [4]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 2: Solvent Mixture Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [4]

Solvent (v/v)Yield (%)
1,4-Dioxane/H₂O (2:1)65
Toluene/H₂O (2:1)55
DMF/H₂O (2:1)48
Acetonitrile/H₂O (2:1)32
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100 °C, 15 min, microwave irradiation.

Experimental Protocols

Detailed Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Halopyrimidine with Minimized Homocoupling

This protocol is a general guideline for the coupling of a halopyrimidine with an arylboronic acid and may require optimization for specific substrates.

Materials:

  • Halogenated pyrimidine (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the halogenated pyrimidine, arylboronic acid, and base.

  • Seal the vial with a septum and thoroughly purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Place the sealed vial into the microwave reactor.

  • Irradiate the mixture with stirring at a pre-determined temperature (e.g., 100-120 °C) for the optimized time (typically 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.

Visualizations

Troubleshooting_Workflow start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen check_catalyst What is the palladium source? check_oxygen->check_catalyst Yes solution_degas Improve degassing procedure (sparge or freeze-pump-thaw) check_oxygen->solution_degas No check_ligand Is an appropriate ligand being used? check_catalyst->check_ligand Pd(0) or Precatalyst solution_pd0 Switch to a Pd(0) source or a modern precatalyst check_catalyst->solution_pd0 Pd(II) check_base Is the base choice optimal? check_ligand->check_base Yes solution_ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) check_ligand->solution_ligand No solution_base Screen weaker inorganic bases (e.g., K3PO4, K2CO3) check_base->solution_base No end Homocoupling Minimized check_base->end Yes solution_degas->end solution_pd0->end solution_ligand->end solution_base->end

Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.

Competing_Pathways cluster_suzuki Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Pyrimidine-X transmetalation Transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Pyrimidine-Ar reductive_elimination->product pyrimidine_halide Pyrimidine-X boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation pd0_ox Pd(0)L_n pd2 Pd(II)L_n pd0_ox->pd2 + O₂ oxygen O₂ transmetalation1 Transmetalation pd2->transmetalation1 transmetalation2 Transmetalation transmetalation1->transmetalation2 reductive_elimination_hc Reductive Elimination transmetalation2->reductive_elimination_hc reductive_elimination_hc->pd0_ox homocoupling_product Ar-Ar reductive_elimination_hc->homocoupling_product boronic_acid1 Ar-B(OH)₂ boronic_acid1->transmetalation1 boronic_acid2 Ar-B(OH)₂ boronic_acid2->transmetalation2

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

Technical Support Center: Purifying Pyrimidine Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrimidine compounds using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common stationary phases for purifying pyrimidine compounds?

A1: The most frequently used stationary phase for the column chromatography of pyrimidine derivatives is silica gel.[1][2][3] Alumina can be considered as an alternative, especially if the target compound is unstable on silica gel.[4][5] For high-performance liquid chromatography (HPLC), reversed-phase columns (like C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns are also common.[6][7]

Q2: How do I select an appropriate mobile phase for my pyrimidine compound?

A2: Mobile phase selection is crucial and should be guided by thin-layer chromatography (TLC) analysis.[1][8] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.[8] Common solvent systems include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1] For more polar pyrimidines, solvent systems like dichloromethane/methanol or acetonitrile/water may be necessary.[7][8]

Q3: My pyrimidine compound is basic. How can I prevent peak tailing on a silica gel column?

A3: Peak tailing with basic compounds like many pyrimidines is often due to strong interactions with the acidic silanol groups on the silica surface.[9][10] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to your mobile phase.[1][11] This deactivates the acidic sites on the silica gel, leading to improved peak shape.[12]

Q4: My compound is not moving from the baseline on TLC, even with highly polar solvents. What should I do?

A4: If your compound is very polar and remains at the baseline, you have a few options. You can try more polar solvent systems, such as adding methanol to your mobile phase.[1] If that fails, consider switching to a different stationary phase like reversed-phase silica or alumina.[5][13] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a suitable technique for highly polar compounds.[7]

Q5: When should I use dry loading versus wet loading for my sample?

A5: Wet loading, where the sample is dissolved in a minimal amount of the mobile phase, is generally preferred.[1] However, if your compound has poor solubility in the initial mobile phase, dry loading is a better alternative.[14][15] Dry loading involves pre-adsorbing your sample onto a small amount of silica gel, which is then loaded onto the column.[14] This technique can also be beneficial if you need to use a stronger, more polar solvent to dissolve your sample that would otherwise interfere with the separation if loaded directly.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase polarity. - Compounds have very similar polarities.[4] - Column overloading.- Optimize Mobile Phase: Systematically vary the solvent ratio to improve separation. A less polar mobile phase will increase retention, potentially improving the separation of closely eluting polar compounds.[1] - Try a Different Solvent System: Experiment with different solvent combinations (e.g., ethyl acetate/hexane vs. dichloromethane/methanol). - Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity.[12] - Reduce Sample Load: Overloading the column leads to broad peaks and poor resolution. The weight of the stationary phase should be 20-100 times the weight of the crude sample.[2][3]
Peak Tailing - Strong interaction between a basic pyrimidine and acidic silica gel.[9] - Compound is acidic. - Column overload.[9] - Channeling or voids in the column packing.[9]- Add a Mobile Phase Modifier: For basic compounds, add 0.1-1% triethylamine or pyridine.[1] For acidic compounds, add a small amount of acetic acid.[1] - Reduce Sample Load: Use a more dilute sample solution.[1] - Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks.[1]
Compound is Stuck on the Column - Compound is too polar for the selected mobile phase. - Compound may have decomposed on the silica gel.[13] - Compound precipitated on the column.[15]- Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., switch from 10% to 20% ethyl acetate in hexane, or add methanol). - Check Compound Stability: Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting.[13] If it degrades, consider using a less acidic stationary phase like deactivated silica or alumina.[13] - Improve Solubility: Use a mobile phase modifier or a co-solvent to prevent precipitation.[15]
Cracks or Bubbles in the Stationary Phase - Column ran dry. - Heat generated from the solvent mixing with the stationary phase. - Poor packing technique.- Never Let the Column Run Dry: Always keep the solvent level above the top of the stationary phase.[2] - Proper Packing: Pack the column using a slurry method and allow it to settle completely.[1] Adding a layer of sand on top can help prevent disturbance of the silica bed.[2]
No Compound Elutes - The compound may have eluted in the solvent front. - The compound is colorless and was not detected. - The compound decomposed on the column.[13]- Check Early Fractions: Concentrate the very first fractions collected and analyze them by TLC.[13] - Use a Visualization Technique: Use a UV lamp or an appropriate staining agent (e.g., potassium permanganate) to visualize spots on the TLC plate. - Assess Compound Stability: As mentioned above, check for degradation on a TLC plate.[13]

Experimental Protocols

General Protocol for Flash Column Chromatography of a Pyrimidine Derivative

This protocol assumes the use of silica gel as the stationary phase.

  • Mobile Phase Selection:

    • Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides a good separation of your target pyrimidine from impurities, with an Rf value for the target compound of approximately 0.2-0.4.[8]

  • Column Preparation:

    • Select a column of appropriate size. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[2]

    • Place a small plug of cotton or glass wool at the bottom of the column.[3]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[1]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[1]

    • Allow the silica to settle, and then add a protective layer of sand on top.[2]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude pyrimidine compound in a minimal amount of the mobile phase.[14] Carefully apply the solution to the top of the column using a pipette.[1]

    • Dry Loading: Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.[14] Carefully add this powder to the top of the column.[14]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting the collected fractions on TLC plates.[1]

    • Combine the fractions that contain the pure desired compound.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified pyrimidine compound.

Data Presentation

Table 1: Common Solvent Systems for Pyrimidine Purification

Stationary PhaseMobile Phase SystemPolarityTypical Pyrimidine Compounds
Normal Phase (Silica Gel)Hexane / Ethyl AcetateLow to MediumLess polar, substituted pyrimidines
Normal Phase (Silica Gel)Dichloromethane / MethanolMedium to HighMore polar, functionalized pyrimidines
Reversed-Phase (C18)Water / Acetonitrile (+ 0.1% Formic Acid)HighPolar, water-soluble pyrimidines and nucleosides[6]
HILICAcetonitrile / Water (+ Ammonium Formate)HighVery polar pyrimidines, nucleobases, and nucleosides[7][16]

Table 2: Mobile Phase Modifiers for Improved Peak Shape

Compound TypeProblemModifierConcentrationMechanism
Basic PyrimidinesPeak TailingTriethylamine0.1 - 1%Masks acidic silanol sites on silica gel.[1]
Acidic PyrimidinesPeak TailingAcetic Acid0.1 - 1%Suppresses ionization of the acidic compound.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis & Mobile Phase Selection Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Product Pure Pyrimidine Evaporate->Product

Caption: Experimental workflow for pyrimidine purification by column chromatography.

troubleshooting_tree Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Yes Tailing Peak Tailing? Start->Tailing No Solvent Optimize Mobile Phase (Change Polarity/Solvent) PoorSep->Solvent NoElution No Compound Eluting? Tailing->NoElution No Modifier Add Modifier (e.g., Triethylamine) Tailing->Modifier Yes IncreasePolarity Increase Solvent Polarity NoElution->IncreasePolarity Yes Gradient Try Gradient Elution Solvent->Gradient Load Reduce Sample Load Gradient->Load Repack Check & Repack Column Modifier->Repack CheckStability Check Compound Stability on Silica IncreasePolarity->CheckStability ChangePhase Change Stationary Phase (e.g., Alumina) CheckStability->ChangePhase Degradation Observed

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Recrystallization of 4-bromo-N-cyclohexylpyrimidin-2-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 4-bromo-N-cyclohexylpyrimidin-2-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.

Issue 1: No Crystals Form After Cooling

  • Possible Cause: The solution is not supersaturated, which could be due to using too much solvent or the compound being highly soluble even at low temperatures.[1][2]

  • Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

    • Add a seed crystal of the compound, if available.

    • Reduce the volume of the solvent by evaporation and allow the solution to cool again.[2]

    • If the compound remains soluble, the chosen solvent is likely inappropriate. A different solvent or a mixed solvent system should be considered.[1]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point.[2] This can also be caused by the presence of significant impurities which lower the melting point of the mixture.[2]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional "good" solvent (one in which the compound is more soluble) to lower the saturation point.[3]

    • Allow the solution to cool much more slowly to encourage the formation of crystals over oiling out. Placing the flask in an insulated container can help achieve this.[1]

    • Consider purification by another method, such as column chromatography, to remove impurities before attempting recrystallization again.[2]

Issue 3: Crystal Formation is Too Rapid

  • Possible Cause: The solution is too concentrated, leading to rapid precipitation rather than the growth of well-defined crystals.[1][3] This can trap impurities within the crystal lattice.

  • Solution:

    • Reheat the solution and add a small amount of additional solvent to slightly decrease the concentration.[1]

    • Ensure the solution cools slowly. An inverted beaker placed over the top of the flask can help to insulate it and slow the cooling process.[1]

Issue 4: The Recrystallization Yield is Very Low

  • Possible Cause: Too much solvent was used, causing a significant amount of the compound to remain in the mother liquor.[3] The product may have prematurely crystallized during a hot filtration step.

  • Solution:

    • To recover more product, the mother liquor can be concentrated by evaporation and a second crop of crystals can be collected.[3]

    • In future attempts, use the minimum amount of hot solvent required to fully dissolve the compound.

    • If performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.[4]

Issue 5: The Purified Crystals are Discolored

  • Possible Cause: The discoloration is likely due to the presence of colored impurities that were not fully removed during the initial crystallization.

  • Solution:

    • The recrystallization process can be repeated.

    • For certain impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[5] Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate. It is also common to use mixed solvent systems such as hexane/acetone or hexane/THF.[1] Small-scale solubility tests with various solvents are recommended to determine the optimal choice.

Q2: What is the impact of impurities on the recrystallization process?

A2: Impurities can interfere with the formation of the crystal lattice, potentially leading to no crystal formation, "oiling out," or the formation of impure crystals.[1] If the starting material is significantly impure, it may be necessary to perform another purification step, such as column chromatography, before recrystallization.[5]

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, mixed solvent systems are often effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Experimental Workflow

Below is a generalized workflow for the recrystallization of this compound.

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound add_solvent Add minimal amount of hot recrystallization solvent start->add_solvent dissolve Heat to dissolve the solid completely add_solvent->dissolve hot_filtration Hot filtration to remove insoluble impurities (optional) dissolve->hot_filtration cool_slowly Allow the solution to cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in an ice bath to maximize crystal formation cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with a small amount of cold solvent vacuum_filtration->wash_crystals dry_crystals Dry the crystals under vacuum wash_crystals->dry_crystals end_product Pure Crystals dry_crystals->end_product

Caption: A generalized workflow for the recrystallization of this compound.

Troubleshooting Flowchart

The following diagram outlines a logical approach to troubleshooting common recrystallization problems.

TroubleshootingRecrystallization start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Crystals Formed check_crystals->yes_crystals Yes troubleshoot_no_crystals Troubleshooting: - Scratch flask interior - Add seed crystal - Reduce solvent volume - Change solvent no_crystals->troubleshoot_no_crystals check_quality Assess Crystal Quality (Yield, Color, Form) yes_crystals->check_quality oiled_out Oiled Out check_quality->oiled_out Oiled Out low_yield Low Yield check_quality->low_yield Low Yield discolored Discolored Crystals check_quality->discolored Discolored good_crystals Good Quality Crystals check_quality->good_crystals Good troubleshoot_oiling Troubleshooting: - Reheat and add more solvent - Cool more slowly - Pre-purify material oiled_out->troubleshoot_oiling troubleshoot_yield Troubleshooting: - Concentrate mother liquor - Use less solvent initially - Preheat filtration apparatus low_yield->troubleshoot_yield troubleshoot_color Troubleshooting: - Repeat recrystallization - Use activated charcoal discolored->troubleshoot_color end End good_crystals->end

Caption: A troubleshooting flowchart for the recrystallization of this compound.

References

Technical Support Center: Identifying Reaction Byproducts in 4-Bromopyrimidine Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromopyrimidine and analyzing its reaction mixtures by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with 4-bromopyrimidine?

A1: 4-Bromopyrimidine is a versatile building block in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl substituents at the 4-position.

  • Buchwald-Hartwig Amination: To introduce primary or secondary amines at the 4-position.

  • Nucleophilic Aromatic Substitution (SNAr): With various nucleophiles, although this is less common than palladium-catalyzed reactions.

Q2: What are the expected major byproducts in a Suzuki-Miyaura coupling reaction with 4-bromopyrimidine?

A2: Besides the desired coupled product, several byproducts can form in a Suzuki-Miyaura reaction involving 4-bromopyrimidine. These include:

  • Debromination: Formation of pyrimidine, where the bromine atom is replaced by a hydrogen atom.[1]

  • Protodeboronation: The boronic acid starting material is converted to the corresponding arene.

  • Homocoupling: Coupling of two boronic acid molecules to form a biaryl byproduct.[1]

  • Hydrolysis of Boronic Acid: Formation of boric acid and the corresponding arene from the boronic acid.

Q3: What are the potential byproducts in a Buchwald-Hartwig amination of 4-bromopyrimidine?

A3: In addition to the desired amine product, the following byproducts may be observed:

  • Debromination: Formation of pyrimidine. This can occur via a competing β-hydride elimination pathway.

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.

  • Side reactions of the amine: The amine starting material may undergo side reactions depending on the reaction conditions.

Q4: My LC-MS data shows a peak with a mass corresponding to pyrimidine. What is the likely cause?

A4: The presence of a peak corresponding to pyrimidine (m/z = 81.04 in positive ion mode, [M+H]⁺) strongly suggests that debromination of the 4-bromopyrimidine starting material has occurred. This is a common side reaction in palladium-catalyzed coupling reactions.[1]

Q5: I see several unexpected peaks in my LC-MS chromatogram. How can I begin to identify them?

A5: A systematic approach is crucial for identifying unknown peaks.[2] Start by considering the potential byproducts mentioned above. Analyze the mass spectra of the unknown peaks to determine their molecular weights. Look for characteristic isotope patterns, such as the M+2 peak for bromine-containing compounds. Also, consider the possibility of common adducts forming in the ion source.

Troubleshooting Guide

Issue 1: An unexpected peak is observed with a mass significantly higher than the starting materials or expected product.

  • Question: Could this be a homocoupled product or a solvent adduct?

  • Answer:

    • Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl species.[1] Calculate the expected mass of this homocoupled product and compare it to the observed mass.

    • Solvent Adducts: Common LC-MS solvents like acetonitrile and formic acid can form adducts with the analyte. Check for masses corresponding to [M+CH₃CN+H]⁺ or [M+HCOOH+H]⁺.

    • Dimerization: The starting material or product could potentially dimerize under the reaction or analysis conditions.

Issue 2: A peak is observed with a mass that does not correspond to any expected species, even after considering common byproducts and adducts.

  • Question: Could this be a reaction with the solvent or base?

  • Answer:

    • Solvent Reactivity: Some solvents, like DMF, can participate in side reactions under certain conditions.

    • Base-Related Byproducts: The base used in the reaction (e.g., carbonates, phosphates) can sometimes lead to unexpected byproducts.

    • Impurity in Starting Material: The peak could be from an impurity present in the 4-bromopyrimidine or the coupling partner. It is advisable to run an LC-MS of the starting materials individually.

Issue 3: I am not seeing my expected product peak in the LC-MS.

  • Question: What are the common reasons for the absence of the product peak?

  • Answer:

    • Reaction Failure: The reaction may not have worked. Check the reaction conditions and reagent quality.

    • Ionization Issues: The product may not be ionizing efficiently under the chosen LC-MS conditions. Try switching between positive and negative ion modes or adjusting the mobile phase additives.

    • Retention Time Shift: The product peak may be eluting at an unexpected retention time.[2] Ensure you are acquiring data for a sufficient duration.

    • Sample Degradation: The product may be unstable and degrading during sample preparation or analysis.

Quantitative Data Summary

The following table lists the theoretical monoisotopic masses of 4-bromopyrimidine, its common byproducts, and potential adducts that may be observed in positive ion mode electrospray ionization (ESI) LC-MS.

Compound NameChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)[M+K]⁺ (m/z)[M+CH₃CN+H]⁺ (m/z)
4-BromopyrimidineC₄H₃BrN₂157.953158.961180.943196.917200.004
Pyrimidine (Debromination product)C₄H₄N₂80.03781.045103.027118.999122.071
Phenylboronic acid (Example Coupling Partner)C₆H₇BO₂122.054----
Biphenyl (Protodeboronation & Homocoupling product)C₁₂H₁₀154.078155.086177.068193.042196.112
4-Phenylpyrimidine (Example Suzuki Product)C₁₀H₈N₂156.069157.076179.058195.032198.102

Experimental Protocols

1. Sample Preparation for LC-MS Analysis

  • Quench the Reaction: Take a small aliquot (e.g., 10-20 µL) of the reaction mixture.

  • Dilute: Dilute the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile or methanol). The dilution factor will depend on the concentration of your reaction.

  • Filter: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer: Transfer the filtered sample to an LC-MS vial.

2. General LC-MS Method for Reaction Monitoring

  • Instrumentation: A standard HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or time-of-flight).

  • Column: A C18 reversed-phase column is a good starting point (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Note: This is a general method and may require optimization for specific compounds and instruments.

Visualizations

Byproduct_Identification_Workflow Start Reaction Mixture Analysis by LC-MS TIC Total Ion Chromatogram (TIC) Start->TIC Extract Extract Ion Chromatograms (EICs) for Expected Species TIC->Extract Unknown_Peaks Isolate Unknown Peaks TIC->Unknown_Peaks If unexpected peaks are present Identify_Known Identify Known Peaks (Starting Material, Product) Extract->Identify_Known Mass_Spec Analyze Mass Spectrum of Unknown Peak Unknown_Peaks->Mass_Spec MW Determine Molecular Weight Mass_Spec->MW Database Search Internal/ External Databases MW->Database Propose Propose Putative Byproduct Structure MW->Propose Manual Interpretation Database->Propose Confirm Confirm Structure (e.g., by Synthesis or NMR) Propose->Confirm

Caption: Workflow for byproduct identification by LC-MS.

Troubleshooting_Logic Start Unexpected Peak in LC-MS Chromatogram Check_Mass Check m/z of Unexpected Peak Start->Check_Mass Is_Debrominated Mass = Pyrimidine [M+H]⁺ = 81.04? Check_Mass->Is_Debrominated Is_Homocoupled Mass = Homocoupled Boronic Acid? Is_Debrominated->Is_Homocoupled No Debromination Conclusion: Debromination Byproduct Is_Debrominated->Debromination Yes Is_Adduct Mass = Adduct of Known Species? Is_Homocoupled->Is_Adduct No Homocoupling Conclusion: Homocoupling Byproduct Is_Homocoupled->Homocoupling Yes Adduct Conclusion: Solvent/Salt Adduct Is_Adduct->Adduct Yes Further_Investigation Further Investigation: - Check Starting Materials - Consider Solvent/Base Reactivity - MS/MS Fragmentation Is_Adduct->Further_Investigation No

Caption: Troubleshooting logic for unknown peaks.

References

Technical Support Center: Scaling Up the Synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 4-bromo-N-cyclohexylpyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: A common and scalable approach involves a two-step synthesis. The first step is a nucleophilic aromatic substitution (SNAr) of a 2-amino-4-halopyrimidine with cyclohexylamine. This is followed by a bromination step if the starting material is not already brominated at the 4-position. An alternative is to start with 2-amino-4-hydroxypyrimidine, convert the hydroxyl group to a halide, and then proceed with the cyclohexylamine substitution.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, stoichiometry of reactants, choice of base and solvent, and moisture control. Many of the reactions involved in pyrimidine synthesis are sensitive to air and moisture, so working under an inert atmosphere (e.g., nitrogen or argon) can improve yields.[1]

Q3: What are some common side products, and how can they be minimized?

A3: Common side products can include di-substituted pyrimidines (if starting with a di-halopyrimidine), over-alkylation products, and regioisomers during bromination. Careful control of stoichiometry and reaction temperature can help minimize the formation of these impurities.

Q4: What purification techniques are most effective for the final product and intermediates?

A4: Purification can often be achieved through recrystallization or column chromatography. For basic compounds like amines, tailing on silica gel can be an issue. This can be mitigated by adding a small amount of a volatile amine, like triethylamine, to the eluent or by using an amine-functionalized silica column. Acid-base extraction can also be a useful technique for separating the amine product from non-basic impurities.

Troubleshooting Guides

Issue 1: Low Yield in the N-Cyclohexylation Step

Question: I am experiencing a low yield during the reaction of 2-amino-4-chloropyrimidine with cyclohexylamine. What are the potential causes and solutions?

Answer:

Potential Cause Troubleshooting Solution
Insufficient Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential side reactions at higher temperatures.
Weak Base A base is often necessary to neutralize the acid formed during the reaction. If the reaction is slow, consider using a stronger base such as potassium carbonate, cesium carbonate, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]
Inappropriate Solvent Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions.[2] Consider switching to one of these if you are using a less polar solvent.
Moisture in the Reaction Amines and pyrimidines can be sensitive to moisture. Ensure all glassware is oven-dried and reactants and solvents are anhydrous. Conducting the reaction under an inert atmosphere (nitrogen or argon) is recommended.
Issue 2: Formation of Multiple Products in the Bromination Step

Question: The bromination of my 2-(cyclohexylamino)pyrimidine intermediate is yielding multiple brominated products. How can I improve the regioselectivity?

Answer:

Potential Cause Troubleshooting Solution
Harsh Brominating Agent Reagents like liquid bromine can be harsh and lead to over-bromination or side reactions. Consider using a milder brominating agent such as N-Bromosuccinimide (NBS).[3]
Incorrect Solvent The choice of solvent can influence the regioselectivity of the bromination. Acetonitrile or chlorinated solvents are often used.
Non-Optimal Temperature Bromination reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity.
Lack of a Directing Group In some cases, protecting groups can be used to direct the bromination to a specific position on the pyrimidine ring.

Experimental Protocols

Protocol 1: Synthesis of N-cyclohexyl-4-chloropyrimidin-2-amine

This protocol describes the nucleophilic aromatic substitution of 2-amino-4,6-dichloropyrimidine with cyclohexylamine.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Cyclohexylamine

  • Triethylamine (TEA)

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), cyclohexylamine (1 equivalent), and triethylamine (2 equivalents).

  • Heat the mixture at 80-90 °C in a solvent-free condition.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Filter the precipitate and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure N-cyclohexyl-4-chloropyrimidin-2-amine.

Protocol 2: Bromination of a Pyrimidine Ring

This protocol provides a general method for the bromination of a pyrimidine ring using N-Bromosuccinimide (NBS).

Materials:

  • Pyrimidine starting material

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrimidine starting material in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the cooled solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.[3]

  • Extract the aqueous mixture with dichloromethane (3x).[3]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the brominated pyrimidine.[3]

Quantitative Data Summary

Reaction Step Reactants Solvent Temperature (°C) Typical Yield (%) Typical Purity (%)
N-Cyclohexylation 2-amino-4-chloropyrimidine, CyclohexylamineEthanol or Solvent-free80-10070-90>95 (after recrystallization)
Bromination 2-(cyclohexylamino)pyrimidine, NBSAcetonitrile0 - rt60-85>98 (after chromatography)

Visualizations

experimental_workflow cluster_step1 Step 1: N-Cyclohexylation cluster_step2 Step 2: Bromination start 2-amino-4-chloropyrimidine + Cyclohexylamine reagents1 Base (e.g., TEA) Heat (80-90°C) start->reagents1 product1 N-cyclohexyl-4-chloropyrimidin-2-amine reagents1->product1 start2 Intermediate from Step 1 product1->start2 Purification (Recrystallization) reagents2 Brominating Agent (e.g., NBS) Solvent (e.g., Acetonitrile) start2->reagents2 product2 This compound reagents2->product2 end Final Product product2->end Final Purification (Chromatography)

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Reaction Yield? cause1 Suboptimal Temperature start->cause1 cause2 Weak Base/Incorrect Stoichiometry start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Presence of Moisture start->cause4 solution1 Optimize Reaction Temperature cause1->solution1 solution2 Select Stronger Base / Verify Stoichiometry cause2->solution2 solution3 Solvent Screening cause3->solution3 solution4 Use Anhydrous Conditions cause4->solution4 end Successful Reaction solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield solution4->end Improved Yield

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

Comparative Analysis of 4-bromo-N-cyclohexylpyrimidin-2-amine and its Chloro-Analog using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-bromo-N-cyclohexylpyrimidin-2-amine and its structural analog, 4-chloro-N-cyclohexylpyrimidin-2-amine. Due to the limited availability of experimental spectra in public databases, this guide utilizes predictive data based on established substituent effects on the pyrimidine and cyclohexane ring systems. This analysis is crucial for the structural elucidation and purity assessment of these compounds, which are of interest in medicinal chemistry and drug development.

Predicted 1H and 13C NMR Data Comparison

The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and 4-chloro-N-cyclohexylpyrimidin-2-amine. Predictions are based on the analysis of chemical shifts of related structures such as 2-aminopyrimidine, 4-halopyrimidines, and N-substituted cyclohexylamines.

Table 1: Predicted 1H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted δ (ppm) for this compoundPredicted δ (ppm) for 4-chloro-N-cyclohexylpyrimidin-2-amineMultiplicityIntegration
H-5~ 6.8 - 7.0~ 6.6 - 6.8d, J ≈ 5.5 Hz1H
H-6~ 8.1 - 8.3~ 8.0 - 8.2d, J ≈ 5.5 Hz1H
NH~ 5.0 - 5.5~ 5.0 - 5.5br s1H
CH (cyclohexyl)~ 3.8 - 4.0~ 3.8 - 4.0m1H
CH₂ (cyclohexyl)~ 1.2 - 2.1~ 1.2 - 2.1m10H

Table 2: Predicted 13C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted δ (ppm) for this compoundPredicted δ (ppm) for 4-chloro-N-cyclohexylpyrimidin-2-amine
C-2~ 162 - 164~ 162 - 164
C-4~ 148 - 150~ 158 - 160
C-5~ 115 - 117~ 112 - 114
C-6~ 158 - 160~ 157 - 159
C-1' (CH)~ 50 - 52~ 50 - 52
C-2'/6' (CH₂)~ 33 - 35~ 33 - 35
C-3'/5' (CH₂)~ 25 - 27~ 25 - 27
C-4' (CH₂)~ 24 - 26~ 24 - 26

Note on Predictions: The chemical shift of C-4 is expected to be the most significantly affected by the change in the halogen substituent, with the more electronegative chlorine atom causing a downfield shift compared to bromine. Similarly, a slight upfield shift is predicted for C-5 in the chloro-analog due to the electronic effects of the substituent at the adjacent C-4 position.

Experimental Protocols

A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for compounds such as this compound is provided below.

1. Sample Preparation

  • Weigh 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1H NMR Spectroscopy Acquisition

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals.

3. 13C NMR Spectroscopy Acquisition

  • Spectrometer: A 100 MHz (or corresponding frequency for the available 1H spectrometer) NMR spectrometer.

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: -5 to 220 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

Visualizations

Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a novel organic compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Elucidation Compound Purified Compound Dissolve Dissolve in Deuterated Solvent Compound->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H 1H NMR Acquisition Transfer->Acquire_1H Acquire_13C 13C NMR Acquisition Transfer->Acquire_13C Acquire_2D 2D NMR (COSY, HSQC, HMBC) (Optional) Acquire_1H->Acquire_2D Process_1D 1D Spectra Processing (FT, Phasing, Baseline Correction) Acquire_1H->Process_1D Acquire_13C->Acquire_2D Acquire_13C->Process_1D Process_2D 2D Spectra Processing Acquire_2D->Process_2D Analyze_Shifts Analyze Chemical Shifts Process_1D->Analyze_Shifts Analyze_Coupling Analyze Coupling Constants & Multiplicities Process_1D->Analyze_Coupling Analyze_2D Correlate Signals (2D) Process_2D->Analyze_2D Assign_Structure Assign Signals to Structure Analyze_Shifts->Assign_Structure Analyze_Coupling->Assign_Structure Analyze_2D->Assign_Structure Final_Structure Final Structure Confirmation Assign_Structure->Final_Structure

Caption: Workflow for NMR-based structural analysis.

Structural Assignment and Predicted NMR Signals

This diagram illustrates the chemical structure of this compound, with annotations for the different proton and carbon environments relevant to NMR spectroscopy.

Structural_Assignment cluster_structure This compound cluster_protons Predicted 1H Signals cluster_carbons Predicted 13C Signals mol H5 H-5 ~6.8-7.0 ppm (d) H6 H-6 ~8.1-8.3 ppm (d) NH NH ~5.0-5.5 ppm (br s) CH_cy CH (cyclohexyl) ~3.8-4.0 ppm (m) CH2_cy CH₂ (cyclohexyl) ~1.2-2.1 ppm (m) C2 C-2 ~162-164 ppm C4 C-4 ~148-150 ppm C5 C-5 ~115-117 ppm C6 C-6 ~158-160 ppm C1_prime C-1' ~50-52 ppm C_cy Cyclohexyl CH₂ ~24-35 ppm

Caption: Key predicted NMR signals for the title compound.

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-bromo-N-cyclohexylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4-bromo-N-cyclohexylpyrimidin-2-amine, a substituted pyrimidine with potential applications in medicinal chemistry. By comparing its fragmentation behavior with established principles for related structures, this document offers a predictive framework for its characterization. The guide also presents a standardized experimental protocol and contrasts mass spectrometry with alternative analytical techniques.

Predicted Mass Spectrometry Fragmentation Profile

The fragmentation of the molecular ion (M+) is expected to proceed through several key pathways, initiated by the ionization process. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M and M+2 peaks for all bromine-containing fragments.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: A dominant fragmentation pathway for N-alkyl amines involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). In this case, the bond between the cyclohexyl ring and the exocyclic nitrogen is likely to cleave, leading to the formation of a stable pyrimidinyl radical and a cyclohexyl cation, or vice-versa.

  • Loss of the Cyclohexyl Group: The entire cyclohexyl group can be lost as a radical, resulting in a prominent fragment corresponding to the 4-bromopyrimidin-2-amine cation.

  • Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation, leading to the loss of neutral alkene fragments (e.g., ethene, propene), resulting in a series of smaller fragment ions.

  • Loss of Bromine: Cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical. This would result in a fragment ion corresponding to the N-cyclohexylpyrimidin-2-amine cation.

  • Pyrimidine Ring Fragmentation: Although the pyrimidine ring is relatively stable, it can undergo fragmentation, typically involving the loss of small neutral molecules like HCN.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

m/z (for 79Br) Proposed Fragment Ion Proposed Fragmentation Mechanism
255/257[C10H14BrN3]+•Molecular Ion (M+•)
172/174[C4H2BrN3]+Loss of cyclohexene (C6H10) via retro-Diels-Alder type rearrangement of the cyclohexyl ring.
171/173[C4H3BrN3]+•Loss of cyclohexyl radical (•C6H11).
83[C6H11]+Alpha-cleavage leading to the formation of the cyclohexyl cation.
55[C4H7]+Fragmentation of the cyclohexyl ring.

Experimental Protocols

To acquire the mass spectrum of this compound, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).

  • Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

Sample Preparation:

  • Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or methanol.

  • Inject 1 µL of the solution into the GC-MS system.

Visualizing the Fragmentation Pathway

The following diagram, generated using the DOT language, illustrates the proposed primary fragmentation pathways of this compound.

Fragmentation_Pathway M [C10H14BrN3]+• m/z 255/257 Molecular Ion F1 [C4H3BrN3]+• m/z 171/173 M->F1 - •C6H11 F2 [C6H11]+ m/z 83 M->F2 α-cleavage F3 [C4H2BrN3]+ m/z 172/174 M->F3 - C6H10 F4 [C10H14N3]+ m/z 176 M->F4 - •Br F5 [C4H7]+ m/z 55 F2->F5 - C2H4

Proposed fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, a comprehensive structural elucidation relies on a combination of analytical techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, which aids in determining the elemental composition and structural features.[1]High sensitivity, requires small sample amounts, provides information on connectivity.[2]Isomeric differentiation can be challenging without tandem MS, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, and their connectivity.[3]Provides unambiguous structural information, can distinguish between isomers.Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule based on the absorption of infrared radiation.[3]Fast and non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall structure, interpretation can be complex for molecules with many functional groups.
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC) Separation of the compound from a mixture and determination of its purity.[4][5]High resolving power for complex mixtures, quantitative analysis is possible.Does not provide structural information on its own; requires coupling with a detector like MS.

References

A Comparative Guide to the Purity Assessment of Synthesized 4-bromo-N-cyclohexylpyrimidin-2-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical checkpoint in the path to novel therapeutics. The compound 4-bromo-N-cyclohexylpyrimidin-2-amine is a key building block in medicinal chemistry, and its purity can significantly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the purity assessment of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This guide presents a comparative analysis of two reversed-phase HPLC (RP-HPLC) methods for the purity determination of a synthesized batch of this compound. A novel, rapid gradient method is compared against a standard isocratic method to highlight the advantages in terms of resolution, analysis time, and impurity detection.

Comparative Purity Analysis: Rapid Gradient vs. Standard Isocratic HPLC

A synthesized batch of this compound (Batch ID: SYN-BCPA-001) was analyzed using two distinct HPLC methods. The results, including retention times, peak areas, and calculated purity, are summarized below to provide a clear comparison of their performance. Potential impurities considered in this analysis include unreacted starting materials (e.g., 2,4-dichloropyrimidine), by-products (e.g., de-brominated analog), and isomers.

Table 1: Comparison of HPLC Method Performance for the Purity Assessment of this compound (Batch ID: SYN-BCPA-001)

ParameterRapid Gradient MethodStandard Isocratic Method
Main Compound
Retention Time (min)8.5212.78
Peak Area (%)99.2599.18
Impurity 1 (Hypothetical)
Retention Time (min)4.216.32
Peak Area (%)0.350.41
Impurity 2 (Hypothetical)
Retention Time (min)7.89Co-eluted with main peak
Peak Area (%)0.28Not resolved
Impurity 3 (Hypothetical)
Retention Time (min)9.7614.55
Peak Area (%)0.120.41
Calculated Purity (%) 99.25 99.18
Total Run Time (min) 15 25

Key Observations:

  • The Rapid Gradient Method provides a significantly shorter analysis time (15 minutes) compared to the Standard Isocratic Method (25 minutes), increasing sample throughput.

  • Crucially, the Rapid Gradient Method successfully resolved Impurity 2 from the main compound, which co-eluted in the Standard Isocratic Method. This demonstrates the superior resolving power of the gradient approach for this specific sample matrix.

  • The calculated purity from the Rapid Gradient Method (99.25%) is likely more accurate due to the improved resolution of all impurities.

Experimental Protocols

Detailed methodologies for the two HPLC methods used in this comparative analysis are provided below.

Rapid Gradient HPLC Method (Method A)

This method is optimized for high resolution and rapid analysis.

  • Instrumentation and Materials:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD).

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      10.0 90
      12.0 90
      12.1 30

      | 15.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.

Standard Isocratic HPLC Method (Method B)

This method represents a more traditional approach to purity analysis.

  • Instrumentation and Materials:

    • HPLC System: An HPLC system with an isocratic pump, manual injector or autosampler, column oven, and a UV detector.

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A pre-mixed solution of Acetonitrile and Water (70:30, v/v) with 0.1% Trifluoroacetic acid (TFA).

    • Sample Diluent: Mobile Phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Visualizing the Workflow and Logic

To further clarify the experimental process and the logic of impurity identification, the following diagrams are provided.

G Experimental Workflow for HPLC Purity Assessment cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis a Weigh Synthesized Compound b Dissolve in Sample Diluent (0.5 mg/mL) a->b c Inject Sample into HPLC System b->c d Perform Chromatographic Separation (Method A or B) c->d e Detect with UV Detector (260 nm) d->e f Integrate Peak Areas e->f g Calculate Purity by Area Normalization f->g h Compare Methods g->h

Caption: Workflow for HPLC Purity Assessment.

G Logical Flow for Impurity Identification A Impurity Peak Detected in HPLC B Does Retention Time Match Known Starting Material/Reagent? A->B C Tentatively Identify as Unreacted Starting Material B->C Yes D Analyze by LC-MS B->D No E Determine Mass-to-Charge Ratio (m/z) D->E F Does m/z correspond to expected by-products (e.g., de-bromination)? E->F G Tentatively Identify as Specific By-product F->G Yes H Characterize by NMR or Synthesize Authentic Standard F->H No/Uncertain

Caption: Logical Flow for Impurity Identification.

References

Navigating the Reactivity Landscape: A Comparative Guide to 4-Bromopyrimidines and 4-Chloropyrimidines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall success. Pyrimidine scaffolds are central to a vast array of pharmaceuticals and bioactive molecules, making the functionalization of halopyrimidines a cornerstone of modern medicinal chemistry. This guide provides an objective, data-supported comparison of the reactivity of 4-bromopyrimidines versus 4-chloropyrimidines in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

The inherent electronic properties of the pyrimidine ring, coupled with the distinct characteristics of the carbon-halogen bond, dictate the reactivity of these valuable building blocks. Understanding these nuances is paramount for the rational design of synthetic routes, enabling chemists to optimize reaction conditions, improve yields, and streamline the path to target molecules.

At a Glance: Key Reactivity Differences

Reaction Type4-Bromopyrimidine4-ChloropyrimidineGeneral Reactivity Trend
Suzuki-Miyaura Coupling More reactive, typically affording higher yields under milder conditions.Less reactive, often requiring more forcing conditions or specialized catalyst systems.I > Br > Cl > F[1]
Buchwald-Hartwig Amination Generally more reactive, proceeding under milder conditions.More challenging to activate, often necessitating higher temperatures and more sophisticated ligands.Br > Cl for oxidative addition
Nucleophilic Aromatic Substitution (SNAr) Less reactive than 4-chloropyrimidine when the attack of the nucleophile is the rate-determining step.More reactive due to the higher electronegativity of chlorine, which better stabilizes the Meisenheimer intermediate.F > Cl > Br > I (when nucleophilic attack is rate-determining)[2]

Factors Influencing Reactivity

The reactivity of 4-halo-pyrimidines is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the electronic nature of the pyrimidine ring.

Reactivity Reactivity CX_Bond C-X Bond Strength (I < Br < Cl < F) Reactivity->CX_Bond Ring_Electronics Electronic Nature of Pyrimidine Ring Reactivity->Ring_Electronics Pd_Coupling Palladium-Catalyzed Cross-Coupling CX_Bond->Pd_Coupling Weaker bond = faster oxidative addition Ring_Electronics->Pd_Coupling Electron deficiency at C4/C6 favors oxidative addition SNAr Nucleophilic Aromatic Substitution (SNAr) Ring_Electronics->SNAr Electron-deficient ring activates SNAr at C4/C6

Factors influencing the reactivity of 4-halopyrimidines.

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for this step and thus higher reactivity for 4-bromopyrimidines.[1]

Conversely, in nucleophilic aromatic substitution (SNAr), the reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The rate-determining step is usually the initial attack of the nucleophile. The more electronegative chlorine atom provides greater inductive stabilization of the negative charge in the intermediate, making 4-chloropyrimidines more susceptible to nucleophilic attack than their bromo-counterparts.[2]

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of 4-halopyrimidines, the superior reactivity of the C-Br bond often translates to higher yields and the ability to use milder reaction conditions.

Table 1: Representative Comparison of 4-Bromo- vs. 4-Chloropyrimidine in Suzuki-Miyaura Coupling

EntryHalopyrimidineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O804~90-95
24-ChloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O10012~70-80[3]
34-ChloropyrimidinePhenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1008>95

Note: The data in this table is representative and compiled from typical outcomes in the literature. Direct side-by-side comparative studies are limited, and yields can vary based on the specific boronic acid, catalyst system, and reaction conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond in the oxidative addition step makes 4-bromopyrimidines generally more amenable to this transformation under standard conditions.

Table 2: Representative Comparison of 4-Bromo- vs. 4-Chloropyrimidine in Buchwald-Hartwig Amination

EntryHalopyrimidineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromopyrimidineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene80High
24-ChloropyrimidineMorpholinePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH110Good

Note: This table presents typical expected outcomes. The choice of ligand is critical for the successful amination of less reactive aryl chlorides, with bulky, electron-rich phosphine ligands often being required.

Performance in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity trend is often inverted compared to palladium-catalyzed couplings. The higher electronegativity of chlorine enhances the electrophilicity of the carbon at the 4-position and better stabilizes the intermediate Meisenheimer complex, leading to faster reaction rates for 4-chloropyrimidines.

Table 3: Representative Comparison of 4-Bromo- vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution

EntryHalopyrimidineNucleophileSolventTemp (°C)Relative Rate
14-BromopyrimidinePiperidineEthanol50Slower
24-ChloropyrimidinePiperidineEthanol50Faster

Note: The relative rates are qualitative. The magnitude of the rate difference can be influenced by the nucleophile and solvent.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and optimization of these reactions.

General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyrimidine

start Start step1 Combine 4-halopyrimidine, boronic acid, and base in a Schlenk flask. start->step1 step2 Evacuate and backfill with inert gas (e.g., Argon). step1->step2 step3 Add palladium catalyst and degassed solvent. step2->step3 step4 Heat the reaction mixture with vigorous stirring. step3->step4 step5 Monitor reaction progress by TLC or LC-MS. step4->step5 step6 Cool to room temperature, perform aqueous workup. step5->step6 step7 Extract with organic solvent, dry, and concentrate. step6->step7 step8 Purify by column chromatography. step7->step8 end End step8->end

References

Comparative Guide to the Structure-Activity Relationship of N-Substituted Pyrimidin-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationships (SAR) of N-substituted pyrimidin-2-amines, a versatile scaffold in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the understanding and future development of this important class of compounds.

Data Presentation: Comparative Biological Activities

The following tables summarize the in vitro activities of various N-substituted pyrimidin-2-amine derivatives against different biological targets. The data highlights how modifications to the pyrimidine core and its substituents influence biological potency.

Table 1: SAR of N-Substituted Pyrimidin-2-amines as PLK4 Inhibitors

Compound IDR1 (N-substituent)R2 (C4-substituent)R3 (C5-substituent)PLK4 IC50 (µM)[1][2]
3b 4-Morpholinoaniline4-FluorophenylH0.0312[1]
3r 4-Morpholinoaniline3-((dimethylamino)methyl)phenylH0.0174[1]
8h 4-Morpholinoaniline4-(4-methylpiperazin-1-yl)phenylH0.0067[1][2]
8a 4-MorpholinoanilinePhenylH0.5196[1]
3u 4-Morpholinoaniline3-aminophenylH0.0714[1]
3v 4-Morpholinoaniline2-aminophenylH0.313[1]

Table 2: Antiproliferative Activity of Selected N-Substituted Pyrimidin-2-amines

Compound IDMCF-7 IC50 (µM)[1]BT474 IC50 (µM)[1]MDA-MB-231 IC50 (µM)[1]
3r 0.21 ± 0.020.25 ± 0.030.31 ± 0.04
8h 0.09 ± 0.010.12 ± 0.010.15 ± 0.02
Centrinone 0.15 ± 0.020.18 ± 0.020.22 ± 0.03

Table 3: SAR of N-Substituted Pyrimidin-2-amines as β-Glucuronidase Inhibitors

Compound IDR (C4-substituent)β-Glucuronidase IC50 (µM)[3][4]
8 4-n-butoxyphenyl72.0 ± 6.20[3]
9 4-n-octyloxyphenyl126.43 ± 6.16[3]
24 Piperazin-1-yl2.8 ± 0.10[3][4]
25 4-phenylpiperazin-1-ylInactive[3]
Standard D-saccharic acid 1,4-lactone45.75 ± 2.16[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives

A mixture of the corresponding amine, dichlorobis(triphenylphosphine)Pd(II), xantphos, and sodium tert-butoxide is refluxed in toluene under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the target N-aryl derivatives.

In Vitro PLK4 Kinase Assay (ADP-Glo™ Assay)

The in vitro kinase activity of PLK4 is determined using the ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Reagent Preparation : Prepare the assay buffer (25 mM HEPES, pH 7.4, 5 mM MgCl2, and 0.001% (v/v) Brij 35), inhibitor solutions (serial dilutions in DMSO), and a substrate/ATP mix.

  • Kinase Reaction : In a 384-well plate, add 5 µL of the 2X inhibitor/buffer solution, followed by 2.5 µL of the substrate/ATP mix. Initiate the reaction by adding 2.5 µL of the 4X PLK4 enzyme solution.

  • Incubation : Incubate the plate at 25°C for 4-16 hours.

  • Detection : Stop the kinase reaction and deplete the remaining ATP. Convert the produced ADP to ATP and add Kinase Detection Reagent to initiate a luciferase reaction.

  • Measurement : Measure the luminescence using a plate reader.

  • Data Analysis : Normalize the data relative to control reactions (DMSO only). Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The antiproliferative activity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

β-Glucuronidase Inhibition Assay

The inhibitory activity against β-glucuronidase is determined by measuring the absorbance of p-nitrophenol produced from the enzymatic hydrolysis of p-nitrophenyl-β-D-glucuronide.

  • Reaction Mixture : Prepare a reaction mixture containing 5 µL of the test compound solution, 185 µL of 0.1 M acetate buffer (pH 7.0), and 10 µL of β-glucuronidase solution.

  • Incubation : Incubate the mixture for 30 minutes at 37°C.

  • Substrate Addition : Add 50 µL of p-nitrophenyl-β-D-glucuronide to initiate the reaction.

  • Absorbance Measurement : Measure the absorbance at 405 nm using a multiplate reader.

  • Data Analysis : The percentage of inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.

Visualizations

The following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the structure-activity relationship of N-substituted pyrimidin-2-amines.

PLK4_Signaling_Pathway PLK4 Signaling in Centriole Duplication PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates & Activates CEP152_192 CEP152/CEP192 CEP152_192->PLK4 SAS6 SAS-6 STIL->SAS6 Recruits Procentriole Procentriole Formation SAS6->Procentriole

Caption: PLK4 signaling pathway in centriole duplication.

Experimental_Workflow General Workflow for Inhibitor Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of N-substituted pyrimidin-2-amine derivatives primary_screen Primary Screening (e.g., In vitro kinase assay) synthesis->primary_screen secondary_screen Secondary Screening (e.g., Cell viability assay) primary_screen->secondary_screen Active Compounds data_analysis IC50 Determination and SAR Analysis secondary_screen->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Experimental workflow for screening N-substituted pyrimidin-2-amine inhibitors.

SAR_Logic Key Structure-Activity Relationships cluster_substituents Substituent Effects on Activity Core Pyrimidin-2-amine Core N_sub N-substituent (e.g., 4-Morpholinoaniline) - Often crucial for target binding Core->N_sub C4_sub C4-substituent (e.g., Aryl, Heterocyclyl) - Influences potency and selectivity Core->C4_sub C5_sub C5-substituent (e.g., H, Halogen) - Modulates physicochemical properties Core->C5_sub

Caption: Logical diagram of key SAR points for N-substituted pyrimidin-2-amines.

References

Unveiling the Biological Potential: A Comparative Analysis of 4-bromo-N-cyclohexylpyrimidin-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. This guide offers a comprehensive comparison of the biological activity of 4-bromo-N-cyclohexylpyrimidin-2-amine and its structural analogs, providing researchers, scientists, and drug development professionals with a valuable resource for navigating the structure-activity relationships within this promising class of compounds. While direct experimental data for this compound is limited in publicly available literature, this analysis extrapolates from closely related analogs to predict its biological potential, primarily as a kinase inhibitor.

The 2-aminopyrimidine core is a well-established pharmacophore known to interact with the hinge region of protein kinases, a critical component of the ATP-binding pocket. The strategic placement of a bromine atom at the 4-position and a cyclohexyl group at the N-2 position is anticipated to significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The bromine atom, a halogen, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and specificity for the target protein. The bulky and lipophilic cyclohexyl group can explore hydrophobic pockets within the kinase domain, further contributing to binding and potentially modulating the compound's solubility and metabolic stability.

Comparative Biological Activity

To contextualize the potential of this compound, this section summarizes the biological activities of structurally related 2-aminopyrimidine derivatives. The data presented in the following tables is collated from various studies and highlights the impact of substitutions at the N-2 and C-4 positions of the pyrimidine ring on their kinase inhibitory and cytotoxic activities.

Table 1: Kinase Inhibitory Activity of 2-Aminopyrimidine Analogs

Compound/AnalogTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
2-Anilino-4-(pyridin-4-yl)-pyrimidineCDK2/cyclin A15Staurosporine30
N-(5-Cyclopropyl-1H-pyrazol-3-yl)-4-((4-methylpiperazin-1-yl)methyl)pyrimidin-2-amineJAK25Ruxolitinib3.3
N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amineABL125Imatinib600
5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative (3s)ULK118SBI-0206965108

Table 2: Cytotoxic Activity of 2-Aminopyrimidine Analogs

Compound/AnalogCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(4-Fluorophenylamino)-4-(pyridin-4-yl)pyrimidineA549 (Lung Carcinoma)5.2Doxorubicin0.8
2-(Cyclohexylamino)-4-(4-methoxyphenyl)pyrimidineMCF-7 (Breast Cancer)12.5Cisplatin7.5
N-(3-Ethynylphenyl)-4-(pyridin-4-yl)pyrimidin-2-amineHCT116 (Colon Cancer)3.85-Fluorouracil4.1

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments typically employed in the evaluation of these compounds.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a specific protein kinase (IC50).

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and kinase buffer.

  • Add the diluted test compound to the wells. A control with DMSO alone is included.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Test_Compound 4-bromo-N-cyclohexyl- pyrimidin-2-amine (Analog) Test_Compound->RAF Test_Compound->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental_Workflow Start Start: Compound Synthesis In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (IC50) In_Vitro_Screening->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 on cell lines) In_Vitro_Screening->Cytotoxicity_Assay Lead_Identification Lead Identification Kinase_Assay->Lead_Identification Cytotoxicity_Assay->Lead_Identification Lead_Identification->In_Vitro_Screening Further Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Identification->In_Vivo_Studies Promising Results Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials End End: New Drug Candidate Clinical_Trials->End

Probing Kinase Activity: A Comparative Guide to In Vitro Assays for Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro kinase assay protocols tailored for the evaluation of pyrimidine-based inhibitors. We present detailed methodologies, comparative performance data, and visual representations of experimental workflows and relevant signaling pathways to aid in the selection and implementation of the most suitable assay for your research needs.

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.[1] Pyrimidine-based compounds have proven to be a particularly fruitful scaffold for the development of potent and selective kinase inhibitors.[1][2] This guide offers a practical framework for assessing the efficacy of these inhibitors through robust in vitro kinase assays.

Comparative Performance of Pyrimidine-Based Kinase Inhibitors

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce the kinase's enzymatic activity by 50%. The table below summarizes the IC50 values for several pyrimidine-based inhibitors against various kinases, as determined by in vitro biochemical assays. It is important to note that IC50 values can vary depending on specific assay conditions, such as ATP concentration and the source of the enzyme.[3]

InhibitorTarget KinaseAssay TypeIC50 (nM)
MET kinase-IN-4METBiochemical Kinase Assay1.9
CrizotinibMETBiochemical Kinase Assay11
CapmatinibMETBiochemical Kinase Assay0.13
PazopanibVEGFR-2Biochemical Kinase Assay84
Sorafenib (non-pyrimidine)VEGFR-2Biochemical Kinase Assay90
RuxolitinibJAK2Biochemical Kinase Assay28.8 ± 2.4
SL10JAK2Biochemical Kinase Assay12.7 ± 0.15
SL35JAK2Biochemical Kinase Assay21.7 ± 0.2
Compound 13Aurora ALuminescent Kinase Assay< 100

Data compiled from multiple sources.[2][3][4][5]

Experimental Protocols: In Vitro Kinase Assays

Several methodologies can be employed to measure kinase activity and the inhibitory effects of compounds. The choice of assay often depends on factors such as throughput requirements, sensitivity, and the specific kinase being studied.[6] Below are detailed protocols for two common types of in vitro kinase assays: a luminescence-based assay and an ELISA-based assay.

Luminescence-Based Kinase Assay Protocol

This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a stronger signal suggests inhibition.[1]

Materials:

  • Kinase of interest (e.g., JAK2)[1]

  • Peptide substrate specific to the kinase[1]

  • Pyrimidine-based inhibitor (test compound)

  • ATP

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.0, 10 mM MgCl₂, 100 µM EDTA)[7]

  • ATP detection reagent (e.g., Kinase-Glo®)[4]

  • 384-well plates[1]

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine-based inhibitor in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range.

  • Reaction Setup:

    • Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.

    • Prepare a "no kinase" control by adding assay buffer without the enzyme to a set of wells. This will serve as the 100% inhibition control.[1]

    • Prepare a "100% activity" control with vehicle (DMSO) only.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in the assay buffer.

    • Dispense the kinase/substrate mixture into each well to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).[1] This incubation time should be optimized to ensure the reaction is in the linear range.[1]

  • Signal Detection:

    • Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.[1]

    • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the signal.[1]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[1]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

ELISA-Based Kinase Assay Protocol

This assay measures the phosphorylation of a substrate coated on a microplate. The amount of phosphorylated substrate is detected using a specific antibody, and the signal is proportional to the kinase activity.[3]

Materials:

  • Kinase of interest (e.g., MET)[3]

  • Substrate (e.g., Poly(Glu, Tyr))[3]

  • Pyrimidine-based inhibitor

  • ATP

  • Kinase Buffer

  • Wash Buffer

  • Blocking Buffer

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance

Procedure:

  • Plate Preparation:

    • Coat the wells of a 96-well plate with the substrate and incubate overnight.

    • Wash the plate with Wash Buffer.

    • Block the remaining protein-binding sites by incubating with Blocking Buffer.[3]

  • Kinase Reaction:

    • Prepare serial dilutions of the inhibitor.

    • Add the inhibitor solution or vehicle control to the wells.

    • Add the kinase solution to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.[3]

    • Stop the reaction by washing the plate with Wash Buffer.[3]

  • Detection:

    • Add the phospho-specific primary antibody to each well and incubate.

    • Wash the plate.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark.[3]

    • Stop the color development by adding the Stop Solution.[3]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[3]

Visualizing the Process and Pathway

To better understand the experimental process and the biological context of kinase inhibition, the following diagrams illustrate the workflow of an in vitro kinase assay and a generalized signaling pathway targeted by these inhibitors.

G In Vitro Kinase Assay Workflow A Prepare Serial Dilutions of Pyrimidine-Based Inhibitor B Dispense Inhibitor/Vehicle into Assay Plate A->B D Add Kinase/Substrate Mix to Initiate Reaction B->D C Prepare Kinase/Substrate Master Mix C->D E Incubate at Controlled Temperature D->E F Add Detection Reagent to Stop Reaction & Generate Signal E->F G Measure Signal (Luminescence/Absorbance) F->G H Data Analysis: Calculate % Inhibition & IC50 G->H

Caption: Workflow for an in vitro kinase assay.

G Generalized Kinase Signaling Pathway cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Kinase Domain (e.g., JAK, EGFR) Receptor->Kinase ADP ADP Substrate Substrate Protein Kinase->Substrate Phosphorylation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Kinase Inhibition ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., STAT, MAPK) PhosphoSubstrate->Downstream CellularResponse Cellular Response (Proliferation, Survival, etc.) Downstream->CellularResponse

Caption: Inhibition of a kinase signaling pathway.

References

Validating the Mechanism of Action of N-cyclohexylpyrimidin-2-amine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of N-cyclohexylpyrimidin-2-amine compounds, a class of molecules with potential as kinase inhibitors. Due to the limited availability of public data on N-cyclohexylpyrimidin-2-amine itself, this guide will utilize data from closely related and well-characterized pyrimidin-2-amine derivatives to illustrate the experimental workflow and data presentation. This approach offers a robust template for researchers to apply to their specific N-cyclohexylpyrimidin-2-amine compounds of interest.

The validation process is critical in drug discovery to confirm that a compound elicits its therapeutic effect through the intended biological target. This guide outlines the key experimental assays, from initial biochemical screens to cellular mechanism-of-action studies, and provides standardized protocols and data presentation formats for objective comparison.

Biochemical Validation: Targeting the Kinase

The initial step in validating the mechanism of action is to determine the compound's direct inhibitory effect on purified kinase enzymes. Biochemical assays are essential for quantifying the potency and selectivity of the inhibitor.

In Vitro Kinase Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A lower IC50 value indicates a more potent inhibitor.

Table 1: In Vitro Kinase Inhibition Profile of a Representative Pyrimidin-2-amine Compound

Kinase TargetRepresentative Pyrimidin-2-amine Compound IC50 (nM)Alternative Inhibitor 1 (e.g., Roscovitine for CDK2) IC50 (nM)Alternative Inhibitor 2 (e.g., CFI-400945 for PLK4) IC50 (nM)
CDK2/Cyclin E10.29[1]100[2]-
PLK46.7[3][4]-0.26[5]
JAK23000[6]--

Note: Data presented is for representative pyrimidin-2-amine derivatives and established inhibitors. Researchers should generate analogous data for their specific N-cyclohexylpyrimidin-2-amine compounds.

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reagent Preparation : Prepare kinase buffer, ATP solution, and the test compound dilutions.

  • Kinase Reaction : In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ATP Detection : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a dose-response curve.

Cellular Validation: On-Target Engagement and Downstream Effects

Confirming that the compound engages its intended target within a cellular context and modulates downstream signaling pathways is a crucial validation step.

Western Blot Analysis of Target Phosphorylation

Western blotting is used to detect changes in the phosphorylation status of the target kinase and its downstream substrates. A potent and specific inhibitor should decrease the phosphorylation of these key proteins in a dose-dependent manner.

Table 2: Cellular Target Engagement of a Representative Pyrimidin-2-amine Compound

Cell LineTarget ProteinDownstream SubstrateObserved Effect of Representative Compound
Breast Cancer (e.g., MCF-7)CDK2pRb (Ser807/811)Decreased phosphorylation
Breast Cancer (e.g., MDA-MB-231)PLK4--
Myeloid Leukemia (e.g., SET-2)JAK2pSTAT5 (Tyr694)Decreased phosphorylation

Note: This table illustrates the expected outcomes. Researchers should perform Western blots to generate specific data for their compounds.

Experimental Protocol: Western Blotting
  • Cell Culture and Treatment : Culture selected cell lines to 70-80% confluency and treat with various concentrations of the N-cyclohexylpyrimidin-2-amine compound for a specified time.

  • Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.

  • Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis : Quantify band intensities to determine the relative change in protein phosphorylation.

Phenotypic Validation: Cellular Consequences of Target Inhibition

The final validation step involves assessing the phenotypic consequences of target inhibition, such as effects on cell viability and proliferation.

Cell Viability and Proliferation Assays

Assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay are used to determine the effect of the compound on cancer cell growth. The GI50 (concentration for 50% growth inhibition) is a key parameter.

Table 3: Anti-proliferative Activity of a Representative Pyrimidin-2-amine Compound

Cell LineRepresentative Pyrimidin-2-amine Compound GI50 (µM)Alternative Inhibitor 1 GI50 (µM)Alternative Inhibitor 2 GI50 (µM)
Breast Cancer (MCF-7)To be determinedTo be determinedTo be determined
Breast Cancer (MDA-MB-231)To be determinedTo be determinedTo be determined
Hematologic Cancer (SET-2)To be determinedTo be determinedTo be determined

Note: This table should be populated with experimental data for the specific N-cyclohexylpyrimidin-2-amine compound and relevant comparators.

Experimental Protocol: MTT Assay
  • Cell Seeding : Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment : Treat cells with a serial dilution of the N-cyclohexylpyrimidin-2-amine compound for 72 hours.

  • MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

Diagrams are essential for illustrating the complex biological pathways and experimental procedures involved in validating the mechanism of action.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription CDK2 CDK2 Cyclin E->CDK2 binds & activates CDK2->pRb hyper-phosphorylates N-cyclohexylpyrimidin-2-amine N-cyclohexylpyrimidin-2-amine N-cyclohexylpyrimidin-2-amine->CDK2 inhibits

Caption: CDK2 Signaling Pathway and Point of Inhibition.

PLK4_Signaling_Pathway cluster_Centriole_Duplication Centriole Duplication PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS-6 SAS-6 STIL->SAS-6 recruits Procentriole Formation Procentriole Formation SAS-6->Procentriole Formation Centrosome Amplification Centrosome Amplification Procentriole Formation->Centrosome Amplification dysregulation leads to N-cyclohexylpyrimidin-2-amine N-cyclohexylpyrimidin-2-amine N-cyclohexylpyrimidin-2-amine->PLK4 inhibits

Caption: PLK4 Signaling in Centriole Duplication.

JAK2_Signaling_Pathway cluster_JAK_STAT_Pathway JAK/STAT Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates JAK2->JAK2 STAT STAT JAK2->STAT phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression regulates N-cyclohexylpyrimidin-2-amine N-cyclohexylpyrimidin-2-amine N-cyclohexylpyrimidin-2-amine->JAK2 inhibits

Caption: JAK2/STAT Signaling Pathway Overview.

Experimental_Workflow cluster_Workflow Mechanism of Action Validation Workflow Biochemical Assay Biochemical Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Cellular Assay Cellular Assay Phenotypic Assay Phenotypic Assay Cellular Assay->Phenotypic Assay Western Blot Western Blot Cellular Assay->Western Blot Cell Viability Cell Viability Phenotypic Assay->Cell Viability IC50 Determination->Cellular Assay Target Engagement Target Engagement Western Blot->Target Engagement Cell Viability->Target Engagement

Caption: Experimental Workflow for MoA Validation.

By following the structured approach outlined in this guide, researchers can systematically validate the mechanism of action of their N-cyclohexylpyrimidin-2-amine compounds, generate robust and comparable data, and effectively communicate their findings to the scientific community.

References

A Comparative Guide to Catalysts for 4-Bromopyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active molecules. The 4-position of the pyrimidine ring is a key site for modification, and 4-bromopyrimidine serves as a versatile building block for introducing diverse molecular fragments through cross-coupling reactions. The choice of catalyst is paramount to the success of these transformations, profoundly influencing reaction yields, substrate scope, and overall efficiency.

This guide provides a comparative overview of various catalysts employed in the most common cross-coupling reactions of 4-bromopyrimidine and its derivatives: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The performance of these catalysts is presented in structured tables, supported by detailed experimental protocols to aid in the selection of the optimal catalytic system for specific synthetic needs.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide. For the arylation of 4-bromopyrimidine, palladium-based catalysts are predominantly used, often in combination with phosphine ligands that enhance their activity and stability. Nickel-based catalysts are emerging as a more sustainable and cost-effective alternative.

Disclaimer: The following data is compiled from various sources. Reaction conditions such as substrate, coupling partner, ligand, base, solvent, temperature, and reaction time are not uniform across all entries. Therefore, direct comparison of yields should be interpreted with caution.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)Arylboronic AcidsK₃PO₄1,4-Dioxane/H₂O70-8018-2260[1][2]
Pd(PPh₃)₄ (10 mol%)Aryl HalidesK₃PO₄THF6019-[3]
NiCl₂(PCy₃)₂ (0.5 mol%)Furanylboronic Acid----97[4]

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. Palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands like XPhos, are highly effective for the amination of bromo-heterocycles.

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (5 mol%) / XPhos (10 mol%)Aniline-Toluene902up to 89[5]
Pd(OAc)₂ (10 mol%) / X-Phos (10 mol%)Substituted AnilinesKOt-Bu-1000.17 (MW)Good to Excellent[6][7]
Pd₂(dba)₃ / LigandMorpholineNaOt-BuToluene---[8]

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%)Terminal AlkynesEt₃NDMF100372-96[9]
PdCl₂(PPh₃)₂ (3 mol%) / TBAF (3 eq.)Terminal AlkynesTBAFSolvent-free--Moderate to Excellent[10]
Pd/CuFe₂O₄ (3 mol%)PhenylacetyleneK₂CO₃EtOH70--[11]

Catalyst Performance in Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium acetate is a commonly used catalyst for this transformation.

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (1 mol%) / Ligand (2 mol%)StyreneK₂CO₃DMF/H₂O804-[12]
Pd(OAc)₂Styrenes-DMSO/AcOH---[13]
Supramolecular Pd CatalystButyl AcrylateK₂CO₃Toluene1301<11[14]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are generalized protocols for the key reactions discussed.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask, combine 4-bromopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add a solution of 4-bromopyrimidine in an anhydrous solvent (e.g., toluene), followed by the amine.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90-110 °C). Monitor the reaction by a suitable analytical technique.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

General Procedure for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add 4-bromopyrimidine (1.0 mmol), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., DMF), followed by the amine base (e.g., Et₃N) and the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at the specified temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography.

Visualizing Reaction Workflows and Mechanisms

To further aid in the understanding of these synthetic transformations, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G General Experimental Workflow for Cross-Coupling Reactions cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants (4-Bromopyrimidine, Coupling Partner, Base) B Add Catalyst and Ligand A->B C Add Anhydrous/Degassed Solvent B->C D Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) C->D E Heat and Stir (Monitor by TLC/LC-MS) D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterization (NMR, MS)

Caption: A generalized workflow for catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_complex Ar-Pd(II)L₂(R) OA_complex->Transmetalation_complex Transmetalation (R-B(OR)₂ + Base) Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L OA_complex Ar-Pd(II)L(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ OA_complex->Amine_complex Amine Coordination (HNR¹R²) Amido_complex Ar-Pd(II)L(NR¹R²) Amine_complex->Amido_complex Deprotonation (-HBr, +Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Cross-Reactivity Profiling of 4-bromo-N-cyclohexylpyrimidin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cross-reactivity profile of a hypothetical kinase inhibitor derived from the intermediate, 4-bromo-N-cyclohexylpyrimidin-2-amine. Due to the limited publicly available information on specific kinase inhibitors synthesized directly from this starting material, this document utilizes Acalabrutinib , a well-characterized Bruton's tyrosine kinase (BTK) inhibitor with a related 2-aminopyrimidine core structure, as a representative example. The data presented herein for Acalabrutinib serves to illustrate the expected cross-reactivity profile and the methodologies used to assess it for a compound of this class.

Comparative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the inhibitory activity of Acalabrutinib against a panel of kinases, highlighting its high potency for BTK and its selectivity over other closely related kinases.

Kinase TargetIC50 (nM)% Inhibition @ 1µM
BTK 3 100
TEC2198
BMX6100
ITK1899
TXK2.5100
EGFR>100015
ERBB2>100010
ERBB4>10005
JAK138060
JAK2>100025
JAK314080
LCK1299
SRC3595

Data is representative and compiled from various public sources for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are representative protocols for key experiments used to generate the kinase inhibition data.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a generic or specific substrate by the kinase. Inhibition of the kinase by the test compound results in a decreased radioactive signal.

Procedure:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), [γ-³³P]ATP, and a buffer solution containing MgCl₂ and MnCl₂.

  • Compound Addition: The test compound (e.g., Acalabrutinib) is added at various concentrations. A control reaction with no inhibitor is also prepared.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Termination: The reaction is stopped by the addition of a solution containing EDTA or by spotting the reaction mixture onto a filter membrane.

  • Washing: The filter membranes are washed extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: The radioactivity retained on the filter membranes, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Cellular Kinase Inhibition Assay (Phospho-Flow Cytometry)

This assay assesses the ability of a compound to inhibit a specific kinase within a cellular context.

Principle: This method measures the phosphorylation status of a downstream substrate of the target kinase in whole cells. Inhibition of the kinase leads to a reduction in the phosphorylation of its substrate.

Procedure:

  • Cell Culture: A relevant cell line that expresses the target kinase (e.g., B cells for BTK) is cultured to the desired density.

  • Compound Treatment: The cells are pre-incubated with the test compound at various concentrations for a specified time.

  • Stimulation: The cells are then stimulated with an appropriate agonist to activate the signaling pathway involving the target kinase (e.g., anti-IgM for the B-cell receptor pathway).

  • Fixation and Permeabilization: The cells are fixed to preserve the cellular structure and phosphorylation states, and then permeabilized to allow for the entry of antibodies.

  • Antibody Staining: The cells are stained with a fluorescently labeled antibody that specifically recognizes the phosphorylated form of the downstream substrate (e.g., phospho-PLCγ2 for BTK).

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Data Analysis: The geometric mean fluorescence intensity (MFI) is determined for each treatment condition. The percentage of inhibition of substrate phosphorylation is calculated relative to the stimulated control, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway for a BTK inhibitor and a typical experimental workflow for cross-reactivity profiling.

BTK_Signaling_Pathway cluster_inhibitor Inhibition BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Ca_PKC->NFkB_AP1 Proliferation Cell Proliferation & Survival NFkB_AP1->Proliferation Acalabrutinib Acalabrutinib (Representative Inhibitor) Acalabrutinib->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway illustrating the role of BTK.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Profiling cluster_2 Cellular Validation Start 4-bromo-N-cyclohexyl pyrimidin-2-amine Synth Chemical Synthesis Start->Synth Inhibitor Final Kinase Inhibitor (e.g., Acalabrutinib) Synth->Inhibitor Biochem Biochemical Kinase Panel (e.g., Radiometric Assay) Inhibitor->Biochem Selectivity Determine IC50 & Selectivity Profile Biochem->Selectivity Cellular Cell-Based Assays (e.g., Phospho-Flow) Selectivity->Cellular Target Confirm On-Target Cellular Potency Cellular->Target

Caption: General experimental workflow for cross-reactivity profiling of a kinase inhibitor.

Confirming the Structure of 4-bromo-N-cyclohexylpyrimidin-2-amine Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of 4-bromo-N-cyclohexylpyrimidin-2-amine and its derivatives, complete with expected data and detailed experimental protocols.

The structural confirmation of novel chemical entities like this compound relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information to build a complete and accurate picture of the molecular architecture. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Data Presentation: A Comparative Overview

The following table summarizes the expected quantitative data from each analytical technique for the structural confirmation of this compound.

Analytical TechniqueParameterExpected Value/Observation for this compoundPurpose
¹H NMR Chemical Shift (δ)Pyrimidine H-5: ~6.5-7.0 ppm (d); Pyrimidine H-6: ~8.0-8.5 ppm (d); Cyclohexyl CH (N-CH): ~3.5-4.0 ppm (m); Cyclohexyl CH₂: ~1.0-2.0 ppm (m); NH: Broad singlet, variableProvides information on the chemical environment and connectivity of hydrogen atoms.
¹³C NMR Chemical Shift (δ)Pyrimidine C-2: ~160-165 ppm; Pyrimidine C-4: ~155-160 ppm; Pyrimidine C-5: ~110-115 ppm; Pyrimidine C-6: ~150-155 ppm; Cyclohexyl C-1: ~50-55 ppm; Cyclohexyl C-2,3,4: ~20-35 ppmReveals the number and types of carbon atoms in the molecule.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z values corresponding to [C₁₀H₁₄BrN₄]⁺Confirms the molecular weight of the compound.
Isotopic PatternPresence of M⁺ and M+2 peaks in an approximate 1:1 ratioCharacteristic isotopic signature of a bromine atom.[1][2]
X-ray Crystallography Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal.
Space Groupe.g., P2₁/c, PbcaDescribes the symmetry of the crystal lattice.
Atomic Coordinatesx, y, z for each atomProvides the precise 3D position of every atom in the molecule.
Bond Lengths & Anglese.g., C-N, C-Br bond lengths (Å); C-N-C bond angles (°)Confirms the connectivity and geometry of the molecule.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlated Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to identify direct ¹H-¹³C correlations.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.[3]

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to primarily observe the molecular ion.

  • Mass Analysis:

    • For EI-MS, the instrument will bombard the sample with electrons (typically 70 eV), causing fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • For High-Resolution Mass Spectrometry (HRMS), the exact mass of the molecular ion is measured, allowing for the determination of the elemental formula.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and look for the characteristic M+2 isotopic peak for bromine, which should be of nearly equal intensity to the M+ peak.[1][2] Analyze the fragmentation pattern to gain further structural information.

Single-Crystal X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the molecule.[4]

Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[5] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[6]

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.[5]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for confirming the structure of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Provides Connectivity ms Mass Spectrometry (LRMS & HRMS) purification->ms Provides Molecular Formula xray X-ray Crystallography purification->xray Provides 3D Structure confirmation Confirmed Structure nmr->confirmation ms->confirmation xray->confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound derivatives.

analytical_comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography cluster_combined Combined Data title Structural Information from Different Techniques nmr_info Connectivity (C-H framework) Stereochemistry Dynamic processes ms_info Molecular Weight Elemental Composition (HRMS) Fragmentation Pattern xray_info Definitive 3D Structure Bond Lengths & Angles Crystal Packing combined_info Unambiguous Structure Confirmation nmr_info->combined_info ms_info->combined_info xray_info->combined_info

Caption: Comparison of information obtained from different analytical techniques for structural elucidation.

References

Benchmarking 4-bromo-N-cyclohexylpyrimidin-2-amine against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of a novel investigational kinase inhibitor, BCP-1 (4-bromo-N-cyclohexylpyrimidin-2-amine derivative), against a panel of well-characterized and widely used kinase inhibitors. The data presented herein is intended to offer an objective evaluation of BCP-1's potency and selectivity, supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Comparative Kinase Inhibition Profile

The inhibitory activity of BCP-1 was assessed against a panel of kinases and compared with known inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-kinase inhibitor). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values are indicative of higher potency.

Kinase TargetBCP-1 (IC50 in nM)Staurosporine (IC50 in nM)Sorafenib (IC50 in nM)
VEGFR2157.990
PDGFRβ258.458
c-Kit401068
RAF-1>10,000156
CDK2>10,0004>10,000
p38α85020500

Table 1: Comparative IC50 values of BCP-1 and reference kinase inhibitors against a panel of selected kinases. Data are representative of at least three independent experiments.

Experimental Protocols

A detailed methodology for the kinase inhibition assays cited in this guide is provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a bioluminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal indicates kinase inhibition.

Materials:

  • Kinase-specific enzyme and substrate (e.g., VEGFR2, PDGFRβ, c-Kit, RAF-1, CDK2, p38α)

  • BCP-1, Staurosporine, and Sorafenib (solubilized in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: A 10-point serial dilution of each inhibitor (BCP-1, Staurosporine, Sorafenib) was prepared in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signals were converted to percent inhibition relative to the vehicle control. IC50 values were determined by fitting the data to a four-parameter logistic curve using GraphPad Prism software.

Visualizing Biological Pathways and Experimental Workflows

VEGFR2 Signaling Pathway

The following diagram illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a key regulator of angiogenesis and a primary target of BCP-1.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation BCP1 BCP-1 BCP1->VEGFR2

A simplified diagram of the VEGFR2 signaling cascade and the inhibitory action of BCP-1.

Experimental Workflow for Kinase Inhibitor Benchmarking

The process for evaluating and comparing a novel kinase inhibitor against established compounds is outlined in the workflow diagram below.

Kinase_Inhibitor_Benchmarking_Workflow Start Novel Compound Synthesis (e.g., BCP-1) Primary_Screen Primary Kinase Screen (Large Panel) Start->Primary_Screen Hit_ID Hit Identification (Potent & Selective) Primary_Screen->Hit_ID Dose_Response IC50 Determination (Dose-Response Assay) Hit_ID->Dose_Response Identified Hits Benchmarking Benchmarking vs. Known Inhibitors Dose_Response->Benchmarking Cell_Assay Cell-Based Assays (e.g., Proliferation) Benchmarking->Cell_Assay End Lead Candidate Cell_Assay->End

A flowchart illustrating the key stages in benchmarking a novel kinase inhibitor.

Safety Operating Guide

Proper Disposal of 4-bromo-N-cyclohexylpyrimidin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-bromo-N-cyclohexylpyrimidin-2-amine as a hazardous chemical. All waste containing this compound must be segregated as "Halogenated Organic Waste" and disposed of through a licensed hazardous waste disposal service.

Hazard Profile and Safety Precautions

Based on the characteristics of structurally similar brominated aromatic amines, this compound should be handled with caution. Potential hazards include irritation to the skin, eyes, and respiratory tract, and it may be harmful if ingested or inhaled.[3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategoryRequired Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or a certified chemical fume hood

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical component of the laboratory workflow. The following procedure outlines the necessary steps for safe and compliant disposal.

1. Waste Segregation:

All waste materials containing this compound must be classified and segregated as "Halogenated Organic Waste."[1][3][6][7] This includes:

  • Unused or expired chemical.

  • Contaminated labware such as pipette tips, vials, and filter paper.[1]

  • Residues from reactions and purifications.

  • Contaminated cleaning materials.

It is imperative to keep this waste stream separate from non-halogenated chemical waste to ensure proper treatment and to avoid potentially hazardous chemical reactions.[2]

2. Waste Collection and Storage:

  • Container: Utilize a designated, leak-proof, and clearly labeled waste container compatible with the chemical. The container must be in good condition with a secure cap.[1][3][8]

  • Labeling: The waste container must be explicitly labeled with "Hazardous Waste" and the full chemical name: "this compound."[1][2] Do not use abbreviations. If it is a mixed waste stream, all components should be listed.

  • Storage: The sealed waste container should be stored in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, and the container should be placed in secondary containment to prevent spills.[1][2]

3. Final Disposal:

The ultimate disposal of this compound waste must be carried out by a licensed hazardous waste disposal company.[2][3] High-temperature incineration is the primary recommended method for the complete destruction of halogenated organic compounds.[3]

Spill Management

In the event of a spill, the following procedures should be followed:

Spill SizeContainment and Cleanup Procedure
Minor Spill For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the substance.[2] The absorbed material should then be placed into a sealed and labeled container for disposal as hazardous waste.
Major Spill In the case of a large spill, evacuate the area immediately and alert your institution's emergency response team and Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Waste Generation (e.g., unused chemical, contaminated labware) B Segregate as 'Halogenated Organic Waste' A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D E Arrange for Pickup by Licensed Disposal Vendor D->E F Final Disposal (High-Temperature Incineration) E->F

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.